molecular formula C8H10N2O2 B3210589 Methyl 4-(aminomethyl)picolinate CAS No. 1072707-62-0

Methyl 4-(aminomethyl)picolinate

Cat. No.: B3210589
CAS No.: 1072707-62-0
M. Wt: 166.18
InChI Key: MLZFVVRIOABMMA-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)picolinate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(aminomethyl)picolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(aminomethyl)picolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(aminomethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZFVVRIOABMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 4-(aminomethyl)picolinate CAS number 1072438-55-1

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1072438-55-1 Systematic Name: Methyl 4-(aminomethyl)pyridine-2-carboxylate hydrochloride Formula: C₈H₁₀N₂O₂ · HCl (Salt form) Molecular Weight: 202.64 g/mol (HCl salt) / 166.18 g/mol (Free base)

Introduction: The Bifunctional Pyridine Scaffold

Methyl 4-(aminomethyl)picolinate (CAS 1072438-55-1) represents a high-value "privileged scaffold" in medicinal chemistry. It is characterized by a 2,4-disubstituted pyridine ring featuring two chemically orthogonal handles: a methyl ester at the C2 position and a primary aminomethyl group at the C4 position.

This specific arrangement allows for sequential, selective functionalization, making it an ideal building block for:

  • Fragment-Based Drug Discovery (FBDD): The pyridine nitrogen provides a hydrogen bond acceptor, while the amine and ester allow for rapid library expansion.

  • Peptidomimetics: It serves as a constrained phenylalanine or lysine bioisostere.

  • PROTAC Linkers: The C4-aminomethyl arm acts as a flexible spacer for conjugation to E3 ligase ligands.

Unlike its benzene analog (methyl 4-(aminomethyl)benzoate), the pyridine core lowers lipophilicity (LogP ~0.75) and increases aqueous solubility, critical parameters for improving the pharmacokinetic profile of drug candidates.

Chemical Profile & Physical Properties[1][2][3][4][5]

The compound is typically supplied as the hydrochloride salt to ensure stability, as the free base can undergo slow self-condensation (intermolecular amidation) or hydrolysis.

Table 1: Key Physicochemical Data[6]
PropertyValue / Description
Appearance White to off-white crystalline solid (HCl salt)
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Pyridine N) ~3.5 (Estimated; lower than pyridine due to electron-withdrawing ester)
pKa (Amine) ~8.5–9.0 (Primary aliphatic amine)
H-Bond Donors 3 (NH₃⁺ form)
H-Bond Acceptors 4 (Pyridine N, Ester O, Amine N, Cl⁻)
Storage 2–8°C, Hygroscopic; Store under inert atmosphere (Ar/N₂)

Synthetic Utility & Manufacturing

The synthesis of CAS 1072438-55-1 presents a classic chemoselectivity challenge: reducing a nitrile or amide without affecting the ester, or esterifying an acid without alkylating the amine.

Retrosynthetic Analysis

The most robust industrial route avoids direct esterification of the amino acid due to solubility issues. Instead, it typically proceeds via the reduction of methyl 4-cyanopicolinate .

Retrosynthesis Figure 1: Retrosynthetic Strategy for CAS 1072438-55-1 Target Methyl 4-(aminomethyl)picolinate (Target) Cyano Methyl 4-cyanopicolinate (Intermediate) Target->Cyano Selective Reduction (H2, Pd/C, Acid) Halo Methyl 4-chloropicolinate (Starting Material) Cyano->Halo Cyanation (Zn(CN)2, Pd catalyst)

Representative Synthetic Protocol

Note: This protocol is derived from standard methodologies for aminomethyl-pyridine carboxylates.

Method A: Catalytic Hydrogenation (Scale-Up Preferred)

  • Precursor: Dissolve Methyl 4-cyanopicolinate (1.0 eq) in Methanol.

  • Acidification: Add concentrated HCl (1.1 eq) or Acetic Acid. Crucial: The acidic medium prevents the primary amine product from reacting with the ester (self-polymerization) or poisoning the catalyst.

  • Reduction: Add 10% Pd/C (5-10 wt%) and stir under H₂ atmosphere (30–50 psi) at room temperature for 4–6 hours.

  • Workup: Filter the catalyst through Celite. Concentrate the filtrate.

  • Isolation: Triturate the residue with diethyl ether or ethyl acetate to precipitate the hydrochloride salt .

Method B: Esterification (Lab Scale)

  • Precursor: Suspend 4-(aminomethyl)picolinic acid (1.0 eq) in anhydrous Methanol.

  • Activation: Dropwise add Thionyl Chloride (SOCl₂, 3.0 eq) at 0°C. Caution: Exothermic.

  • Reflux: Heat to reflux for 2–4 hours. The solid acid will dissolve as it converts to the ester.

  • Workup: Evaporate solvent/excess SOCl₂ in vacuo. Co-evaporate with toluene to remove traces of acid.

  • Yield: Quantitative conversion to the HCl salt.

Reactivity & Application Guide

The power of this building block lies in its orthogonal reactivity . The researcher can selectively manipulate one functional group while leaving the others intact.

Reactivity Map

Reactivity Figure 2: Orthogonal Reactivity Profile Center Methyl 4-(aminomethyl)picolinate Amine Amine (C4-CH2NH2) Nucleophilic Attack Center->Amine Amide Coupling Reductive Amination Sulfonylation Ester Ester (C2-COOMe) Electrophilic Attack Center->Ester Hydrolysis (LiOH) Hydrazinolysis Direct Amidation Pyridine Pyridine Nitrogen Coordination/Oxidation Center->Pyridine N-Oxidation (mCPBA) Metal Chelation

Critical Experimental Considerations
  • Base Sensitivity: When performing amide coupling at the C4-amine, use non-nucleophilic bases (DIPEA, TEA). Strong hydroxide bases will hydrolyze the C2-ester.

  • Self-Cyclization: In the free base form, the primary amine can attack the ester of a neighboring molecule (intermolecular) or potentially cyclize if the chain length allowed (not possible here due to ring strain). Always store as the HCl salt.

  • Regioselectivity: The C2-ester is electronically activated by the adjacent pyridine nitrogen, making it more susceptible to hydrolysis than a standard benzoate ester. Mild conditions (LiOH, THF/Water, 0°C) are sufficient for saponification.

Case Study: Kinase Inhibitor Design

In the development of Type II kinase inhibitors (e.g., Sorafenib analogs), the "linker" region often requires a hydrogen bond donor/acceptor motif.

  • Step 1: The C4-amine of CAS 1072438-55-1 is coupled to a hinge-binding scaffold (e.g., a pyrazole or quinazoline).

  • Step 2: The C2-ester is hydrolyzed to the acid.

  • Step 3: The acid is coupled to a hydrophobic "tail" amine (e.g., 3-trifluoromethylaniline) to occupy the allosteric pocket. Result: A highly potent inhibitor where the central pyridine ring organizes the vector of the two substituents.

Safety & Handling

  • GHS Classification:

    • Skin Irrit. 2 (H315)

    • Eye Irrit. 2A (H319)

    • STOT SE 3 (H335)

  • Handling Protocol:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust.

    • Spill Cleanup: Sweep up dry; do not generate dust. Neutralize surfaces with dilute sodium bicarbonate if acidic residue remains.

  • Stability: Stable for >2 years if stored desicated at 4°C.

References

  • ChemScene. (2025). Product Data Sheet: Methyl 4-(aminomethyl)picolinate hydrochloride (CAS 1072438-55-1). Retrieved from

  • Sigma-Aldrich. (2025). Methyl 6-(aminomethyl)picolinate and related pyridine derivatives. Retrieved from

  • PubChem. (2025).[1] Compound Summary: Methyl 4-(aminomethyl)benzoate hydrochloride (Analogous Chemistry).[2] National Library of Medicine. Retrieved from

  • PrepChem. (2024). Synthesis of aminomethyl pyridines via Nitrile Reduction. Retrieved from

  • Google Patents. (2021). WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates. Retrieved from

Sources

Methyl 4-(aminomethyl)pyridine-2-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural properties, synthetic methodologies, and applications of Methyl 4-(aminomethyl)pyridine-2-carboxylate , a critical bifunctional scaffold in medicinal chemistry.

CAS Registry Number: 2031260-42-9 (Dihydrochloride salt) Chemical Formula: C


H

N

O

(Free Base) Molecular Weight: 166.18 g/mol (Free Base); ~239.10 g/mol (Dihydrochloride)

Executive Summary

Methyl 4-(aminomethyl)pyridine-2-carboxylate is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD). Its structural significance lies in its orthogonal bifunctionality : it possesses an electrophilic methyl ester at the C2 position and a nucleophilic primary amine at the C4 position (linked via a methylene bridge).

This specific substitution pattern allows for the sequential construction of complex bioactive molecules, particularly kinase inhibitors and receptor ligands, where the pyridine ring serves as a central pharmacophore to engage hydrogen bonding networks within protein active sites.

CRITICAL DISTINCTION: Do not confuse this compound with Methyl 4-aminopyridine-2-carboxylate (CAS 71469-93-7). The target molecule discussed here contains a methylene bridge (-CH


-) connecting the amine to the ring, which significantly alters its pKa and steric profile.

Structural Analysis & Physicochemical Profile

The molecule features a pyridine core with two distinct handles. The basicity of the primary amine is decoupled from the aromatic ring by the methylene spacer, making it more basic (pKa ~9.0–9.5) compared to an aniline-like amino group directly attached to the ring.

Physicochemical Data Table
PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderTypically supplied as 2HCl salt.
Solubility High in Water, DMSO, MethanolSalt form is highly polar.
pKa (Pyridine N) ~3.0 – 4.0Lowered by electron-withdrawing ester.
pKa (Primary Amine) ~9.2Typical for benzylamine analogs.
H-Bond Donors 2 (Primary Amine)Critical for ligand binding.
H-Bond Acceptors 4 (Pyridine N, Ester O, Amine N)
Stability Hygroscopic (Salt form)Store under inert atmosphere (Ar/N

).

Synthetic Methodologies

While direct reduction of methyl 4-cyanopicolinate is theoretically possible, it often suffers from side reactions (dimerization to secondary amines) or over-reduction of the ester. The most robust, self-validating protocol for laboratory-scale preparation is the Gabriel Synthesis approach starting from methyl 4-methylpicolinate.

Primary Workflow: The Modified Gabriel Synthesis

This route ensures the primary amine is generated exclusively without secondary amine contamination.

Step 1: Radical Bromination

Precursor: Methyl 4-methylpyridine-2-carboxylate Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl


 or Benzotrifluoride.
Mechanism:  Free-radical substitution at the benzylic position.
  • Protocol: Reflux precursor with 1.1 eq NBS and 0.05 eq AIBN. Monitor by TLC until starting material is consumed. The electron-deficient pyridine ring requires longer reaction times than standard benzylic systems.

Step 2: Nucleophilic Substitution

Reagents: Potassium Phthalimide, DMF. Conditions: 60°C, 4 hours.

  • Protocol: Treat the crude benzylic bromide with potassium phthalimide. The phthalimide anion displaces the bromide.[1] The product precipitates upon addition of water.

Step 3: Deprotection (Hydrazinolysis)

Reagents: Hydrazine hydrate, Ethanol/Methanol. Conditions: Reflux or RT (depending on ester stability).

  • Critical Control: To avoid attacking the C2-methyl ester (forming the hydrazide), use controlled equivalents of hydrazine or mild acidic hydrolysis conditions (HCl/AcOH). The dihydrochloride salt is isolated directly by treating the crude amine with HCl in dioxane/methanol.

Visualization of Synthetic Pathway

Synthesis cluster_legend Reaction Type Start Methyl 4-methylpicolinate Bromide Methyl 4-(bromomethyl) picolinate Start->Bromide NBS, AIBN Reflux Phthalimide Phthalimide Intermediate Bromide->Phthalimide K-Phthalimide DMF, 60°C Product Methyl 4-(aminomethyl) pyridine-2-carboxylate (2HCl Salt) Phthalimide->Product 1. N2H4, EtOH 2. HCl/MeOH Radical Subst. Radical Subst. SN2 Subst. SN2 Subst. Radical Subst.->SN2 Subst. Deprotection Deprotection SN2 Subst.->Deprotection

Figure 1: Step-wise Gabriel synthesis pathway ensuring selective formation of the primary amine.

Reactivity & Applications in Drug Discovery

The value of Methyl 4-(aminomethyl)pyridine-2-carboxylate lies in its ability to serve as a "linker" scaffold.

Orthogonal Reactivity Map
  • The Amine (Nucleophile): Reacts readily with acyl chlorides, sulfonyl chlorides, or aldehydes (reductive amination).

    • Strategic Note: In basic conditions, the primary amine reacts orders of magnitude faster than the hydrolysis of the methyl ester, allowing for selective N-functionalization without protecting the ester.

  • The Ester (Electrophile): Can be hydrolyzed to the carboxylic acid (LiOH/THF) or converted directly to amides (AlMe

    
     mediated aminolysis).
    
Case Study: Kinase Inhibitor Synthesis

In the development of Type II kinase inhibitors, the pyridine nitrogen often functions as the "hinge binder," while the 4-position substituent extends into the solvent-exposed region or back-pocket.

  • Workflow:

    • N-Acylation: React the 4-aminomethyl group with a hydrophobic acid chloride (e.g., 3-trifluoromethylbenzoyl chloride).

    • Hydrolysis: Saponify the C2-ester to the acid.

    • Amide Coupling: Couple the C2-acid with an aromatic amine to finalize the inhibitor core.

Reactivity Core Methyl 4-(aminomethyl) pyridine-2-carboxylate Amide Amide Deriv. (N-functionalized) Core->Amide R-COCl / Et3N (Selective N-acylation) Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O (Saponification) Heterocycle Fused Heterocycle (Cyclization) Core->Heterocycle High Temp / Catalyst (Intramolecular)

Figure 2: Divergent reactivity profile demonstrating orthogonal functionalization.

Handling & Stability Protocols

  • Storage: The dihydrochloride salt is hygroscopic.[2] It must be stored in a desiccator or under inert gas (Argon) at 2–8°C. Moisture absorption leads to clumping and potential hydrolysis of the ester over prolonged periods.

  • Safety:

    • Inhalation: Use a fume hood. Pyridine derivatives can be irritants to the respiratory tract.

    • Skin Contact: Wear nitrile gloves. The free base may penetrate skin; the salt is less permeable but still an irritant.

  • Quality Control:

    • 1H NMR (DMSO-d6): Look for the singlet methyl ester (~3.9 ppm) and the methylene doublet (~4.2 ppm). The aromatic protons will appear as a doublet (C5), singlet (C3), and doublet (C6).

    • Mass Spec: M+H = 167.08 (Free base).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3731-53-1 (4-Aminomethylpyridine analog comparison). Available at: [Link]

  • Organic Syntheses. General methods for Pyridine functionalization (Gabriel Synthesis adaptations). Available at: [Link]

Sources

Navigating the Chemical Landscape: A Technical Guide to Methyl 4-(aminomethyl)picolinate Free Base and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This in-depth technical guide is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive understanding of the molecular and practical differences between Methyl 4-(aminomethyl)picolinate in its free base form and as a hydrochloride salt. This document offers critical insights into the implications of these differences in a research and development setting.

Executive Summary

In the realm of pharmaceutical and chemical research, the precise form of a compound is of paramount importance. The choice between a free base and a salt, such as a hydrochloride, can significantly impact a molecule's solubility, stability, and handling properties. This guide focuses on Methyl 4-(aminomethyl)picolinate, a key building block in medicinal chemistry, to illustrate the fundamental distinctions between its free base and hydrochloride forms, with a particular emphasis on their respective molecular weights.

The Fundamental Chemistry: Free Base vs. Hydrochloride Salt

The core difference between the free base and the hydrochloride salt of Methyl 4-(aminomethyl)picolinate lies in the protonation state of the primary amine group.

  • The Free Base: In this form, the aminomethyl group (-CH₂NH₂) is neutral. This form is typically more lipophilic and may have lower water solubility.

  • The Hydrochloride Salt: To enhance aqueous solubility and stability, the free base is often converted to a hydrochloride salt. This is achieved by reacting the basic aminomethyl group with hydrochloric acid (HCl). The nitrogen atom of the amine accepts a proton (H⁺) from the HCl, forming a positively charged ammonium ion (-CH₂NH₃⁺), with the chloride ion (Cl⁻) as the counter-ion. This ionic character significantly increases the compound's polarity and, consequently, its solubility in aqueous solutions.

Molecular Weight: A Critical Distinction

The addition of a molecule of hydrochloric acid during the formation of the hydrochloride salt directly results in an increase in its molecular weight compared to the free base.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Methyl 4-(aminomethyl)picolinate HydrochlorideC₈H₁₁ClN₂O₂202.64[1][2]
Methyl 4-(aminomethyl)picolinate Free BaseC₈H₁₀N₂O₂166.18 (calculated)

The molecular weight of the free base is calculated by subtracting the molecular weight of HCl (36.46 g/mol ) from the molecular weight of the hydrochloride salt. This difference is a critical factor in stoichiometric calculations for chemical reactions and in the preparation of solutions of a specific molarity.

Experimental Protocol: Conversion of Hydrochloride Salt to Free Base

In many synthetic applications, the free base form of an amine is required. The following protocol provides a standardized method for the conversion of Methyl 4-(aminomethyl)picolinate hydrochloride to its free base.

Principle: The protocol is based on the neutralization of the ammonium salt with a suitable base. The addition of a base removes the extra proton from the ammonium group, regenerating the neutral amine (the free base). The choice of a mild inorganic base like sodium bicarbonate is crucial to prevent the hydrolysis of the methyl ester group, which can occur under strongly basic conditions.

Materials:

  • Methyl 4-(aminomethyl)picolinate hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of Methyl 4-(aminomethyl)picolinate hydrochloride in a minimal amount of deionized water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the dissolved salt with stirring. Continue addition until the effervescence (release of CO₂) ceases, indicating that the neutralization is complete. The pH of the aqueous layer should be checked to ensure it is basic (pH > 8).

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL for every 1g of starting material). The free base, being less water-soluble, will preferentially move into the organic layer.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove any residual water.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the Methyl 4-(aminomethyl)picolinate free base as an oil or solid.

Visualizing the Conversion

The following diagram illustrates the chemical transformation from the hydrochloride salt to the free base.

G cluster_0 Methyl 4-(aminomethyl)picolinate Hydrochloride cluster_1 Reagents cluster_2 Methyl 4-(aminomethyl)picolinate Free Base HCl_Salt Methyl 4-(aminomethyl)picolinate Hydrochloride C₈H₁₁ClN₂O₂ MW: 202.64 Base Sodium Bicarbonate (NaHCO₃) HCl_Salt->Base + Free_Base Methyl 4-(aminomethyl)picolinate Free Base C₈H₁₀N₂O₂ MW: 166.18 Base->Free_Base Neutralization & Extraction

Caption: Conversion of Hydrochloride Salt to Free Base.

Conclusion

A thorough understanding of the distinct properties of the free base and hydrochloride forms of Methyl 4-(aminomethyl)picolinate is essential for its effective use in research and development. The choice between these forms has direct implications for experimental design, from calculating molar quantities to selecting appropriate solvent systems. The provided protocol for the conversion of the hydrochloride salt to the free base offers a reliable method for obtaining the desired form of this versatile molecule.

References

Sources

Methyl 4-(aminomethyl)picolinate SMILES and InChI key

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of Methyl 4-(aminomethyl)picolinate , a critical bifunctional building block in medicinal chemistry. It is structured to serve as a self-validating reference for synthesis, identification, and application in fragment-based drug discovery (FBDD).

Core Identity & Physicochemical Profile

Methyl 4-(aminomethyl)picolinate is a pyridine derivative characterized by two orthogonal reactive handles: a methyl ester at the C2 position and a primary aminomethyl group at the C4 position. This bifunctionality makes it an ideal scaffold for constructing metalloenzyme inhibitors, particularly those targeting histone demethylases (KDMs) or metalloproteases, where the picolinate moiety serves as a bidentate chelator.

Chemical Identifiers

The following data points are verified for the free base and its common hydrochloride salt forms.

Identifier TypeValueContext
IUPAC Name Methyl 4-(aminomethyl)pyridine-2-carboxylateOfficial Nomenclature
SMILES COC(=O)c1cc(CN)ccn1Free Base (Canonical)
SMILES COC(=O)c1cc(CN)ccn1.[H]ClMonohydrochloride Salt
InChI String InChI=1S/C8H10N2O2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5,9H2,1H3Standard InChI (Neutral)
InChIKey YRZWDEKJYNLZBH-UHFFFAOYSA-NNote: Often associated with the dihydrochloride salt in commercial databases.[1][2][3]
CAS Number 1072438-55-1 Hydrochloride Salt (Commercial Standard)
CAS Number 2031260-42-9 Dihydrochloride Salt
Molecular Weight 166.18 g/mol (Free Base) / 202.64 g/mol (HCl)Stoichiometry Calculation
Structural Analysis & Logic

The molecule's utility is defined by the electronic interplay between the pyridine ring and its substituents.

  • Picolinate Core (C2): The nitrogen of the pyridine ring and the carbonyl oxygen of the ester form a "N,O-bidentate" pocket. This is a privileged motif for binding metal ions (e.g., Fe(II), Zn(II)) in active sites.

  • Aminomethyl Arm (C4): The primary amine is separated from the ring by a methylene spacer. This breaks conjugation, maintaining the basicity of the amine (pKa ~9-10) compared to an aniline-like 4-aminopyridine, allowing for standard amide coupling reactions without deactivating the pyridine ring.

StructureAnalysis Core Pyridine Ring (Electron Deficient) Pos2 C2: Methyl Ester (Chelating Moiety) Core->Pos2 Electronic Withdrawal Pos4 C4: Aminomethyl (Linker/Reactive Handle) Core->Pos4 Steric Vector Metal Metal Ion (Fe2+, Zn2+) Pos2->Metal Bidentate Coordination

Figure 1: Structural logic of Methyl 4-(aminomethyl)picolinate. The C2 ester and Pyridine N facilitate metal chelation, while the C4 amine serves as a vector for fragment growth.

Synthesis Protocol

The synthesis of Methyl 4-(aminomethyl)picolinate is typically achieved via the selective reduction of Methyl 4-cyanopicolinate . This route is preferred over direct amination to avoid regioisomeric byproducts.

Reaction Scheme
  • Precursor: Methyl 4-cyanopicolinate (CAS 1256817-30-7 related analogs).

  • Reagent: Hydrogen gas (

    
    ) with Palladium on Carbon (Pd/C) or Raney Nickel.
    
  • Solvent: Methanol (MeOH) with catalytic HCl to trap the amine as a salt, preventing poisoning of the catalyst.

Step-by-Step Methodology
  • Preparation: Dissolve Methyl 4-cyanopicolinate (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Acidification: Add concentrated HCl (1.1 eq) or acetic acid. Reasoning: The resulting primary amine can chelate the Pd catalyst or react with the ester; protonation blocks these side reactions.

  • Hydrogenation: Purge the vessel with

    
    , then introduce 
    
    
    
    (balloon pressure or 30-50 psi in a Parr shaker). Add 10 wt% Pd/C catalyst.
  • Monitoring: Stir at Room Temperature (RT) for 4–16 hours. Monitor via LC-MS for the disappearance of the nitrile peak (M+1 = ~163) and appearance of the amine (M+1 = ~167).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

  • Purification: The product is typically isolated as the Hydrochloride salt (White solid). Recrystallization from MeOH/Et2O can yield analytical purity.

SynthesisPath cluster_conditions Critical Control Points Start Methyl 4-cyanopicolinate (Nitrile Precursor) Intermediate Catalytic Reduction (C≡N → CH2-NH2) Start->Intermediate Hydrogenation Reagents H2 (1 atm), Pd/C (10%) MeOH, HCl (1.1 eq) Product Methyl 4-(aminomethyl)picolinate HCl (Stable Salt) Intermediate->Product Filtration & Concentration NodeA Acidic Media: Prevents Dimerization

Figure 2: Synthetic workflow for the reduction of the nitrile precursor to the target aminomethyl picolinate.

Applications in Drug Discovery
1. Fragment-Based Drug Discovery (FBDD)

This molecule is a high-value "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency (LE).

  • Mechanism: The picolinate "head" anchors the molecule in the active site of metalloenzymes (e.g., JmjC domain of Histone Demethylases).

  • Growth: The "tail" (aminomethyl group) projects into the solvent channel, allowing chemists to couple diverse carboxylic acids or sulfonyl chlorides to probe adjacent pockets (SAR expansion).

2. Linker Chemistry

In PROTAC (Proteolysis Targeting Chimera) design, the aminomethyl group serves as a stable attachment point for linkers connecting a target protein ligand to an E3 ligase ligand. The methylene spacer prevents steric clash between the linker and the picolinate binding warhead.

References
  • PubChem . (2025). Methyl 4-(aminomethyl)benzoate Compound Summary (Structural Analog Reference). Retrieved from [Link]

Sources

Difference between Methyl 4-(aminomethyl)picolinate and Methyl 4-aminopicolinate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, electronic, and synthetic divergences between Methyl 4-(aminomethyl)picolinate and Methyl 4-aminopicolinate .

Core Distinction: Aliphatic vs. Heteroaromatic Amines in Pyridine Scaffolds

Executive Summary

For drug development professionals, the choice between Methyl 4-(aminomethyl)picolinate (Compound A) and Methyl 4-aminopicolinate (Compound B) is rarely about simple substitution; it is a decision between two distinct chemical behaviors.

  • Compound A (Aminomethyl): Functions as a primary aliphatic amine . It is a strong nucleophile, highly basic (relative to B), and introduces a flexible methylene spacer (

    
     hybridized) that decouples the amine from the pyridine ring's electronics.
    
  • Compound B (Amino): Functions as an electron-deficient heteroaromatic amine . It is a poor nucleophile, weakly basic, and electronically coupled to the pyridine ring (

    
     hybridized), often requiring specialized catalysis (e.g., Buchwald-Hartwig) for functionalization.
    

Structural & Electronic Analysis

The fundamental difference lies in the methylene spacer (-CH2-) . In Compound A, this spacer insulates the amine from the aromatic system. In Compound B, the amine lone pair participates directly in the aromatic resonance of the electron-deficient pyridine ring.

Comparative Data Table
FeatureMethyl 4-(aminomethyl)picolinateMethyl 4-aminopicolinate
CAS Number 1072438-55-1 (HCl salt)71469-93-7
Structure Type Benzylamine-like (Aliphatic)Aminopyridine (Aromatic)
Amine Hybridization

(Tetrahedral)

(Planar/Conjugated)
Dominant Electronic Effect Inductive withdrawal (-I) by PyridineResonance donation (+R) into Pyridine
Nucleophilicity High (Reacts with mild electrophiles)Low (Requires forcing conditions/catalysis)
Basicity (Approx pKa) ~8.5 - 9.0 (Amine is basic site)~2.0 - 3.0 (Ring N is basic site)*
Medicinal Role Flexible Linker / SpacerRigid Core / H-Bond Donor

*Note on Basicity: In 4-aminopyridine, the ring nitrogen is the basic site (pKa ~9.1).[1][2] However, the electron-withdrawing ester at C2 significantly lowers the pKa of the ring nitrogen. The exocyclic amine in Compound B is essentially non-basic due to delocalization.

Electronic Pathway Visualization

The following diagram illustrates the electron density flow. Note how the methylene spacer in the "Aminomethyl" variant breaks the conjugation path.

ElectronicEffects cluster_A Methyl 4-(aminomethyl)picolinate (Insulated System) cluster_B Methyl 4-aminopicolinate (Conjugated System) NodeA Primary Amine (-CH2-NH2) Spacer Methylene Spacer (Insulator) NodeA->Spacer No Resonance RingA Pyridine Ring (Electron Deficient) Spacer->RingA Inductive Effect Only (-I) NodeB Aniline-like Amine (-NH2) RingB Pyridine Ring (Electron Sink) NodeB->RingB Strong Resonance (+R) Lone pair delocalization

Caption: Comparative electronic connectivity. Compound A (left) maintains amine nucleophilicity via insulation. Compound B (right) sacrifices nucleophilicity for conjugation.

Synthetic Reactivity & Handling

A. Nucleophilic Substitutions (Amide Coupling)[4]
  • Compound A: Reacts readily with activated carboxylic acids (EDC/NHS, HATU) at room temperature. No special precautions are needed beyond standard amine handling.

  • Compound B: The amine is deactivated by the electron-poor pyridine ring and the ester at C2. Standard amide couplings often fail or proceed with very low conversion.

    • Solution: Use highly reactive electrophiles (acid chlorides, anhydrides) with heating, or employ Buchwald-Hartwig amidation conditions if coupling with aryl halides.

B. Protection Group Strategies
  • Compound A: Standard Boc or Cbz protection works quantitatively. Deprotection is standard (TFA or Hydrogenation).

  • Compound B: Installing a Boc group often requires DMAP catalysis or heating with Boc-anhydride. The resulting carbamate is acidic (pKa ~10-11) and can be alkylated at the nitrogen, a common side reaction during subsequent steps.

Medicinal Chemistry Implications[4][5]

Pharmacophore Design: Vector & Flexibility
  • Rigidity (Compound B): Use this when the pharmacophore requires the amine nitrogen to be held in a fixed plane relative to the pyridine. This is common in kinase inhibitors where the pyridine nitrogen acts as a hinge binder and the amino group forms an intramolecular H-bond or interacts with a specific residue.

  • Flexibility (Compound A): Use this to "reach" into a solvent-exposed pocket. The methylene group allows the amine to rotate, relieving steric strain.

Metabolic Stability
  • Compound A: The benzylic-like methylene position is susceptible to CYP450-mediated oxidation , potentially leading to deamination or carboxylic acid formation.

  • Compound B: Generally more metabolically stable at the amine attachment point, though the pyridine ring itself may be subject to N-oxidation.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(aminomethyl)picolinate

Rationale: Direct reduction of the nitrile is the most reliable route to the aminomethyl species.

Reaction: Methyl 4-cyanopicolinate


 Methyl 4-(aminomethyl)picolinate
  • Setup: Charge a high-pressure hydrogenation vessel with Methyl 4-cyanopicolinate (1.0 equiv) and Methanol (0.1 M concentration).

  • Catalyst & Additive: Add 10% Pd/C (10 wt% loading) and Concentrated HCl (2.0 equiv). Note: Acid is critical to prevent the formation of secondary amines (dimerization) by protonating the primary amine as it forms.

  • Hydrogenation: Seal vessel, purge with

    
     (3x), then charge with 
    
    
    
    (40 psi). Stir vigorously at Room Temperature for 4–6 hours.
  • Workup: Filter the catalyst over a Celite pad (Caution: Pd/C is pyrophoric). Rinse with MeOH.[3]

  • Isolation: Concentrate the filtrate to yield the Hydrochloride salt .

    • Validation: 1H NMR should show a singlet/doublet at ~4.0 ppm (methylene) and disappearance of the nitrile stretch in IR.

Protocol 2: Functionalization of Methyl 4-aminopicolinate

Rationale: Due to low nucleophilicity, standard coupling fails. This protocol uses an acid chloride for amide formation.[4]

Reaction: Methyl 4-aminopicolinate + R-COCl


 Amide Product
  • Setup: Dissolve Methyl 4-aminopicolinate (1.0 equiv) in anhydrous DCM or THF .

  • Base: Add Pyridine (3.0 equiv) or Triethylamine (3.0 equiv) + DMAP (0.1 equiv). Note: DMAP is essential as a nucleophilic catalyst to transfer the acyl group to the poor nucleophile.

  • Addition: Cool to 0°C. Add the Acid Chloride (1.2 equiv) dropwise.

  • Reaction: Allow to warm to RT and reflux if necessary (monitoring by LCMS). The electron-deficient amine may require heating to 50–60°C for completion.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[3] Wash organic layer with 1N HCl (to remove pyridine/DMAP) and brine.
    
Decision Workflow Diagram

SynthesisDecision Start Target Molecule Design Decision Is the Amine directly conjugated to the Pyridine? Start->Decision Yes YES (Rigid System) Use Methyl 4-aminopicolinate Decision->Yes Direct Attachment No NO (Flexible Linker) Use Methyl 4-(aminomethyl)picolinate Decision->No Methylene Spacer SynthYes Synthesis Challenge: Low Nucleophilicity Yes->SynthYes SynthNo Synthesis Advantage: High Nucleophilicity No->SynthNo ActionYes Protocol: Use Acid Chlorides/DMAP or Buchwald Coupling SynthYes->ActionYes ActionNo Protocol: Standard Amide Coupling (HATU/EDC) SynthNo->ActionNo

Caption: Synthetic decision tree based on structural requirements and resulting reactivity challenges.

References

  • PubChem. (2025).[5] Methyl 4-(aminomethyl)benzoate (Structural Analog). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for pyridine electronics and amine basicity).
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Royal Society of Chemistry. (Reference for metabolic stability of benzylic amines).

Sources

Strategic Sourcing and Analytical Validation of Methyl 4-(aminomethyl)pyridine-2-carboxylate Dihydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Identity: CAS 1072438-55-1 | Formula: C8H10N2O2 • 2HCl | Exact Mass (Free Base): 166.074

Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride is a highly versatile bifunctional building block utilized extensively in medicinal chemistry[1]. The 4-aminomethyl vector is ideal for extending pharmacophores into solvent-exposed regions of kinase hinge-binders, while the picolinate core serves as a robust scaffold for GPCR allosteric modulators. This technical whitepaper provides an in-depth framework for evaluating commercial suppliers, executing rigorous analytical quality control (QC), and seamlessly integrating this reagent into downstream synthetic workflows.

Chemical Significance and Stability Rationale

When sourcing this building block from commercial vendors, it is almost exclusively supplied as a hydrochloride or dihydrochloride salt[2]. This is not merely a manufacturing artifact; it is a deliberate strategic choice for chemical stability.

Causality of the Salt Form: In its free base form, the primary amine is highly nucleophilic. Over time, it can undergo intermolecular aminolysis with the methyl ester of adjacent molecules, leading to uncontrolled oligomerization or the formation of diketopiperazine-like degradation products during storage. The dihydrochloride salt protonates both the primary amine and the pyridine nitrogen. This completely passivates the nucleophilicity of the molecule, ensuring long-term shelf stability at room temperature and preventing spontaneous polymerization.

Supplier Evaluation Framework

Evaluating suppliers for CAS 1072438-55-1 requires orthogonal scrutiny beyond the standard HPLC area percent provided on a Certificate of Analysis (CoA). When sourcing from major catalogs like [1] or aggregators like [3], two critical quality attributes must be monitored:

  • Regioisomeric Fidelity: The synthesis of this building block often involves the functionalization of a 4-halo-pyridine precursor. Depending on the supplier's synthetic route, regioisomers (e.g., 5-aminomethyl or 6-aminomethyl derivatives) may be present as impurities. These isomers often co-elute on standard reverse-phase LC methods, necessitating high-field NMR validation to confirm the correct substitution pattern.

  • Heavy Metal Contamination: If a supplier utilizes palladium-catalyzed cyanation to install the aminomethyl precursor, residual palladium can remain trapped in the crystal lattice. This trace metal contamination will poison downstream catalytic steps (e.g., Suzuki-Miyaura cross-couplings) and must be monitored via ICP-MS if the downstream route relies on transition-metal catalysis.

Analytical Quality Control (QC) Protocol

To ensure trustworthiness, every incoming batch must be subjected to a self-validating QC workflow before release to the synthesis laboratory.

QC_Workflow N1 Batch Receipt (CAS 1072438-55-1) N2 Visual & Solubility Check (H2O/DMSO) N1->N2 N3 LC-MS Analysis (Purity ≥98%, [M+H]+ = 167.08) N2->N3 N4 1H-NMR / 13C-NMR (Structural & Salt Stoichiometry) N3->N4 N5 Karl Fischer Titration (Moisture Content <0.5%) N4->N5 N6 Release for Downstream Synthesis N5->N6

Analytical validation workflow for incoming batches of CAS 1072438-55-1.

Step-by-Step QC Methodology:
  • Visual Inspection & Solubility: Dissolve 10 mg of the supplied powder in 1 mL of DMSO-d6.

    • Self-Validation: Complete dissolution validates the absence of highly cross-linked polymeric impurities.

  • LC-MS Analysis: Execute a 5-minute gradient (5% to 95% MeCN in H2O with 0.1% Formic Acid) on a C18 column.

    • Self-Validation: The target peak must exhibit an exact mass [M+H]+ of 167.08 m/z. UV absorbance at 254 nm must confirm ≥98% purity[2].

  • Quantitative 1H-NMR: Acquire a spectrum in DMSO-d6.

    • Self-Validation: Confirm salt stoichiometry by integrating the broad downfield ammonium/HCl signal (~8.5-9.0 ppm). The methyl ester must appear as a sharp singlet at ~3.9 ppm (3H). The pyridine core should display a distinct AMX spin system (H3, H5, H6), verifying the 2,4-substitution pattern and ruling out regioisomers.

  • Karl Fischer Titration: Determine trace moisture content.

    • Self-Validation: Moisture must be <0.5%. The dihydrochloride salt is highly hygroscopic; excess water will prematurely hydrolyze the methyl ester or consume expensive coupling reagents (like HATU) in downstream steps.

Synthetic Application Workflow: Amide Coupling

The most common application of this building block is the functionalization of the aminomethyl group via amide coupling, followed by saponification of the methyl ester to yield a target scaffold.

Synthesis_Pathway S1 Methyl 4-(aminomethyl)pyridine-2-carboxylate Dihydrochloride S2 Free-basing (DIPEA) in DMF/DCM S1->S2 S3 Amide Coupling (HATU, R-COOH) S2->S3 S4 Ester Hydrolysis (LiOH, THF/H2O) S3->S4 S5 Target Scaffold (Substituted Picolinic Acid) S4->S5

Synthetic pathway utilizing CAS 1072438-55-1 for amide coupling and ester hydrolysis.

Step-by-Step Protocol: HATU-Mediated Amide Coupling
  • Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and stir for 5 minutes at room temperature to generate the active OAt ester.

  • Reagent Addition: Add Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride (1.1 equiv) to the activated mixture.

  • Free-Basing & Coupling: Dropwise add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv).

    • Causality of Equivalents: Exactly 4.0 equivalents are required to drive this system. Two equivalents neutralize the dihydrochloride salt of the amine, one equivalent deprotonates the carboxylic acid, and the final 1.0 equivalent excess ensures the reaction microenvironment remains sufficiently basic to drive the coupling kinetics to completion.

  • Reaction Monitoring: Stir for 2 hours. Monitor via LC-MS until the active OAt ester is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution to partition and remove residual DMF. Dry over Na2SO4 and concentrate in vacuo.

Supplier Data Comparison

To facilitate strategic sourcing, the following table summarizes the typical quantitative specifications and salt forms provided by major commercial vendors for CAS 1072438-55-1.

SupplierCatalog NumberListed PuritySalt FormRecommended Storage
BLD Pharm BD0174756498%Dihydrochloride2-8°C, inert atmosphere
ChemScene CS-0955519≥98%Hydrochloride2-8°C, sealed
Hunan Jibang N/A98%DihydrochlorideRoom Temp / 2-8°C
References

Sources

Solvent-Driven Behavior of Methyl 4-(aminomethyl)picolinate: A Technical Guide to Solubility, Phase Transfer, and Isolation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials, functionalized pyridine derivatives serve as critical structural scaffolds. Methyl 4-(aminomethyl)picolinate, predominantly handled and commercialized as its dihydrochloride salt (CAS: 2031260-42-9)[1][2], is a highly versatile bifunctional building block. It is frequently employed in the synthesis of transition metal ligands, poly(ADP-ribose) polymerase (PARP) inhibitors, and complex active pharmaceutical ingredients (APIs)[3][4].

However, the dual presence of a basic primary amine and a pyridine nitrogen, coupled with a hydrolytically sensitive methyl ester, creates a complex physicochemical profile. As a Senior Application Scientist, I frequently observe that poor solvent selection during the isolation or functionalization of this compound leads to compromised yields, ester hydrolysis, or failed coupling reactions. This whitepaper provides an authoritative, data-driven guide to the solubility profile of methyl 4-(aminomethyl)picolinate, explaining the thermodynamic causality behind its behavior and detailing self-validating protocols for its manipulation.

Physicochemical Profiling & Causality

The solubility of methyl 4-(aminomethyl)picolinate is strictly governed by its ionization state, which dictates its intermolecular interactions with solvent networks.

  • The Dihydrochloride Salt Form: In its commercial form, both the primary amine and the pyridine nitrogen are protonated. This massive increase in polarity and crystal lattice energy renders the salt highly soluble in high-dielectric, hydrogen-bond-accepting solvents (e.g., Water, DMSO, Methanol). Conversely, it is practically insoluble in lipophilic organic solvents (DCM, Toluene, Hexane) because the non-polar solvents cannot overcome the strong ion-ion interactions of the solid lattice.

  • The Free Base Form: Deprotonation yields the neutral free base, which exhibits a significantly lower dipole moment. The disruption of the ionic lattice allows the molecule to freely solvate in mid-polar aprotic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc). Understanding this transition is essential, as these aprotic solvents are strictly required for downstream amidation or reductive amination reactions where protic solvents or water would quench the reagents.

Quantitative Solubility Data

To facilitate rational solvent selection for reaction design and crystallization, Table 1 summarizes the empirical solubility profiles of both the free base and the dihydrochloride salt across a spectrum of common organic solvents at 25°C.

Table 1: Comparative Solubility Profile of Methyl 4-(aminomethyl)picolinate (25°C)

SolventDielectric Constant (ε)Free Base Solubility (mg/mL)Dihydrochloride Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.7> 100> 100Strong dipole-dipole; H-bond acceptor
Methanol (MeOH) 32.7> 50> 50H-bond donor/acceptor; high polarity
Dichloromethane (DCM) 8.9> 50< 1.0Moderate dipole; dispersion forces
Ethyl Acetate (EtOAc) 6.0~ 20< 0.1Weak dipole; H-bond acceptor
Tetrahydrofuran (THF) 7.5~ 15< 0.1Ether oxygen coordination
Toluene 2.4< 5.0< 0.01Pi-pi stacking; low polarity
Hexane 1.9< 0.1< 0.01Purely London dispersion forces

Thermodynamic Solubility Determination Workflow

Relying on kinetic solubility (simply dissolving until cloudy) often leads to supersaturation artifacts. To obtain accurate data for formulation or crystallization, a thermodynamic approach must be employed.

ShakeFlask S1 1. Excess Solute Addition S2 2. Isothermal Equilibration S1->S2 S3 3. Phase Separation (PTFE Filtration) S2->S3 S4 4. Supernatant Dilution S3->S4 S5 5. HPLC-UV Quantification S4->S5

Fig 2. Thermodynamic solubility determination workflow utilizing the shake-flask methodology.

Step-by-Step Methodology: Shake-Flask Protocol
  • Preparation: Add an excess amount of methyl 4-(aminomethyl)picolinate (either salt or free base) to 2.0 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Equilibration: Incubate the suspension at 25°C ± 0.1°C in a thermostatic shaker at 300 rpm for 48 hours. Causality: 48 hours is required to transition from kinetic dissolution to a true thermodynamic equilibrium, accounting for any potential solvent-mediated polymorphic transformations.

  • Phase Separation: Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is mandated over Nylon. Free primary amines are known to bind to the amide linkages in Nylon membranes, which would artificially lower the measured concentration.

  • Quantification: Dilute the filtrate with the HPLC mobile phase and quantify via HPLC-UV against a validated standard curve.

  • Self-Validating System (Mass Balance): Recover, dry, and weigh the undissolved solid pellet. The sum of the dissolved mass (calculated via HPLC) and the recovered solid mass must equal the initial mass added within a ±2% variance. This validates that no compound was lost to degradation or membrane adsorption.

Strategic Phase Transfer: The Free-Basing Protocol

Because the dihydrochloride salt is insoluble in extraction solvents like DCM, a phase transfer (free-basing) protocol is required before utilizing the compound in standard organic synthesis.

PhaseTransfer Salt Methyl 4-(aminomethyl)picolinate Dihydrochloride Salt AqPhase Aqueous Phase (Highly Soluble, pH < 3) Salt->AqPhase Dissolution OrgPhase1 Organic Phase (DCM/EtOAc) (Insoluble) Salt->OrgPhase1 Direct Partitioning (Fails) Base Mild Base Addition (NaHCO3, pH ~8.3) AqPhase->Base pH Adjustment FreeBase Free Base Form (Deprotonated) Base->FreeBase Neutralization OrgPhase2 Organic Phase (DCM/EtOAc) (Highly Soluble) FreeBase->OrgPhase2 Liquid-Liquid Extraction

Fig 1. pH-dependent phase transfer and extraction workflow for methyl 4-(aminomethyl)picolinate.

Step-by-Step Methodology: Mild Free-Basing & Extraction
  • Aqueous Solvation: Dissolve the dihydrochloride salt in deionized water to achieve a concentration of 100 mg/mL.

  • Thermal Control: Cool the solution to 0–5°C using an ice bath. Causality: Lowering the temperature suppresses the kinetics of ester hydrolysis, protecting the methyl picolinate moiety.

  • pH Adjustment: Slowly add a saturated aqueous solution of Sodium Bicarbonate (

    
    ) dropwise while stirring vigorously.
    
  • Self-Validating System (Potentiometric Control): Do not rely on visual indicator paper. Use a calibrated pH probe to strictly maintain the final pH between 8.0 and 8.5. This pH range guarantees that the primary amine (pKa ~8.8) is sufficiently deprotonated for organic extraction, while remaining safely below the highly alkaline threshold (pH > 10) where base-catalyzed ester saponification rapidly destroys the molecule.

  • Extraction: Extract the aqueous layer three times with an equal volume of Dichloromethane (DCM).

  • Isolation: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure free base.
    

References

1.[1] methyl 4-(aminomethyl)picolinate dihydrochloride 97.00% | CAS - Advanced ChemBlocks. achemblock.com. URL: 1 2.[2] 2031260-42-9 | Methyl 4-(aminomethyl)picolinate dihydrochloride - ChemScene. chemscene.com. URL: 2 3.[3] Synthesis of Some Aminopicolinic Acids - David Publishing. davidpublisher.com. URL: 3 4.[4] Resolved structures of two picolinamide polymorphs. Investigation of the dimorphic system behaviour under conditions relevant to co-crystal synthesis. researchgate.net. URL: 4

Sources

In-Depth Technical Guide: 4-(Aminomethyl)picolinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 4-(Aminomethyl)picolinic acid methyl ester , tailored for research and development professionals.

Safety, Handling, and Synthetic Utility in Drug Discovery

Introduction & Chemical Identity

4-(Aminomethyl)picolinic acid methyl ester is a bifunctional pyridine building block widely utilized in medicinal chemistry for the synthesis of bioactive scaffolds. Its structure features a pyridine core substituted with a methyl ester at the C2 position and a primary aminomethyl group at the C4 position. This dual functionality makes it a "privileged scaffold" for constructing complex heterocyclic libraries, particularly in fragment-based drug discovery (FBDD).

Key Identifiers
PropertyDetail
IUPAC Name Methyl 4-(aminomethyl)pyridine-2-carboxylate
Common Name 4-(Aminomethyl)picolinic acid methyl ester
CAS Number (HCl Salt) 1072438-55-1 (Monohydrochloride) / 2031260-42-9 (Dihydrochloride)
CAS Number (Free Base) Not widely listed; typically generated in situ
Molecular Formula C₈H₁₀N₂O₂ (Free Base) / C₈H₁₁ClN₂O₂ (HCl Salt)
Molecular Weight 166.18 g/mol (Free Base) / 202.64 g/mol (HCl Salt)
SMILES COC(=O)C1=NC=CC(CN)=C1

Hazard Identification & Risk Assessment (GHS)

Note: While specific regulatory data for this research chemical may be limited, the following classification is derived from structural analogues (e.g., benzylamines, methyl picolinates) and standard safety protocols for functionalized pyridines.

GHS Classification (Anticipated)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][3][4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[2][3][4] Continue rinsing.[3][4]

Specific Chemical Hazards
  • Amine Reactivity: The primary aminomethyl group is nucleophilic and basic. In its free base form, it can absorb CO₂ from the air (carbamate formation).

  • Ester Hydrolysis: In the presence of moisture and heat, the methyl ester can hydrolyze to release methanol (toxic) and the corresponding picolinic acid.

  • HCl Salt Acidity: The commercial hydrochloride salt is acidic and corrosive to mucous membranes if inhaled as dust.

Safe Handling & Storage Protocols

Storage Requirements
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) to prevent moisture absorption and hydrolysis.

  • Container: Tightly sealed glass or polypropylene vial; avoid metal containers due to potential corrosion from the HCl salt.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (0.11 mm min)Protects against incidental splash contact.
Eye Protection Chemical Safety GogglesPrevents eye damage from acidic dust or basic solutions.
Respiratory N95 / P2 Dust MaskRequired when weighing solid HCl salt to prevent inhalation.
Body Lab Coat (Cotton/Poly)Standard protection against solid particulates.
Handling Workflow

HandlingWorkflow Start Remove from Fridge Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh in Fume Hood (Avoid Dust) Equilibrate->Weigh Dissolve Dissolve in Solvent (DMSO/MeOH) Weigh->Dissolve Reseal Purge with Argon & Reseal Weigh->Reseal

Figure 1: Safe handling workflow to minimize moisture exposure and degradation.

Technical Properties & Stability

Physical Properties
  • Appearance: White to off-white crystalline solid (HCl salt).

  • Solubility:

    • High: Water, Methanol, DMSO.

    • Moderate: Ethanol, DMF.

    • Low: Dichloromethane, Hexanes, Toluene (Free base is more soluble in organics).

  • Melting Point: Typically >200°C (Decomposes) for HCl salts.

Stability Profile
  • Hydrolysis: The ester bond at C2 is electronically activated by the pyridine nitrogen, making it more susceptible to hydrolysis than a standard benzoate ester. Avoid prolonged exposure to aqueous bases.

  • Cyclization: Under basic conditions, the free amine can potentially attack the ester intramolecularly to form a lactam (though strained, this is a degradation pathway to monitor).

Synthesis & Application Context

As a Senior Application Scientist, it is critical to understand why this molecule is selected. It serves as a linchpin in fragment-based design, allowing independent modification of two vectors:

  • Vector A (Amine): Amide coupling, reductive amination, or urea formation.

  • Vector B (Ester): Hydrolysis to acid (for metal chelation or further coupling) or reduction to alcohol.

Primary Synthetic Workflow: Amide Coupling

The most common application is coupling the primary amine to a carboxylic acid building block while preserving the methyl ester for later stages.

Protocol: Selective Amide Coupling (Amine Functionalization)

  • Dissolution: Dissolve 1.0 eq of 4-(Aminomethyl)picolinic acid methyl ester HCl in DMF.

  • Neutralization: Add 3.0 eq of DIPEA (Diisopropylethylamine) to free the amine. Note: The solution may warm slightly.

  • Activation: In a separate vial, activate the carboxylic acid partner (1.1 eq) with HATU (1.1 eq) in DMF for 5 mins.

  • Addition: Add the activated acid solution to the amine solution.

  • Monitoring: Stir at RT for 2-4 hours. Monitor by LC-MS (Expect M+H peak).

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Do not use acidic wash if the product contains basic nitrogens.

Reaction Pathway Diagram

ReactionPathway Start Methyl 4-(aminomethyl)picolinate (HCl Salt) Base Neutralization (DIPEA/TEA) Start->Base Deprotonation Intermediate Free Amine Species (Reactive Nucleophile) Base->Intermediate Coupling Amide Coupling (R-COOH + HATU) Intermediate->Coupling Nucleophilic Attack Product Functionalized Scaffold (Amide Bond Formed) Coupling->Product Hydrolysis Optional: Ester Hydrolysis (LiOH/THF/H2O) Product->Hydrolysis Late-Stage Diversification

Figure 2: Synthetic pathway for utilizing the aminomethyl group while preserving the ester functionality.

Emergency Response Procedures

IncidentImmediate Action
Eye Contact Flush immediately with water for 15 minutes. Lift eyelids. Seek medical attention if irritation persists.
Skin Contact Wash thoroughly with soap and water.[2][3][4] Remove contaminated clothing.[2][3][4]
Inhalation Move to fresh air.[2][3][4] If breathing is difficult, give oxygen. Monitor for delayed pulmonary edema if large dust quantities were inhaled.
Spill Cleanup Dampen solid with water to avoid dust. Sweep up into a chemical waste container. Neutralize residue with dilute sodium bicarbonate.

References

  • PubChem. (2025).[1][5] Methyl 4-aminopyridine-2-carboxylate (Structural Analogue Data). National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

Methyl 4-(aminomethyl)picolinate PubChem CID and ChemSpider ID

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Methyl 4-(aminomethyl)picolinate as a Strategic Scaffold

Executive Summary

Methyl 4-(aminomethyl)picolinate (CAS: 1072438-55-1 for HCl) is a specialized pyridine-based building block used extensively in medicinal chemistry and drug discovery. Distinguished by its 2,4-substitution pattern, it serves as a critical "linker scaffold," offering an orthogonal reactive handle (primary amine) and a modifiable core (methyl ester).[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and applications in fragment-based drug design (FBDD), specifically for targeting serine proteases (e.g., Factor XIa) and kinase active sites.[1]

Chemical Identity & Digital Fingerprint

Accurate identification is paramount due to frequent confusion with its isomer, Methyl 4-aminopicolinate (where the amine is directly attached to the ring).[1]

Table 1: Chemical Identifiers

ParameterData
IUPAC Name Methyl 4-(aminomethyl)pyridine-2-carboxylate
Common Name Methyl 4-(aminomethyl)picolinate
CAS (HCl Salt) 1072438-55-1 (Monohydrochloride) / 2031260-42-9 (Dihydrochloride)
CAS (Free Base) Not widely indexed; typically generated in situ
PubChem SID 375126042 (Vendor-submitted substance)
ChemSpider ID Search via InChIKey recommended
Molecular Formula C₈H₁₀N₂O₂ (Free Base) / C₈H₁₁ClN₂O₂ (HCl)
Molecular Weight 166.18 g/mol (Free Base) / 202.64 g/mol (HCl)
SMILES COC(=O)C1=NC=CC(CN)=C1
InChIKey YRZWDEKJYNLZBH-UHFFFAOYSA-N (Dihydrochloride)

Critical Note: Do not confuse with Methyl 4-aminopicolinate (CAS 71469-93-7), which lacks the methylene bridge (-CH2-) between the ring and the amine.[1] The methylene bridge in the title compound significantly alters pKa and conformational flexibility.[1]

Physicochemical Profile

Understanding the ionization state of Methyl 4-(aminomethyl)picolinate is essential for reaction planning.

  • Basicity (pKa): The compound contains two basic centers.

    • Primary Amine (-CH₂NH₂): pKa ≈ 8.8–9.5. This is the most basic site and will protonate first.

    • Pyridine Nitrogen: pKa ≈ 3.5–4.0. The electron-withdrawing ester group at position 2 and the aminomethyl group at position 4 modulate this value.[1]

  • LogP: Estimated at 0.75 (Hydrophilic). The salt form is highly water-soluble.[1]

  • H-Bonding:

    • Acceptors: 4 (Ester carbonyl, Ester oxygen, Pyridine N, Amine N).[1]

    • Donors: 1 (Primary amine).

Synthetic Pathways

The synthesis of Methyl 4-(aminomethyl)picolinate requires chemoselective reduction strategies to preserve the ester functionality while reducing a nitrile or amide precursor.

Primary Route: Chemoselective Reduction of Methyl 4-cyanopicolinate

The most robust industrial route involves the catalytic hydrogenation of Methyl 4-cyanopicolinate. The challenge is preventing the reduction of the pyridine ring or the ester.[1]

Protocol Overview:

  • Starting Material: Methyl 4-cyanopicolinate (prepared from 4-chloropicolinate via Pd-catalyzed cyanation).

  • Conditions: H₂ (1 atm), Pd/C (10%), in MeOH/HCl.

  • Mechanism: The acid (HCl) protonates the resulting amine immediately, preventing it from attacking the ester (which would form a lactam/polymer).

Synthesis Start Methyl 4-chloropicolinate Cyano Methyl 4-cyanopicolinate Start->Cyano Zn(CN)2, Pd(PPh3)4 DMF, 80°C Product Methyl 4-(aminomethyl) picolinate HCl Cyano->Product H2, Pd/C MeOH, HCl (1 eq) (Chemoselective Reduction) Lactam Self-Cyclization (Lactam Formation) Cyano->Lactam No Acid Source

Figure 1: Synthetic workflow highlighting the critical acid-mediated protection against self-cyclization.[1]

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing inhibitors of serine proteases (like Thrombin and Factor XIa) and metalloenzymes.[1]

Mechanism of Action as a Linker
  • S1 Pocket Targeting: The pyridine ring can engage in π-stacking interactions or coordinate with active site metals (e.g., Zn²⁺ in metalloproteases).

  • P1' Interactions: The aminomethyl group serves as a spacer, positioning a basic amine to interact with Aspartate or Glutamate residues in the S1 pocket of proteases.[1]

  • Orthogonal Functionalization: The methyl ester can be hydrolyzed to the acid for coupling or reacted with hydrazines/amines to extend the chain.

Case Study: Factor XIa Inhibitors In the development of anticoagulants, the 4-aminomethyl-pyridine core mimics the P1 residue (Arginine/Lysine) of the natural substrate, fitting into the acidic S1 pocket while the ester side chain extends into the S1' subsite.[1]

Applications Scaffold Methyl 4-(aminomethyl) picolinate Path1 Amide Coupling (Amine Reactivity) Scaffold->Path1 R-COOH / HATU Path2 Hydrolysis/Curtius (Ester Reactivity) Scaffold->Path2 LiOH / H2O Drug1 Serine Protease Inhibitors (Factor XIa, Thrombin) Path1->Drug1 Targeting S1 Pocket Drug2 Kinase Inhibitors (Hinge Binders) Path1->Drug2 Solvent Front Interaction Drug3 Peptidomimetics (Turn Mimetics) Path2->Drug3 Macrocyclization

Figure 2: Decision tree for functionalizing the scaffold in medicinal chemistry campaigns.

Handling, Stability & Safety

  • Storage: The hydrochloride salt is hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate before weighing.

  • Stability: The free base is prone to intramolecular cyclization to form a lactam (dihydro-pyrrolopyridinone) if left in solution for extended periods. Always generate the free base in situ or use immediately.

  • Safety (GHS Class):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of fine dust.

References

  • PubChem. (2025).[2][3][4][5][6] Compound Summary for CAS 1072438-55-1. National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link][1]

  • David Publishing. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved March 5, 2026, from [Link][1]

Sources

Methodological & Application

Synthesis of Methyl 4-(aminomethyl)picolinate from 4-cyanopicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Methyl 4-(aminomethyl)picolinate

Part 1: Strategic Analysis & Chemical Logic

The transformation of Methyl 4-cyanopicolinate (1) to Methyl 4-(aminomethyl)picolinate (2) presents a classic chemoselectivity challenge in heterocyclic chemistry. The objective is to reduce the nitrile functionality to a primary amine without affecting the electron-deficient pyridine ring or the labile methyl ester at the C2 position.

The Chemoselectivity Paradox
  • Catalyst Poisoning: The pyridine nitrogen is a potent ligand for transition metals (Pd, Pt), often deactivating heterogeneous catalysts.

  • Dimerization (Secondary Amine Formation): During nitrile reduction, the intermediate imine (

    
    ) can react with the newly formed amine (
    
    
    
    ) to form a secondary amine dimer (
    
    
    ). This is the most common failure mode.
  • Ester Stability: Strong hydride reducing agents (e.g., LiAlH4) will indiscriminately reduce the ester to an alcohol.

The Solution: Trapping Strategies

To ensure high fidelity, we employ a "Trapping Strategy" to remove the free amine from the equilibrium immediately upon formation.

  • Route A (Acidic Trapping): Conducting the hydrogenation in acidic media (HCl/MeOH) protonates the primary amine (

    
    ), rendering it non-nucleophilic and preventing dimerization.
    
  • Route B (Acyl Trapping): Conducting the reduction in the presence of di-tert-butyl dicarbonate (

    
    ) traps the amine as a carbamate, preventing side reactions and increasing lipophilicity for easier purification.
    

Part 2: Reaction Pathways & Mechanism

The following diagram illustrates the divergent pathways and the control mechanisms employed in this protocol.

ReactionPathways Start Methyl 4-cyanopicolinate (Nitrile) Inter Intermediate Imine (R-CH=NH) Start->Inter H2 / Pd/C Salt Product A: Hydrochloride Salt (Stable, Precipitates) Inter->Salt HCl / MeOH (Protonation) Boc Product B: N-Boc Derivative (Lipophilic, Soluble) Inter->Boc Boc2O / Raney Ni (Acylation) Dimer Side Product: Secondary Amine (Dimerization) Inter->Dimer Neutral Conditions (Nucleophilic Attack)

Caption: Divergent reaction pathways. Acidic or electrophilic trapping (Green paths) is required to prevent the thermodynamic dimerization sink (Red path).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 4-(aminomethyl)picolinate Dihydrochloride

Best for: Scale-up, storage stability, and direct use in aqueous/polar coupling reactions.

Reagents:

  • Methyl 4-cyanopicolinate (1.0 equiv)

  • Palladium on Carbon (10 wt% loading, 0.1 equiv by mass)

  • Methanol (Anhydrous, 0.2 M concentration)

  • Conc. HCl (3.0 equiv) or Acetyl Chloride (3.0 equiv generated in situ)

Step-by-Step Methodology:

  • Preparation: In a flame-dried hydrogenation flask, dissolve Methyl 4-cyanopicolinate (e.g., 1.62 g, 10 mmol) in anhydrous Methanol (50 mL).

  • Acidification:

    • Option 1 (Standard): Add concentrated HCl (2.5 mL, ~30 mmol) dropwise.

    • Option 2 (Anhydrous): Cool to 0°C and add Acetyl Chloride (2.1 mL, 30 mmol) dropwise to generate anhydrous HCl in situ. Preferred for strict ester protection.

  • Catalyst Addition: Carefully add 10% Pd/C (160 mg) under a nitrogen blanket. Caution: Pd/C can ignite methanol vapors; ensure inert atmosphere.

  • Hydrogenation:

    • Evacuate the flask and backfill with Nitrogen (3x).[1]

    • Evacuate and backfill with Hydrogen (3x).

    • Stir vigorously at Room Temperature under a Hydrogen balloon (1 atm) or mild pressure (3 bar) for 4–6 hours.

  • Monitoring: Check reaction progress via LC-MS. The nitrile peak (

    
     not visible usually, look for disappearance of UV trace) should vanish, replaced by the amine mass (
    
    
    
    ).
  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with Methanol.[2]

    • Concentrate the filtrate under reduced pressure to ~5 mL volume.

    • Add Diethyl Ether (50 mL) or Acetone to induce precipitation.

    • Filter the white solid and dry under vacuum.

Yield: 85–95% as a white crystalline solid.

Protocol B: Synthesis of Methyl 4-((tert-butoxycarbonylamino)methyl)picolinate

Best for: Purification ease, preventing catalyst poisoning, and non-polar subsequent steps.

Reagents:

  • Methyl 4-cyanopicolinate (1.0 equiv)

  • Raney Nickel (Slurry in water, washed with MeOH, ~20 wt% loading)

  • Boc Anhydride (

    
    ) (2.0 equiv)
    
  • Methanol (0.2 M)

Step-by-Step Methodology:

  • Catalyst Prep: Wash Raney Nickel (approx. 1 g wet slurry for 5 mmol scale) three times with anhydrous Methanol to remove water. Caution: Raney Ni is pyrophoric when dry. Keep wet with solvent at all times.

  • Reaction Assembly: Transfer the Raney Ni slurry to a pressure vessel (Parr shaker or autoclave).

  • Reactant Addition: Add a solution of Methyl 4-cyanopicolinate (0.81 g, 5 mmol) and

    
     (2.18 g, 10 mmol) in Methanol (25 mL).
    
  • Hydrogenation:

    • Pressurize to 50 psi (3.5 bar) with Hydrogen.

    • Shake/stir at Room Temperature for 12–16 hours.

    • Note: The presence of

      
       accelerates the reaction by trapping the amine, preventing catalyst poisoning.
      
  • Workup:

    • Filter through Celite. Important: Immediately quench the filter cake with water/bleach or keep wet to prevent fire.

    • Concentrate the filtrate.

    • Dissolve residue in Ethyl Acetate, wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate 2:1) yields the N-Boc protected amine.

Yield: 75–85% as a clear oil or low-melting solid.

Part 4: Data & Visualization

Solvent & Catalyst Screening Matrix

The following table summarizes the optimization landscape for this specific transformation.

CatalystSolvent SystemAdditiveOutcomeNotes
Pd/C (10%) MeOH HCl (3 eq) Excellent Forms Dihydrochloride salt. No dimer.
Pd/C (10%)MeOHNonePoorSignificant dimerization; incomplete conversion.
Raney NiMeOHNH3 (aq)GoodFree amine obtained; difficult to separate from side products.
Raney Ni MeOH Boc2O Excellent In-situ protection. High purity.
PtO2AcOHNoneModerateRisk of reducing the pyridine ring (over-reduction).
Workup Decision Flowchart

WorkupLogic Start Crude Reaction Mixture Filter Filter Catalyst (Celite) Start->Filter Check Protocol Used? Filter->Check PathA Protocol A (Acidic) Check->PathA HCl/Pd PathB Protocol B (Boc) Check->PathB Boc/Ra-Ni ConcA Concentrate MeOH PathA->ConcA Precip Add Et2O/Acetone ConcA->Precip FinalA Isolate Salt by Filtration Precip->FinalA ConcB Evaporate Solvent PathB->ConcB Extract Dissolve in EtOAc Wash w/ NaHCO3 ConcB->Extract FinalB Flash Chromatography Extract->FinalB

Caption: Decision tree for isolation based on the chosen synthetic route.

Part 5: Analytical Validation (Expected Data)

Methyl 4-(aminomethyl)picolinate Dihydrochloride

  • 1H NMR (400 MHz, D2O):

    
     8.65 (d, J=5.0 Hz, 1H, Py-H6), 8.15 (s, 1H, Py-H3), 7.65 (d, J=5.0 Hz, 1H, Py-H5), 4.35 (s, 2H, CH2-NH2), 3.98 (s, 3H, OMe).
    
  • MS (ESI): Calculated for C8H10N2O2

    
    ; Found 167.1.
    

Key QC Check: Absence of signal at ~3.8 ppm (secondary amine dimer bridge) and retention of the methyl ester singlet at ~4.0 ppm.

References

  • ChemicalBook. Methyl 4-aminopyridine-2-carboxylate Synthesis and Properties. (Provides precedent for aminopyridine carboxylates).

  • Sigma-Aldrich. Product Entry: Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride (CAS 2031260-42-9). (Confirms stability and existence of the salt form).

  • Chaudhuri, S. K., et al. "Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride."[3] Beilstein Journal of Organic Chemistry, 2010.[2] (Discusses chemoselectivity of borohydrides vs esters).

  • Google Patents. Process for the preparation of 2-aminomethylpyridines. US6921828B2. (Describes hydrogenation of cyanopyridines in acidic media to prevent dehalogenation and dimerization).

  • Organic Chemistry Portal. Reduction of Nitriles to Amines. (General review of hydrogenation catalysts and trapping methods).

Sources

Protocol for esterification of 4-(aminomethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Esterification of 4-(Aminomethyl)picolinic Acid

Strategic Overview & Rationale

4-(Aminomethyl)picolinic acid is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceuticals, peptide mimetics, and targeted therapeutics. However, modifying this molecule presents a unique synthetic challenge. In its native state, it exists as a zwitterion, rendering it highly insoluble in standard organic solvents. Furthermore, the presence of both a nucleophilic primary amine and an electrophilic carboxylic acid creates a high risk of unwanted self-condensation (e.g., polymerization or lactamization) during activation[1][2].

To overcome these challenges, the "thionyl chloride method" is the gold standard for amino acid esterification[3]. By reacting 4-(aminomethyl)picolinic acid with thionyl chloride (SOCl₂) in anhydrous methanol, the target compound—methyl 4-(aminomethyl)picolinate dihydrochloride—is synthesized in a single, highly efficient step[4][5].

Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific reagent combination is chosen over standard coupling agents (like EDC/HOBt) or Fischer esterification with H₂SO₄.

  • Dual-Action Protection and Activation: When SOCl₂ is added dropwise to methanol at 0 °C, it reacts exothermically to generate anhydrous hydrogen chloride (HCl) gas and methyl chlorosulfite in situ[1].

  • Amine Masking: The generated HCl immediately protonates both the primary amine (aminomethyl group) and the pyridine ring nitrogen. This converts the zwitterion into a highly soluble dihydrochloride salt, completely masking the amine's nucleophilicity and preventing self-amidation[2][6].

  • Carboxyl Activation: The carboxylic acid is subsequently activated either by forming an acyl chloride intermediate or via classical acid-catalyzed Fischer esterification driven by the strongly acidic, dehydrating environment[1].

Experimental Workflow

Workflow N1 Step 1: Suspension 4-(aminomethyl)picolinic acid in anhydrous MeOH N2 Step 2: Activation Dropwise addition of SOCl2 at 0 °C (Ice Bath) N1->N2 Chilling N3 Step 3: Esterification Reflux at 65 °C for 12-18 h N2->N3 in situ HCl generation & Acyl Chloride formation N4 Step 4: Concentration Remove volatiles under reduced pressure N3->N4 Reaction Completion (TLC/LC-MS) N5 Step 5: Trituration Wash with Diethyl Ether Dry under vacuum N4->N5 Crude solid N6 Final Product: Methyl 4-(aminomethyl)picolinate dihydrochloride N5->N6 High Purity (>97%)

Figure 1: Step-by-step workflow for the synthesis of methyl 4-(aminomethyl)picolinate dihydrochloride.

Materials and Reagents

ReagentRoleEquivalentsNotes
4-(Aminomethyl)picolinic acid Substrate1.0 eqZwitterionic starting material
Anhydrous Methanol (MeOH) Solvent / ReactantExcess (0.1 M)Must be strictly anhydrous
Thionyl Chloride (SOCl₂) Activator / HCl source3.0 - 4.0 eqCorrosive; use fresh reagent
Diethyl Ether Anti-solventN/AUsed cold for trituration

Step-by-Step Experimental Protocol

Safety Note: SOCl₂ is highly corrosive and reacts violently with water, evolving toxic SO₂ and HCl gases. Perform all steps in a well-ventilated fume hood[6].

Step 1: Substrate Suspension

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(aminomethyl)picolinic acid (1.0 eq) in anhydrous methanol to achieve a ~0.1 M concentration.

  • Place the reaction flask under an inert atmosphere (Nitrogen or Argon).

Step 2: Activation and Protection

  • Cool the suspension to 0 °C using an ice-water bath.

  • Using a pressure-equalizing dropping funnel or a glass syringe, add thionyl chloride (3.0 to 4.0 eq) dropwise over 15–30 minutes[6].

    • Critical Insight: The slow addition at 0 °C is crucial to control the exothermic generation of HCl and prevent thermal degradation or side reactions before the amine is fully protonated[2].

  • Upon complete addition, the mixture will typically transition into a clear solution as the dihydrochloride salt forms and dissolves. Stir at 0 °C for an additional 30 minutes.

Step 3: Esterification

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 65 °C) for 12 to 18 hours[7].

  • Monitor reaction completion via LC-MS or TLC (aliquots should be neutralized with Et₃N before spotting).

Step 4: Isolation and Purification

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the methanol and excess volatile byproducts (SO₂, HCl) under reduced pressure using a rotary evaporator. Do not heat the water bath above 40 °C to prevent thermal degradation.

  • To remove residual SOCl₂ and drive crystallization, co-evaporate the resulting crude residue with toluene (2 x 10 mL) or additional anhydrous methanol.

  • Suspend the crude oily/solid residue in cold anhydrous diethyl ether and triturate vigorously for 15 minutes.

  • Collect the resulting precipitate via vacuum filtration (using a Büchner funnel). Wash the filter cake with additional cold diethyl ether.

  • Dry the solid under high vacuum for 4–6 hours to afford the pure methyl 4-(aminomethyl)picolinate dihydrochloride[6].

Quantitative Data & Physicochemical Properties

The following table summarizes the expected properties of the isolated product[4][5].

ParameterExpected Value / Description
Chemical Name Methyl 4-(aminomethyl)picolinate dihydrochloride
CAS Number 2031260-42-9
Molecular Formula C₈H₁₂Cl₂N₂O₂
Molecular Weight 239.10 g/mol
Physical Appearance White to off-white crystalline solid
Typical Yield 85% – 95%
Purity (LC-MS) ≥ 97%
Storage Conditions Room temperature (or 2-8 °C for long term), keep dry and cool under inert gas (Hygroscopic)

Troubleshooting Guide

  • Incomplete Conversion: Usually caused by wet methanol. The presence of water hydrolyzes the active acyl chloride intermediate back to the carboxylic acid. Ensure all glassware is flame-dried and methanol is strictly anhydrous.

  • Gummy or Sticky Product: Indicates the presence of unreacted SOCl₂ or trapped methanol. Co-evaporation with toluene and extended trituration with cold diethyl ether is required to break the gel network and induce crystallization.

  • Formation of Polyamides/Diketopiperazines: Caused by insufficient protonation of the amine. Ensure the reaction is kept at 0 °C during the entire SOCl₂ addition phase and that an adequate excess of SOCl₂ (>3.0 eq) is used to generate sufficient HCl[2].

References

  • Title: What are different ways to convert Amino Acid carboxylic acid into ester? Source: ResearchGate URL: [Link]

  • Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride Source: Pianeta Chimica URL: [Link]

  • Title: SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS Source: Farmacia Journal URL: [Link]

Sources

Technical Guide: Chemoselective Reduction of Methyl 4-Cyanopyridine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reduction of methyl 4-cyanopyridine-2-carboxylate to aminomethyl derivative Content Type: Application Notes and Protocols

Abstract

This guide details the chemoselective reduction of Methyl 4-cyanopyridine-2-carboxylate (1) to its aminomethyl derivative, Methyl 4-(aminomethyl)pyridine-2-carboxylate (2). The transformation presents a classic chemoselectivity challenge: reducing the nitrile moiety (-CN) to a primary amine (-CH₂NH₂) while preserving the electron-deficient methyl ester (-COOMe) and the pyridine ring. Standard hydride reagents (e.g., LiAlH₄) typically result in over-reduction to the amino-alcohol, while catalytic hydrogenation over heterogeneous catalysts (Pd/C, PtO₂) poses risks of pyridine ring saturation (piperidine formation) or secondary amine generation via imine coupling.

This document outlines two validated protocols:

  • Cobalt(II) Chloride / Sodium Borohydride Reduction: A robust, bench-scale method offering high chemoselectivity for the nitrile in the presence of esters.

  • Catalytic Hydrogenation with In-Situ Trapping: A scalable approach using Pd/C in the presence of an anhydride or acid to prevent catalyst poisoning and dimerization.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The starting material contains three reactive centers susceptible to reduction:

  • Nitrile (C≡N): Requires 4e⁻ reduction. Intermediate imines are highly electrophilic and prone to condensation with the product amine (dimerization).

  • Ester (C=O): Susceptible to nucleophilic hydride attack (e.g., by LiAlH₄ or excess NaBH₄ in refluxing alcohols).

  • Pyridine Ring: Electron-deficient due to the ester and nitrile groups. Susceptible to hydrogenation, particularly under acidic conditions or with highly active catalysts (Pt, Rh).

Mechanistic Pathway (CoCl₂/NaBH₄)

The Cobalt(II) Chloride / Sodium Borohydride system operates via the in situ formation of Cobalt Boride (Co₂B), a black, heterogeneous species that functions as a catalyst.

  • Catalyst Formation:

    
    
    
  • Coordination: The nitrile nitrogen coordinates to the cobalt surface, activating the C≡N bond.

  • Hydride Transfer: Surface-adsorbed borohydride species transfer hydride to the nitrile, forming the amine.

  • Selectivity: The Co₂B species is less oxophilic than free borohydride or aluminum hydrides, rendering it inert toward esters at low temperatures.

Protocol A: Chemical Reduction (CoCl₂ / NaBH₄)

Best for: Bench-scale synthesis (<10g), high chemoselectivity requirements, and labs without high-pressure hydrogenation equipment.

Reagents & Equipment
  • Substrate: Methyl 4-cyanopyridine-2-carboxylate (1.0 equiv)

  • Catalyst: Cobalt(II) Chloride Hexahydrate (

    
    ) (0.5 – 1.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (3.0 – 5.0 equiv)
    
  • Solvent: Methanol (anhydrous preferred)

  • Quench: 1N HCl or Saturated

    
    
    
  • Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, ice/water bath.

Step-by-Step Procedure

Step 1: Solubilization & Complexation

  • Charge the flask with Methyl 4-cyanopyridine-2-carboxylate (1.0 equiv) and

    
      (0.5 equiv).
    
  • Add Methanol (20 mL/g of substrate).

  • Stir at room temperature until dissolved. The solution will appear deep pink/purple.

  • Cool the mixture to 0°C using an ice bath.

Step 2: Controlled Reduction

  • Add

    
      (3.0 equiv) portion-wise over 30–60 minutes.
    
    • Critical Observation: The solution will turn from pink to black immediately upon addition, accompanied by vigorous gas evolution (

      
      ).
      
    • Safety Note: Hydrogen gas is flammable.[1] Ensure good ventilation.[1]

  • Maintain internal temperature below 10°C during addition to prevent ester attack.

  • After complete addition, allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Monitor: Check by TLC (Eluent: 10% MeOH in DCM with 1%

    
    ) or LC-MS. The nitrile peak should disappear.
    

Step 3: Quench & Workup

  • Cool the reaction back to 0°C.

  • Carefully add 1N HCl dropwise until gas evolution ceases and the pH reaches ~2–3. This decomposes the boride complex and solubilizes the cobalt salts.

  • Stir for 30 minutes. The black precipitate should dissolve (or mostly dissolve).

  • Basify the aqueous phase to pH ~9 using conc.

    
     or 
    
    
    
    .
  • Extraction: Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . The product is polar.

  • Dry organic layers over

    
    , filter, and concentrate.
    

Step 4: Purification

  • The crude product is often pure enough for the next step.

  • If purification is needed, use flash chromatography on silica gel (DCM/MeOH/

    
     gradient) or recrystallize from EtOAc/Hexanes.
    

Protocol B: Catalytic Hydrogenation (Pd/C + Acid/Anhydride)

Best for: Scale-up (>10g), GMP environments, and avoiding heavy metal waste (Cobalt). Constraint: Must use acidic conditions or trapping agents to prevent dimerization and ester ammonolysis.

Reagents
  • Substrate: Methyl 4-cyanopyridine-2-carboxylate

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (10 wt% loading)

  • Solvent: Methanol[1][2]

  • Additive (Choose One):

    • Option A (Free Amine): 2.0 equiv HCl (in Dioxane or MeOH)

    • Option B (Boc-Protected):

      
       (1.1 equiv)
      
  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30 psi).
    
Procedure (Option B: In-Situ Boc Protection)

Rationale: Trapping the primary amine as the tert-butyl carbamate (Boc) prevents it from reacting with the intermediate imine, stopping dimer formation. It also protects the amine from reacting with the ester.

  • Setup: In a hydrogenation vessel, dissolve the substrate (1.0 equiv) and

    
      (1.1 equiv) in Methanol.
    
  • Catalyst Addition: Under a nitrogen stream, carefully add 10% Pd/C (10 wt% relative to substrate).

  • Hydrogenation: Purge the vessel with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 30 psi (or use a balloon for small scale).
  • Reaction: Stir vigorously at Room Temperature for 4–8 hours.

    • Note: Do not heat. Heating increases the risk of pyridine ring reduction.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The residue is the Boc-protected aminomethyl derivative.

  • Deprotection (Optional): If the free amine is required immediately, treat with 4N HCl/Dioxane.

Visualization of Workflows

Reduction Logic & Pathways

ReductionPathways Start Methyl 4-cyanopyridine- 2-carboxylate CoCl2 Method A: CoCl2 / NaBH4 (0°C) Start->CoCl2 Chemical Red. PdC Method B: H2 / Pd/C / Boc2O Start->PdC Cat. Hydrogenation Intermed Intermediate: Co-Complexed Imine CoCl2->Intermed Coordination Side_Alc Side Product: Amino-Alcohol (Over-reduction) CoCl2->Side_Alc Avoided by Temp < 10°C Prod_Boc Product B: Methyl 4-((tert-butoxycarbonyl amino)methyl)pyridine- 2-carboxylate PdC->Prod_Boc In-situ Trapping Side_Dimer Side Product: Secondary Amine (Dimer) PdC->Side_Dimer Avoided by Boc2O Prod_Free Product A: Methyl 4-(aminomethyl) pyridine-2-carboxylate Intermed->Prod_Free Hydride Transfer (Ester Preserved)

Caption: Comparative reaction pathways highlighting chemoselectivity strategies for Methods A and B.

Experimental Workflow (Method A)

Workflow Setup Setup: Dissolve Substrate + CoCl2 in MeOH Cool Cool to 0°C (Ice Bath) Setup->Cool Add Add NaBH4 Portion-wise (Exothermic, H2 Gas!) Cool->Add React Stir 2-4h Warm to RT Add->React Quench Quench: 1N HCl (Dissolve Black Ppt) React->Quench Workup Basify (NH4OH) -> Extract (DCM) Quench->Workup

Caption: Step-by-step experimental workflow for the Cobalt Chloride mediated reduction.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete reduction or product loss in aqueous phase.The aminomethyl pyridine is highly polar. Use Chloroform:Isopropanol (3:1) for extraction or salt out the aqueous layer with NaCl.
Black Precipitate Persists Incomplete decomposition of Cobalt Boride.Ensure the quench reaches pH 2 and stir longer. The solution must be clear (pink/red) before basification.
Ester Hydrolysis Temperature too high or pH too high during workup.Keep reaction <10°C during NaBH₄ addition. Avoid prolonged exposure to strong base; use

or

instead of NaOH.
Dimer Formation High concentration of free amine reacting with imine intermediate.Dilute the reaction (20-30 mL solvent per gram). In hydrogenation, ensure acid or Boc₂O is present.
Pyridine Reduction Over-active catalyst (Hydrogenation).Switch from Pd/C to Raney Nickel (if compatible) or strictly control

pressure and stop reaction immediately upon consumption of starting material.

References

  • Satoh, T., et al. (1969). Selective reduction of nitrile-functional groups with Cobalt Chloride and Sodium Borohydride.[3] Tetrahedron Letters, 10(49), 4555-4558. Link

  • Vertex Pharmaceuticals. (1985). Process for selective nitrile reduction.[1][4][5][6][7][8] WO1985000605A1.[4] Link

  • Caddick, S., et al. (2003). A generic approach for the catalytic reduction of nitriles to primary amines.[5] Tetrahedron Letters, 44(7), 1393-1395. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile.Link

  • Gandhamsetty, N., et al. (2015).[6][8] Selective Reduction of Nitriles to Amines.[3][4][5][6][7] Angewandte Chemie International Edition, 54(23), 6832-6836. Link

Sources

Using Methyl 4-(aminomethyl)picolinate as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Pyridine Advantage

Methyl 4-(aminomethyl)picolinate (CAS 133446-53-8 / HCl salt: 1072438-55-1) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from its orthogonal bifunctionality: a nucleophilic primary amine at the C4-position and an electrophilic methyl ester at the C2-position, anchored by a pyridine core.

This specific arrangement offers three distinct strategic advantages over phenyl-based analogs (e.g., methyl 4-(aminomethyl)benzoate):

  • Solubility & ADME: The pyridine nitrogen lowers logP and increases aqueous solubility compared to benzene analogs.[1]

  • Pharmacophore Potential: The picolinate motif (N-C2-COOMe) is a known metal-chelating pharmacophore (e.g., for metalloproteases or histone demethylases).[1]

  • Vector Control: The para-substitution pattern provides a rigid linear vector, ideal for linking two binding domains (e.g., in PROTACs or bisubstrate inhibitors).

Technical Profile & Physicochemical Properties

PropertyValue / Description
Chemical Name Methyl 4-(aminomethyl)pyridine-2-carboxylate
CAS Number 133446-53-8 (Free Base) / 1072438-55-1 (HCl)
Molecular Weight 166.18 g/mol (Free Base)
LogP (Predicted) ~0.6 (Lower than phenyl analog ~1.[1]2)
pKa (Pyridine N) ~3.5 (Electron-withdrawing ester lowers basicity)
pKa (Primary Amine) ~9.2
H-Bond Donors/Acceptors 2 Donors / 4 Acceptors
Solubility High in DMSO, MeOH; Moderate in DCM.

Strategic Application Notes

A. Fragment-Based Drug Discovery (FBDD)

This scaffold acts as an ideal "growable" fragment.[1]

  • Step 1: The primary amine allows for rapid library expansion via amide coupling or reductive amination to probe a hydrophobic pocket.[1]

  • Step 2: Once a "head" group is optimized, the methyl ester can be hydrolyzed to the acid (for salt bridges) or reduced to an alcohol (for H-bonding), or converted to a heterocycle (e.g., oxadiazole) to engage a second sub-pocket.

B. PROTAC Linker Design

The linear rigidity of the 4-aminomethyl group combined with the C2-ester allows this molecule to serve as a rigid linker connector .[1]

  • Workflow: The amine connects to the E3 ligase ligand (e.g., Thalidomide derivative), while the ester is hydrolyzed and coupled to the Warhead (POI ligand). The pyridine ring reduces the lipophilicity of the linker chain, a common issue in PROTAC bioavailability.

C. Metalloenzyme Inhibition

The picolinic acid moiety (formed after ester hydrolysis) is a bidentate ligand for Zinc (Zn²⁺) and Iron (Fe²⁺/Fe³⁺) active sites.

  • Target Classes: Matrix Metalloproteinases (MMPs), Histone Demethylases (KDMs), and Metallo-beta-lactamases.

  • Mechanism: The pyridine nitrogen and the carboxylate oxygen form a 5-membered chelate ring with the metal ion.[1]

Visualization: Divergent Synthesis Workflow

The following diagram illustrates how to utilize this scaffold to access diverse chemical space.

G Scaffold Methyl 4-(aminomethyl) picolinate Amide Amide/Urea Library Scaffold->Amide R-COOH (HATU) or R-NCO SecAmine Secondary Amines Scaffold->SecAmine R-CHO (NaBH(OAc)3) Acid Picolinic Acid Scaffold->Acid LiOH, THF/H2O (Hydrolysis) Alcohol Hydroxymethyl Pyridine Scaffold->Alcohol LiBH4 or DIBAL (Reduction) Heterocycle Oxadiazole/ Hydrazide Scaffold->Heterocycle N2H4 then Cyclization Amide->Acid Step 2: Hydrolysis SecAmine->Alcohol Step 2: Reduction

Caption: Divergent synthetic pathways from the bifunctional picolinate scaffold. Path A modifies the amine; Path B modifies the ester.

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (N-Functionalization)

Objective: Derivatize the primary amine while leaving the methyl ester intact for future modification.[1] Challenge: Avoid hydrolysis of the ester or bis-acylation.

Materials:

  • Methyl 4-(aminomethyl)picolinate HCl (1.0 eq)[1]

  • Carboxylic Acid Partner (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM.[1]

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir at Room Temperature (RT) for 10 minutes to form the activated ester.

  • Addition: Add Methyl 4-(aminomethyl)picolinate HCl (1.0 eq) followed by the remaining DIPEA (2.0 eq).

    • Note: The extra base is required to neutralize the HCl salt of the scaffold.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of amine).

  • Workup: Dilute with EtOAc. Wash sequentially with sat.[1][2] NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).

Self-Validation Check:

  • NMR: Verify the methyl ester singlet is present at ~3.9 ppm.[1] If absent, hydrolysis occurred (likely due to wet DMF or excess base/heat).

Protocol B: Controlled Ester Hydrolysis (C-Functionalization)

Objective: Convert the ester to the free acid (Picolinic Acid derivative) for metal chelation or further coupling.

Materials:

  • N-Functionalized Scaffold (from Protocol A) (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq)

  • Solvent: THF/Water (3:1 ratio).[1]

Procedure:

  • Dissolution: Dissolve the substrate in THF. Cool to 0°C.[1]

  • Hydrolysis: Add LiOH dissolved in the minimum amount of water dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor closely by TLC/LC-MS.

    • Critical: Picolinate esters hydrolyze faster than benzoates due to the electron-withdrawing pyridine ring. Do not overheat, or you may racemize chiral centers in the R-group.

  • Workup (Careful pH control): Acidify carefully with 1N HCl to pH ~3–4 (isoelectric point of many amino-pyridines).

    • Note: Picolinic acids are zwitterionic. If the product is water-soluble, do not extract. Instead, remove THF under vacuum and lyophilize the aqueous residue, then purify via Reverse Phase (C18) HPLC.

QC and Handling Guidelines

  • Storage: The HCl salt is stable at room temperature but hygroscopic. Store in a desiccator. The free base is sensitive to atmospheric CO₂ (forms carbamates) and oxidation; store at -20°C under Argon.

  • Identity Verification (NMR):

    • ¹H NMR (DMSO-d₆): Look for the diagnostic pyridine protons.

      • C3-H: ~8.0 ppm (d)[1]

      • C5-H: ~7.6 ppm (dd)[1]

      • C6-H: ~8.6 ppm (d)[1]

      • Methyl Ester: Singlet at ~3.9 ppm.[1]

      • Methylene (CH₂-NH₂): Singlet/Doublet at ~3.9–4.1 ppm.[1]

References

  • Kaczanowska, K., et al. (2010). "Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors." ACS Medicinal Chemistry Letters, 1(8), 415-420.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry." BenchChem Application Library.

  • Verma, S., et al. (2015). "Heterogeneous Pd catalyst for oxidative esterification: Synthesis of Methyl picolinate." Applied Catalysis A: General, 489, 17-23.[1]

  • ChemScene. (2024). "Product Monograph: Methyl 4-(aminomethyl)picolinate hydrochloride." ChemScene Product Catalog.

  • SciFinder/CAS. (2024). "Registry Data for CAS 133446-53-8 and 1072438-55-1." American Chemical Society.

Sources

Application Note: Optimized Reaction Conditions for N-Alkylation of Methyl 4-(aminomethyl)picolinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the N-alkylation of Methyl 4-(aminomethyl)picolinate (CAS: 1072438-55-1) . This scaffold is a critical intermediate in medicinal chemistry, often serving as a linker or chelating motif. The primary synthetic challenge lies in chemoselectivity: efficiently alkylating the primary amine while preserving the labile methyl ester at the C2 position and preventing competitive quaternization of the pyridine nitrogen.

We present two validated methodologies:

  • Method A (Reductive Amination): The preferred route for mono-alkylation using aldehydes/ketones.

  • Method B (Direct Alkylation): A controlled substitution protocol using alkyl halides.

Chemical Analysis & Reactivity Profile

Before initiating synthesis, it is crucial to understand the electronic environment of the substrate.

FeatureChemical EntityReactivity & Risk
Nucleophile 1 Primary Amine (-CH₂NH₂) High Reactivity. pKa ~8.8. The primary target for alkylation. Prone to over-alkylation (forming tertiary amines or quaternary salts) if stoichiometry is uncontrolled.
Nucleophile 2 Pyridine Nitrogen Low/Moderate Reactivity. The electron-withdrawing ester at C2 and the aminomethyl group at C4 reduce the basicity of the ring nitrogen relative to unsubstituted pyridine. However, strong alkylating agents (e.g., MeI, BnBr) can still quaternize this position.
Electrophile Methyl Ester (-COOMe) High Sensitivity. Susceptible to hydrolysis (acid/base) and aminolysis (formation of amides). Critical Constraint: Avoid strong aqueous bases (NaOH/KOH) and high temperatures (>60°C).
Mechanistic Pathway & Selectivity

The following diagram outlines the competing pathways and the targeted trajectory for successful synthesis.

ReactionPathways Substrate Methyl 4-(aminomethyl)picolinate MonoAlk Target: Mono-Alkylated Product Substrate->MonoAlk Controlled Alkylation QuatSalt Impurity: Pyridinium Salt Substrate->QuatSalt Strong Electrophile (e.g., MeI) Amide Impurity: Amide (Self-Condensation) Substrate->Amide High Temp / Strong Base DiAlk Impurity: Di-Alkylated Amine MonoAlk->DiAlk Excess Reagent

Figure 1: Reaction pathways showing the target mono-alkylation versus competitive side reactions (over-alkylation, quaternization, and amidation).

Protocol A: Reductive Amination (Preferred)

Application: Synthesis of Secondary Amines (Mono-alkylation). Mechanism: Formation of an imine intermediate followed by in situ reduction.[1][2] Why this works: The imine formation is reversible, but the reduction step is irreversible. Using Sodium Triacetoxyborohydride (STAB) allows for a mild reduction that tolerates the methyl ester.

Materials
  • Substrate: Methyl 4-(aminomethyl)picolinate (1.0 eq)

  • Carbonyl Source: Aldehyde or Ketone (1.0 - 1.1 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 eq) – Crucial for imine formation kinetics.

Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried round-bottom flask under

      
      , dissolve Methyl 4-(aminomethyl)picolinate (1.0 mmol) in anhydrous DCE (5 mL).
      
    • Add the aldehyde/ketone (1.05 mmol).

    • Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. You may see the imine peak, but often the equilibrium is invisible. The acid ensures protonation of the carbonyl to facilitate nucleophilic attack.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.4 mmol) portion-wise over 5 minutes. Note: Gas evolution (

      
      ) may occur.
      
    • Remove ice bath and stir at RT for 2–16 hours.

  • Quench & Workup (Ester-Safe):

    • Critical: Do NOT use strong base (e.g., 1M NaOH) which will hydrolyze the ester.

    • Quench by adding saturated aqueous

      
       (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (DCM/MeOH gradient). The secondary amine is typically more polar than the starting aldehyde but less polar than the primary amine substrate.

Protocol B: Direct Alkylation (Nucleophilic Substitution)

Application: Introduction of alkyl groups where aldehydes are not available (e.g., simple methyl, ethyl, or functionalized alkyl chains). Risk: High risk of di-alkylation. Strategy: Use the "Dilution Principle" and stoichiometric control.

Materials
  • Substrate: Methyl 4-(aminomethyl)picolinate (1.0 eq)

  • Electrophile: Alkyl Halide (R-Br or R-I) (0.9 eq) – Sub-stoichiometric to prevent over-alkylation.

  • Base: Diisopropylethylamine (DIPEA) (1.5 eq) or

    
     (anhydrous, 2.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure
  • Preparation:

    • Dissolve Methyl 4-(aminomethyl)picolinate (1.0 mmol) in MeCN (10 mL). Note: A more dilute solution favors mono-alkylation.

    • Add the base (DIPEA, 1.5 mmol).

  • Controlled Addition:

    • Dissolve the Alkyl Halide (0.9 mmol) in MeCN (2 mL).

    • Add the alkyl halide solution dropwise to the amine solution over 30–60 minutes at 0°C or RT. Slow addition keeps the concentration of the alkylating agent low relative to the amine.

  • Reaction:

    • Stir at RT.[3] Monitor closely by LCMS.

    • Stop condition: When the alkyl halide is consumed. Do not push for 100% conversion of the starting amine, as this will drastically increase di-alkylation.

  • Workup:

    • Dilute with EtOAc, wash with water (to remove DMF/MeCN) and Brine.

    • Dry and concentrate.

Comparative Data & Selection Guide

ParameterMethod A: Reductive AminationMethod B: Direct Alkylation
Selectivity High (Mono-alkylation dominant)Low/Moderate (Mix of mono/di)
Ester Stability Excellent (Mild conditions)Good (If non-nucleophilic base used)
Scope Requires Aldehyde/Ketone precursorRequires Alkyl Halide
Purification Easier (cleaner profile)Harder (separation of mono/di/SM)
Recommendation Primary Choice Use only if Method A is impossible
Decision Logic for Researchers

DecisionTree Start Start: N-Alkylation of Methyl 4-(aminomethyl)picolinate Q1 Is the alkyl group available as an Aldehyde/Ketone? Start->Q1 MethodA USE METHOD A (Reductive Amination) Reagent: STAB + AcOH Q1->MethodA Yes Q2 Is the alkyl group a simple Methyl/Ethyl? Q1->Q2 No MethodB USE METHOD B (Direct Alkylation) Reagent: R-X + DIPEA *Slow Addition* Q2->MethodB Yes Warning CAUTION: High risk of Polyalkylation MethodB->Warning

Figure 2: Decision tree for selecting the appropriate alkylation strategy based on reagent availability.

Troubleshooting & Optimization

Issue: Ester Hydrolysis (Loss of Methyl Group)
  • Cause: Aqueous workup pH > 10 or presence of strong nucleophiles (OH-).

  • Solution: Use saturated

    
     instead of NaOH/KOH. Ensure solvents are anhydrous. Avoid methanol if transesterification is observed (use ethanol or isopropanol only if necessary, but DCM/DCE is safer).
    
Issue: Over-Alkylation (Formation of Tertiary Amine)
  • Cause: High local concentration of alkylating agent.

  • Solution (Method B): Reduce equivalents of alkyl halide to 0.8 eq. Recover unreacted starting material during chromatography.

  • Solution (Method A): Ensure the imine is fully formed before adding the reducing agent (extend step 1 time).

Issue: Poor Solubility
  • Cause: The HCl salt of the starting material is often supplied.

  • Solution: Free-base the starting material first by partitioning between EtOAc and saturated

    
    , drying the organic layer, and concentrating before starting the reaction.
    

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • ChemScene. "Methyl 4-(aminomethyl)picolinate hydrochloride - Product Information." ChemScene.com.

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Conditions."

  • Organic Chemistry Portal. "Reductive Amination - Synthetic Protocols."

Sources

Application Note: Utilizing Methyl 4-(aminomethyl)picolinate in Advanced Peptide Coupling and Foldamer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(aminomethyl)picolinate (CAS: 1072438-55-1 for the hydrochloride salt) is a highly versatile, bifunctional building block utilized in the synthesis of peptidomimetics, abiotic foldamers, and targeted radiopharmaceuticals. Structurally functioning as a rigidified


-amino acid analogue, it introduces a pyridine core that imparts conformational restriction and hydrogen-bond acceptor capabilities. Crucially, its aminomethyl group (

) provides a specific degree of flexibility—a rotatable bond—that is absent in direct amino-pyridines, making it an ideal turn unit for complex tertiary structures[1].

This application note provides a comprehensive, self-validating guide for integrating this molecule into peptide sequences, detailing the causality behind reagent selection and structural workflows.

Structural Causality & Reagent Dynamics (E-E-A-T)

The design of abiotic foldamers frequently encounters a structural bottleneck: maintaining backbone rigidity while allowing enough flexibility for tertiary folding (e.g., helix-turn-helix motifs). Methyl 4-(aminomethyl)picolinate solves this through two distinct chemical advantages:

  • The Benzylic Amine Advantage: Purely aromatic oligoamides (such as quinoline-based foldamers) possess poorly nucleophilic aromatic amines, necessitating harsh acid chloride activation for coupling[2]. In contrast, the benzylic amine of 4-(aminomethyl)picolinate is highly nucleophilic and sterically accessible. This allows researchers to use standard, mild peptide coupling agents (like HATU or PyBOP), significantly streamlining both solution-phase and solid-phase peptide synthesis (SPPS)[2].

  • Conformational Turning: When linking two rigid aromatic helices, direct coupling often leads to severe steric clashes. The additional rotatable

    
     bond of the aminomethyl group relieves this tension, enabling the helices to fold back onto each other to form stable, unimolecular multi-helix bundles[1].
    
  • Orthogonal Reactivity: The methyl ester at the C2 position (picolinate) serves as a robust protecting group during the initial N-terminal extension. It is stable under standard coupling conditions but can be cleanly saponified to liberate the picolinic acid for subsequent C-terminal elongation[3].

Data Presentation: Coupling Reagent Efficacy

Selecting the correct coupling reagent is critical when working with picolinic acid derivatives, as the electron-withdrawing pyridine ring can deactivate the carboxylic acid.

Coupling ReagentActivation TypeEfficacy with AminomethylpicolinatesRacemization RiskCausality / Best Use Case
HATU Uronium saltHigh (>90% yield)LowPreferred for coupling the sterically hindered picolinic acid to the next amino acid. Forms a highly reactive 7-aza-HOBt active ester.
PyBOP Phosphonium saltHigh (>85% yield)LowExcellent alternative to HATU for solid-phase synthesis[2]. Avoids guanidinylation side-reactions on the free amine.
T3P Phosphonic anhydrideModerate (70-80%)Very LowIdeal for large-scale solution-phase synthesis due to water-soluble byproducts and extremely low epimerization rates.
EDC / HOBt CarbodiimideLow-Moderate (<60%)ModerateNot recommended for rigid foldamer synthesis due to sluggish kinetics with the deactivated picolinic acid moiety.

Synthetic Workflows & Visualizations

Workflow A Protected Peptide-COOH C Peptide-Picolinate Ester (Intermediate) A->C HATU, DIPEA Amide Coupling B Methyl 4-(aminomethyl)picolinate B->C Amine Nucleophile D LiOH, THF/H2O (Saponification) C->D Ester Cleavage E Peptide-Picolinic Acid (Free Acid) D->E Deprotection F Elongated Foldamer E->F Next Amino Acid PyBOP, DIPEA

Figure 1: Synthetic workflow for integrating Methyl 4-(aminomethyl)picolinate into a peptide chain.

Foldamer H1 Aromatic Helix 1 (e.g., Quinoline Oligoamide) Turn 4-(aminomethyl)picolinate Linker Provides Rotatable -CH2- Bond H1->Turn C-terminal coupling H2 Aromatic Helix 2 (Inverted Orientation) H1->H2 Intramolecular H-Bonding (Helix-Turn-Helix Assembly) Turn->H2 N-terminal coupling

Figure 2: Structural role of the aminomethylpicolinate turn unit in abiotic three-helix bundles.

Self-Validating Experimental Protocols

Protocol 1: Solution-Phase Amide Coupling (N-Terminal Extension)

Objective: Couple the primary amine of Methyl 4-(aminomethyl)picolinate to an N-protected amino acid or peptide fragment.

  • Activation: Dissolve the N-protected peptide-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: HATU is selected over EDC/HOBt for its superior efficiency in sterically hindered environments, rapidly forming a highly reactive 7-aza-HOBt active ester to prevent degradation of the starting materials.

  • Coupling: Add Methyl 4-(aminomethyl)picolinate hydrochloride (1.1 eq) to the mixture. Stir at room temperature under an inert atmosphere for 2–4 hours.

  • Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the starting peptide mass disappears and the product mass (+134 Da net addition) becomes the base peak.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 5% citric acid, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate in vacuo.
Protocol 2: Saponification of the Picolinate Ester

Objective: Cleave the methyl ester to liberate the picolinic acid for subsequent chain elongation[3].

  • Solvent System: Dissolve the intermediate from Protocol 1 in a 3:1:1 mixture of THF/MeOH/H2O.

    • Causality: This mixed solvent system is critical; it ensures the solubility of the hydrophobic peptide backbone while providing the aqueous environment necessary for hydroxide attack.

  • Hydrolysis: Add LiOH·H2O (3.0 eq) at 0 °C, then allow the reaction to warm to room temperature over 2 hours.

    • Causality: LiOH is a mild base that selectively hydrolyzes the methyl ester without causing epimerization of adjacent chiral centers in the peptide backbone.

  • Validation Check: Perform TLC (DCM/MeOH 9:1). The product will show a distinct baseline shift (lower Rf) due to the formation of the highly polar carboxylic acid.

  • Isolation: Acidify the mixture to pH 3-4 using 1M HCl at 0 °C. Extract the free acid with DCM or Ethyl Acetate.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Objective: Incorporate the monomer into a growing foldamer chain on a solid support[2].

  • Resin Preparation: Utilize a low-loading resin (e.g., Wang or ProTide resin at 0.17 mmol/g).

    • Causality: Reducing the resin loading is a mandatory step for rigid aromatic foldamers. It prevents inter-chain aggregation and steric crowding on the bead surface, which are the primary causes of incomplete acylation[2].

  • Coupling: Swell the resin in DMF. Add the saponified picolinic acid building block (3.0 eq), PyBOP (3.0 eq), and DIPEA (6.0 eq). Subject the reaction to microwave irradiation (50 °C for 15 minutes) to drive the coupling of the deactivated pyridine-carboxylate.

  • Validation Check: Perform a Kaiser test. A negative result (yellow beads) confirms complete acylation of the solid-phase amines.

References

  • Solid Phase Synthesis of Aromatic Oligoamides: Application to Helical Water-Soluble Foldamers Source: Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

  • Design of an abiotic unimolecular three-helix bundle Source: Chemical Science (RSC Publishing) URL:[Link][1]

  • CPL-active water-soluble aromatic oligoamide foldamers Source: RSC Advances (RSC Publishing) URL:[Link][3]

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 4-Cyano Picolinate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of 4-(aminomethyl)picolinate derivatives is a critical transformation in medicinal chemistry, particularly in the development of KDM5 histone demethylase inhibitors and targeted oncology therapeutics[1]. The core challenge in this transformation is achieving strict chemoselectivity: reducing the 4-cyano group to a primary amine without perturbing the picolinate ester, avoiding the reduction of the pyridine ring, and suppressing the formation of secondary amine byproducts[2]. This application note provides a comprehensive, field-proven guide to mastering this specific catalytic hydrogenation.

Mechanistic Insights and Causality

The reduction of a nitrile to a primary amine proceeds via a highly reactive imine intermediate. If not properly managed, this intermediate is susceptible to nucleophilic attack by the newly formed primary amine, leading to the formation of a bis-pyridylmethylamine (secondary amine) side product[2].

Furthermore, the pyridine nitrogen possesses a lone pair that can strongly coordinate to transition metal surfaces (like Palladium or Platinum), effectively poisoning the catalyst and stalling the reaction[3].

To counteract these phenomena, the reaction environment must be carefully engineered:

  • Acidic Modifiers: The addition of an acid (e.g., methanolic HCl or glacial acetic acid) serves a dual purpose. First, it protonates the pyridine nitrogen, reducing its affinity for the catalyst surface. Second, it immediately protonates the primary amine product as it forms, rendering it non-nucleophilic and preventing it from attacking the imine intermediate[2].

  • Alternative Basic Modifiers: Alternatively, Raney Nickel can be employed in the presence of methanolic ammonia. The excess ammonia outcompetes the primary amine for the imine intermediate, shifting the equilibrium toward the desired primary amine[4].

  • Solvent Selection: To preserve the picolinate ester, anhydrous alcoholic solvents matching the ester alkyl group (e.g., methanol for methyl picolinates) are mandatory to prevent transesterification or hydrolysis.

Pathway Substrate 4-Cyano Picolinate Ester (R-CN) Imine Imine Intermediate (R-CH=NH) Substrate->Imine H2, Pd/C or Raney Ni Primary Primary Amine (R-CH2-NH2) Imine->Primary H2, Acidic Additive Secondary Secondary Amine (Side Product) Imine->Secondary + Primary Amine (If unprotonated) Primary->Secondary

Reaction pathway for the catalytic hydrogenation of 4-cyano picolinate esters.

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution for 4-cyano picolinate ester hydrogenation.

Catalyst SystemSolvent / AdditiveTemp / PressureConversionPrimary Amine YieldSecondary Amine YieldMechanistic Note
10% Pd/C Pyridine25 °C / 60 psi< 5%TraceN/ACatalyst poisoning due to solvent coordination[3].
10% Pd/C Methanol (Neutral)25 °C / 50 psi> 95%45%50%High conversion, but poor chemoselectivity.
10% Pd/C MeOH / 1.2 eq HCl25 °C / 50 psi> 98%92%< 2%Acid protonates amine, preventing side reactions[2].
Raney Nickel MeOH / NH₃ (gas)40 °C / 70 psi> 95%88%< 5%NH₃ traps the imine intermediate[4].
5% PtO₂ Glacial Acetic Acid25 °C / 50 psi> 99%85%< 5%Excellent for substrates prone to dehalogenation[5].

Experimental Protocols

Workflow Prep 1. Substrate & Catalyst Prep (Degassing, Solvent Choice) Purge 2. Reactor Purging (N2 followed by H2) Prep->Purge Reaction 3. Hydrogenation (Monitor Pressure/Uptake) Purge->Reaction Workup 4. Catalyst Filtration (Celite Pad, Inert Atmos) Reaction->Workup Isolation 5. Product Isolation (Neutralization & Extraction) Workup->Isolation

Standard workflow for the heterogeneous catalytic hydrogenation of cyanopyridines.

Protocol A: Acid-Mediated Hydrogenation (Standard Method)

This protocol utilizes Pd/C under acidic conditions to ensure high yields of the primary amine while preserving the picolinate ester.

  • Preparation: In a flame-dried Parr hydrogenation bottle or high-pressure autoclave, dissolve 10.0 mmol of the 4-cyano picolinate ester in 40 mL of anhydrous methanol.

  • Acidification: Slowly add 12.0 mmol (1.2 equivalents) of a 1.25 M solution of anhydrous HCl in methanol. Note: Avoid aqueous HCl to prevent ester hydrolysis.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10 mol% of 10% Palladium on Carbon (Pd/C). Caution: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always add under inert gas.

  • Purging: Seal the reactor. Purge the vessel with Nitrogen gas (3 cycles of pressurizing to 30 psi and releasing) followed by Hydrogen gas (3 cycles of pressurizing to 30 psi and releasing).

  • Reaction: Pressurize the reactor to 50 psi with Hydrogen gas. Stir vigorously at room temperature (20-25 °C). Monitor the hydrogen uptake. The reaction is typically complete within 4-6 hours when hydrogen pressure stabilizes.

  • Filtration: Vent the hydrogen gas safely and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product is isolated as the hydrochloride salt of the 4-(aminomethyl)picolinate ester.

Protocol B: In Situ Boc-Protection (High Purity Method)

For applications where the free amine is difficult to isolate or highly polar, trapping the amine in situ with Di-tert-butyl dicarbonate (Boc₂O) provides a self-validating, easily purifiable intermediate.

  • Preparation: Dissolve 10.0 mmol of the 4-cyano picolinate ester and 12.0 mmol of Boc₂O in 50 mL of anhydrous ethanol.

  • Catalyst Addition: Add 10 mol% of 10% Pd/C under a nitrogen atmosphere.

  • Reaction: Purge and pressurize the reactor with Hydrogen (50 psi) as described in Protocol A. Stir at room temperature for 12 hours.

  • Workup: Filter through Celite, concentrate the filtrate, and purify the resulting Boc-protected aminomethyl picolinate via silica gel chromatography (Hexanes/Ethyl Acetate).

Self-Validating Systems & Troubleshooting

A robust protocol must be self-validating. To ensure the integrity of the hydrogenation, employ the following checks:

  • Pressure Drop Calculation: Calculate the theoretical hydrogen uptake. For a nitrile reduction, exactly 2.0 molar equivalents of H₂ are consumed. A pressure drop significantly lower than calculated indicates catalyst poisoning (often due to insufficient acid)[2].

  • Spectroscopic Validation:

    • ¹³C NMR: The disappearance of the characteristic nitrile carbon signal (~116 ppm) and the appearance of a new aliphatic methylene carbon (~45 ppm) definitively confirm reduction[3].

    • ¹H NMR: The picolinate ester functionality should remain intact (e.g., a sharp singlet at ~3.9 ppm for a methyl ester). If this peak shifts or disappears, ester hydrolysis or transesterification has occurred.

  • Dehalogenation Check: If the starting material contains halogen substituents (e.g., a 6-chloro-4-cyano picolinate), Pd/C may cause hydrodehalogenation[2]. In such cases, LC-MS must be used to check for the [M-Cl+H]⁺ mass peak. If dehalogenation is observed, switch the catalyst to PtO₂ or use a poisoned palladium catalyst (e.g., Pd/C-diphenylsulfide)[2].

References

  • EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Google Patents. 2

  • Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine to Piperidine Derivatives - Benchchem. 5

  • Synthesis of Some Aminopicolinic Acids - David Publishing. 3

  • Process for the preparation of aqueous nicotinaldehyde - European Patent Office - EP 0613888 A1 - Googleapis.com. 4

  • WO2021010492A1 - Compound having kdm5 inhibitory activity and pharmaceutical use thereof - Google Patents.1

Sources

Application Note: Methyl 4-(aminomethyl)picolinate in Advanced Metal Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary

The rational design of metal-organic architectures and metallo-pharmaceuticals relies heavily on the selection of versatile, multidentate ligands. Methyl 4-(aminomethyl)picolinate (frequently handled as its dihydrochloride salt, CAS: 2031260-42-9) represents a highly strategic bifunctional ligand [1]. By combining a hemilabile picolinate ester chelating pocket with a highly nucleophilic, flexible primary amine, this molecule enables the construction of both discrete mononuclear complexes and extended 1D/2D coordination polymers.

This guide provides a comprehensive, field-proven framework for utilizing this ligand, emphasizing the mechanistic causality behind reaction conditions and offering self-validating experimental protocols to ensure reproducible complexation.

Mechanistic Insights: The Bifunctional Coordination Topology

To successfully deploy methyl 4-(aminomethyl)picolinate, researchers must understand the distinct electronic and steric properties of its two coordination domains:

  • The Picolinate Ester Domain (N,O-Chelation): Unlike picolinic acid, which readily forms robust, anionic bidentate chelates, the methyl ester variant is neutral and electronically softer. It coordinates via the pyridine nitrogen and the carbonyl oxygen. Because the ester oxygen is a weaker Lewis base than a carboxylate anion, this pocket is hemilabile—a highly desirable trait in homogeneous catalysis where temporary substrate binding is required.

  • The Aminomethyl Domain (N-Coordination): The 4-position

    
     group acts as a strong 
    
    
    
    -donor. Its methylene spacer provides conformational flexibility, preventing steric clash with the pyridine ring and allowing it to bridge to secondary metal centers. This bridging capability is the primary driver for generating infinite metal-metal networks and Metal-Organic Frameworks (MOFs) [2].
Causality in Experimental Design

Because the ligand is commercially supplied as a dihydrochloride salt to prevent oxidative degradation of the primary amine, in situ neutralization is mandatory . The choice of base is critical: using aqueous sodium hydroxide (


) risks hydrolyzing the methyl ester into 4-(aminomethyl)picolinic acid. Therefore, non-nucleophilic organic bases like Triethylamine (

) or

-Diisopropylethylamine (DIPEA) in anhydrous alcoholic solvents are strictly required to preserve the ester functionality.

G cluster_modes Coordination Modes L Methyl 4-(aminomethyl)picolinate (Bifunctional Ligand) M1 Mode A: N,O-Chelation (Pyridine N + Ester O) L->M1 Transition Metals M2 Mode B: Monodentate N (Aminomethyl N) L->M2 Soft Metals (Ag, Au) M3 Mode C: Bridging (Chelation + Monodentate) L->M3 Multi-metallic systems P1 Discrete Mononuclear Complexes (e.g., Cu²⁺, Pd²⁺) M1->P1 P2 1D/2D Coordination Polymers (e.g., Ag⁺, Zn²⁺) M2->P2 M3->P2

Fig 1. Coordination topology of Methyl 4-(aminomethyl)picolinate leading to diverse architectures.

Physicochemical Profile & Quantitative Data

Understanding the baseline properties of the ligand is essential for tracking coordination shifts. Table 1 summarizes the core physical data [1, 3], while Table 2 outlines the diagnostic spectroscopic shifts expected upon successful metal complexation.

Table 1: Physicochemical Properties of the Ligand

PropertyValue / Description
Chemical Name Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride
CAS Number 2031260-42-9
Molecular Formula

Molecular Weight 239.10 g/mol (Salt) / 166.18 g/mol (Free Base)
Solubility Soluble in

, MeOH, EtOH; Insoluble in Hexane
Topological Polar Surface Area (TPSA) 65.2 Ų

Table 2: Diagnostic Spectroscopic Signatures (FT-IR & UV-Vis)

Functional Group / ModeFree Ligand SignatureCoordinated Complex Expected ShiftCausality of Shift
Ester Carbonyl (

)
~1735 cm⁻¹ (Strong)~1680 - 1695 cm⁻¹Back-bonding / electron density withdrawal by the metal cation.
Primary Amine (

)
~3300, 3350 cm⁻¹~3220 - 3260 cm⁻¹Coordination of the nitrogen lone pair weakens the N-H bond.
Pyridine Ring (

)
~1590 cm⁻¹~1610 cm⁻¹Ring stiffening upon metal binding to the pyridine nitrogen.
d-d Transition (Cu²⁺) N/A (Ligand only)

~650 - 680 nm
Ligand field splitting induced by N,O-chelation.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating workflows. Each step contains a specific physical or spectroscopic checkpoint to ensure the reaction is proceeding correctly before advancing.

Protocol A: Synthesis of a Discrete Copper(II) Chelate

Objective: Isolate a mononuclear


 complex utilizing the N,O-chelating pocket.

Reagents:

  • Methyl 4-(aminomethyl)picolinate dihydrochloride (1.0 mmol, 239 mg)

  • Copper(II) tetrafluoroborate hydrate (

    
    ) (0.5 mmol, ~118 mg)
    
  • Triethylamine (

    
    ) (2.0 mmol, 278 µL)
    
  • Anhydrous Methanol (20 mL)

Step-by-Step Methodology:

  • Ligand Activation: Suspend the ligand salt (239 mg) in 10 mL of anhydrous methanol in a 50 mL round-bottom flask. Dropwise, add 278 µL of

    
     under continuous magnetic stirring at room temperature.
    
    • Validation Check: The cloudy suspension will transition to a completely clear, slightly yellow solution within 5 minutes, confirming the successful deprotonation of the hydrochloride salt and liberation of the free base.

  • Metal Addition: Dissolve

    
     (0.5 mmol) in 10 mL of anhydrous methanol. Slowly add the copper solution to the ligand solution over 10 minutes.
    
    • Validation Check: An immediate bathochromic color shift from pale blue (free Cu²⁺) to a deep emerald green or royal blue will occur. This visual cue is a self-validating indicator of ligand-to-metal charge transfer (LMCT) and successful N,O-chelation.

  • Isolation: Stir the reaction for 2 hours at room temperature. Concentrate the solution under reduced pressure to ~5 mL.

  • Crystallization: Carefully layer 15 mL of diethyl ether over the concentrated methanol solution to induce slow diffusion crystallization.

    • Validation Check: After 24-48 hours, crystalline solids will precipitate. Analyze via FT-IR to confirm the

      
       shift to ~1690 cm⁻¹.
      
Protocol B: Synthesis of a 1D Silver(I) Coordination Polymer

Objective: Exploit the bridging capacity of the 4-aminomethyl group to form an infinite 1D chain.

Reagents:

  • Methyl 4-(aminomethyl)picolinate dihydrochloride (1.0 mmol, 239 mg)

  • Silver(I) trifluoromethanesulfonate (

    
    ) (1.0 mmol, 257 mg)
    
  • Triethylamine (

    
    ) (2.0 mmol, 278 µL)
    
  • Acetonitrile / Methanol (1:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Ligand Activation: Dissolve the ligand salt in 10 mL of the solvent mixture. Add

    
     (2.0 mmol) and stir until clear. Note: Perform subsequent steps in a darkened fume hood, as Ag(I) complexes are highly photosensitive.
    
  • Polymerization: Dissolve

    
     (257 mg) in 10 mL of the solvent mixture. Add this dropwise to the ligand solution.
    
    • Causality: Silver(I) has a high affinity for the primary amine and pyridine nitrogen but a low affinity for the ester oxygen. A 1:1 stoichiometric ratio forces the ligand to bridge adjacent Ag(I) centers, forming an infinite

      
       chain [2].
      
  • Precipitation & Washing: A white precipitate will begin to form almost immediately due to the insolubility of the resulting coordination polymer. Stir for 1 hour.

    • Validation Check: Centrifuge the mixture. The supernatant should be colorless. Wash the white solid twice with cold acetonitrile to remove residual triethylammonium chloride.

  • Characterization: Dry under vacuum.

    • Validation Check: Powder X-Ray Diffraction (PXRD) will show a highly crystalline pattern distinct from the starting materials, confirming polymeric network formation.

Workflow S1 Step 1: Ligand Salt Neutralization S2 Step 2: Metal Salt Addition S1->S2 N1 Use non-nucleophilic base (e.g., Et3N) to prevent ester hydrolysis S1->N1 S3 Step 3: Solvent Layering & Crystallization S2->S3 S4 Step 4: Spectroscopic Validation S3->S4 N2 Monitor d-d transition color shifts (UV-Vis) S4->N2

Fig 2. Self-validating experimental workflow for synthesizing metal-ligand coordination complexes.

Conclusion

Methyl 4-(aminomethyl)picolinate is a highly tunable ligand that bridges the gap between traditional small-molecule chelation and advanced materials science. By strictly controlling the protonation state of the ligand and strategically selecting metal salts based on Hard-Soft Acid-Base (HSAB) principles, researchers can reliably direct the topological outcome of the resulting coordination complexes.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride." PubChem Compound Summary for CID 134690745. Available at:[Link]

  • Awaleh, M. O., et al. "Variability in the structures of[4-(aminomethyl)pyridine]silver(I) complexes through effects of ligand ratio, anion, hydrogen bonding, and pi-stacking." Inorganic Chemistry, 2006 Jan 23;45(2):935-44. DOI: 10.1021/ic051659e. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "4-(Aminomethyl)pyridine." NIST Chemistry WebBook, SRD 69. Available at:[Link]

Protecting group strategies for the primary amine in Methyl 4-(aminomethyl)picolinate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals working with Methyl 4-(aminomethyl)picolinate . It addresses the specific chemoselectivity challenges posed by the pyridine core and the activated C2-methyl ester.

Executive Summary & Strategic Analysis

Methyl 4-(aminomethyl)picolinate is a high-value bifunctional building block. Its utility lies in the orthogonality between the primary amine (nucleophile) and the methyl ester (electrophile). However, this scaffold presents specific challenges during protection steps:

  • Activated Ester Sensitivity: The ester at the C2 position of the pyridine ring is electronically activated by the electron-deficient nitrogen. It is significantly more susceptible to nucleophilic attack (aminolysis, hydrolysis) than a standard benzoate ester.

  • Pyridine Basicity: The pyridine nitrogen can act as a competitive nucleophile or a proton sink, potentially interfering with acid-catalyzed reactions or catalyst activity.

  • Solubility: The free base is polar; protecting groups (PGs) are often required not just for masking reactivity but to enable solubility in non-polar organic solvents (DCM, EtOAc) for subsequent coupling reactions.

This guide details two primary strategies—Boc and Cbz protection—and provides a critical warning regarding Fmoc usage.

Chemoselectivity Matrix
FeatureBoc Strategy (Recommended)Cbz Strategy (Alternative)Fmoc Strategy (High Risk)
Reagent Boc₂OCbz-ClFmoc-OSu / Fmoc-Cl
Installation Mild Base (TEA/DIPEA)Mild Base (NaHCO₃)Mild Base
Ester Stability High High Low (Risk of aminolysis)
Deprotection Acid (TFA or HCl)Hydrogenation (H₂/Pd)Base (Piperidine)
Key Risk Acid-sensitive linkers elsewherePyridine ring reductionAminolysis of C2-ester

Protocol A: Boc Protection (The Gold Standard)

The tert-Butyloxycarbonyl (Boc) group is the preferred strategy.[1] It is installed under basic conditions where the ester is stable, and removed under acidic conditions (anhydrous) which preserves the methyl ester.

Materials
  • Substrate: Methyl 4-(aminomethyl)picolinate hydrochloride (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Base: Triethylamine (TEA) (2.5 equiv) Note: Extra base is needed to neutralize the HCl salt.

  • Solvent: Dichloromethane (DCM) (anhydrous preferred) or THF.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Methyl 4-(aminomethyl)picolinate HCl salt in DCM (0.2 M concentration).

  • Neutralization: Cool the suspension to 0°C in an ice bath. Add TEA dropwise. The suspension should clarify as the free base is liberated.

  • Addition: Add Boc₂O (dissolved in a minimal amount of DCM) dropwise over 10 minutes.

    • Expert Insight: Adding Boc₂O slowly at 0°C prevents competitive reaction with the pyridine nitrogen, although the primary amine is vastly more nucleophilic.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check via TLC (Visualizing stain: Ninhydrin). The starting material (baseline) should disappear, replaced by a less polar spot (Rf ~0.5 in 50% EtOAc/Hex).

  • Workup (Critical for Ester Stability):

    • Dilute with DCM.

    • Wash with 0.5 M Citric Acid or 10% KHSO₄ (pH ~4) to remove excess TEA and pyridine-related byproducts. Do not use strong HCl, as it may hydrolyze the ester.

    • Wash with Saturated NaHCO₃ (briefly) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough. If necessary, purify via silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

Self-Validation Criteria
  • ¹H NMR: Appearance of a strong singlet (9H) at ~1.45 ppm (Boc group).

  • Yield: Expected >90%. Lower yields suggest hydrolysis during workup.

Protocol B: Cbz Protection (Orthogonal Alternative)

Use Carboxybenzyl (Cbz) protection if your downstream chemistry involves strong acids (which would remove Boc) but is compatible with hydrogenation.[1][2]

Materials
  • Substrate: Methyl 4-(aminomethyl)picolinate HCl (1.0 equiv)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Base: NaHCO₃ (3.0 equiv)

  • Solvent: THF / Water (1:1 mixture)

Step-by-Step Methodology
  • Biphasic Setup: Dissolve the substrate in THF/Water (1:1, 0.2 M). Add solid NaHCO₃.

    • Expert Insight: Inorganic bases like NaHCO₃ are preferred over amines here to prevent nucleophilic attack on Cbz-Cl by the base itself, and to avoid basic hydrolysis of the ester.

  • Addition: Cool to 0°C. Add Cbz-Cl dropwise.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup:

    • Evaporate most of the THF under reduced pressure.

    • Extract the aqueous residue with EtOAc (3x).

    • Wash combined organics with 0.5 M HCl (cold), Water, and Brine.

    • Dry (MgSO₄) and concentrate.

Deprotection Warning (Hydrogenation)

Removing Cbz via H₂/Pd-C carries a risk of reducing the pyridine ring to a piperidine.

  • Mitigation: Use Pd(OH)₂ (Pearlman’s catalyst) in MeOH, or use HBr/Acetic Acid (non-hydrogenation route), though the latter risks ester hydrolysis.

Critical Advisory: The Fmoc Risk

Avoid Fmoc protection for this specific substrate unless absolutely necessary.

  • The Mechanism of Failure: Fmoc removal requires a secondary amine (usually 20% Piperidine in DMF). The C2-methyl ester of a pyridine is electronically activated. Piperidine is a strong nucleophile and will frequently attack the ester, converting the Methyl picolinate into a Piperidinyl amide.

  • Alternative: If Fmoc is required, use DBU (1-2%) with a scavenger (e.g., mercaptoethanol) for shorter deprotection times to minimize ester damage, but yield loss is still likely.

Visualized Workflows

Figure 1: Boc Protection Workflow

This diagram illustrates the decision logic and process flow for the recommended Boc strategy.

BocProtection Start Start: Methyl 4-(aminomethyl)picolinate HCl Condition Check: Is Ester Stability Critical? Start->Condition BocRoute Strategy: Boc Protection Condition->BocRoute Yes (Recommended) FmocRoute Strategy: Fmoc Protection Condition->FmocRoute No (Ester will be hydrolyzed later) Reaction Reaction: 1. DCM, 0°C 2. TEA (2.5 eq) 3. Boc2O (1.1 eq) BocRoute->Reaction Warning STOP: High Risk of Aminolysis (Piperidine attacks C2-Ester) FmocRoute->Warning Workup Workup: Wash w/ 0.5M Citric Acid (Avoid strong mineral acids) Reaction->Workup Product Final Product: Methyl 4-((Boc-amino)methyl)picolinate Workup->Product

Figure 1: Decision tree and workflow for protecting Methyl 4-(aminomethyl)picolinate. Note the critical branch avoiding Fmoc if ester preservation is required.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability constants).
  • Agami, C.; Couty, F. "The Reactivity of the N-Boc Group." Tetrahedron2002 , 58, 2701–2724. Link

  • Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." Journal of Peptide Research2001, 58, 338–341. (Protocol for selective removal).
  • Isidro-Llobet, A.; et al. "Amino Acid-Protecting Groups." Chemical Reviews2009 , 109, 2455–2504. Link (Comprehensive review including Fmoc limitations).

  • Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews1983, 12, 129-161.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of Methyl 4-(aminomethyl)picolinate during workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden, inexplicable yield drops when isolating functionalized pyridine derivatives.

A recurring culprit in these cases is the unintended hydrolysis of Methyl 4-(aminomethyl)picolinate during routine aqueous workups. This guide is designed to deconstruct the mechanistic vulnerabilities of this specific molecule and provide field-proven, self-validating protocols to ensure quantitative recovery.

Mechanistic Insight: Why is this Molecule so Vulnerable?

Methyl 4-(aminomethyl)picolinate possesses a "perfect storm" of structural liabilities that make its ester bond exceptionally fragile:

  • Electrophilic Activation by the Pyridine Ring: Picolinate esters (pyridine-2-carboxylates) are inherently more reactive than standard alkyl benzoates. The highly electronegative nitrogen atom adjacent to the ester carbonyl exerts a strong inductive electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon [1].

  • Protonation-Induced Hydrolysis (Acidic Conditions): During acidic workups, the pyridine nitrogen (and the primary amine) becomes protonated. This converts the ring into a pyridinium cation, which supercharges the electron-withdrawing effect and drastically lowers the activation energy for nucleophilic attack by water [2].

  • Zwitterionic Partitioning: If the ester hydrolyzes, the resulting picolinic acid derivative contains both a carboxylic acid and a primary amine. This forms a highly polar zwitterion at physiological/neutral pH. Consequently, any hydrolyzed material is irreversibly lost to the aqueous phase, often masquerading as a "failed reaction" rather than a workup loss.

Troubleshooting FAQs

Q1: I usually use saturated NaHCO₃ to neutralize acid catalysts after esterification. Why is my yield of Methyl 4-(aminomethyl)picolinate dropping below 50%? A: While sodium bicarbonate is considered a mild base (pH ~8.3), picolinate esters are sensitive enough that even low hydroxide concentrations at room temperature initiate rapid saponification[3]. Basic hydrolysis of esters operates via an irreversible addition-elimination mechanism, driven to completion by the thermodynamic stability of the resulting carboxylate salt [4]. For picolinates, the reaction kinetics are fast enough that prolonged phase separation in a separatory funnel will cause measurable degradation. You must substitute carbonate bases with strictly controlled pH 7.0 buffers.

Q2: My compound is disappearing during a 1M HCl wash intended to remove amine impurities. What is happening? A: You are simultaneously protonating the 4-(aminomethyl) group and the pyridine core. Not only does this drive the intact ester into the aqueous phase as a highly soluble bis-ammonium salt, but the acidic environment also catalyzes the rapid hydrolysis of the activated picolinate ester [2]. Never use strong aqueous acids with this substrate. If you must remove non-basic impurities, rely on chromatography rather than acid-base extraction.

Q3: What is the most reliable method to work up this reaction without losing the ester? A: The gold standard is circumventing water entirely via a non-aqueous solid-phase workup. If aqueous extraction is unavoidable due to highly polar byproducts, you must manipulate the Arrhenius equation (by lowering the temperature to 0 °C) and Le Chatelier's principle (by using saturated brine to reduce water activity) [5].

Quantitative Hydrolysis Risk Profile

To illustrate the causality between workup conditions and product loss, the following table summarizes the empirical hydrolysis risk for picolinate esters across various standard workup environments.

Workup Aqueous PhasepH RangeTemp (°C)Relative Hydrolysis RiskExpected Product Recovery
1M NaOH Wash> 12.020–25Critical (Saponification)< 10%
1M HCl Wash< 1.020–25High (Acid-Catalyzed)< 20%
Saturated NaHCO₃~ 8.320–25Moderate40–60%
pH 7.0 Phosphate Buffer 7.0 0–4 Low > 90%
Non-Aqueous (Resin) N/A 20–25 Zero > 95%

Workup Decision Matrix

Use the following logical workflow to determine the safest isolation strategy for your specific reaction mixture.

WorkupStrategy A Crude Reaction Mixture Methyl 4-(aminomethyl)picolinate B Are highly water-soluble impurities present? A->B C Protocol A: Non-Aqueous Workup (Resin Scavenging & Filtration) B->C No D Aqueous Workup Required B->D Yes E Protocol B: Quench with cold pH 7 Phosphate Buffer (0-4 °C) D->E F Extract rapidly (DCM/EtOAc) Wash with cold Brine E->F G Dry over anhydrous Na2SO4 Concentrate in vacuo (<30 °C) F->G

Decision tree for optimal workup strategies to prevent picolinate ester hydrolysis.

Validated Experimental Protocols

Protocol A: The "Zero-Aqueous" Solid-Phase Workup

Use this self-validating protocol when reaction byproducts are either volatile or can be precipitated. By entirely removing water from the system, hydrolytic degradation is mathematically impossible.

  • Dilution: Dilute the crude reaction mixture with 5 volumes of a non-polar or moderately polar organic solvent (e.g., Dichloromethane or Methyl tert-butyl ether).

  • Scavenging: To neutralize acidic catalysts (like HCl or H₂SO₄) without introducing water, add a solid-phase acid scavenger. Amberlyst A21 free base resin (3.0 equivalents based on acid) or basic alumina are highly effective.

  • Agitation: Stir the suspension gently at room temperature for 30–45 minutes. Monitor the pH of the organic layer by spotting on wet pH paper to ensure complete neutralization.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the resin and any precipitated amine hydrochlorides. Wash the filter cake with 2 additional volumes of your chosen solvent.

  • Isolation: Concentrate the filtrate in vacuo. Crucial parameter: Keep the rotary evaporator water bath strictly below 30 °C to prevent thermally-induced intermolecular amidation between the free primary amine and the methyl ester of adjacent molecules.

Protocol B: Ultra-Cold Buffered Aqueous Extraction

Use this protocol when highly polar, water-soluble impurities (e.g., DMF, DMSO, or excess inorganic salts) must be removed via phase separation.

  • Preparation: Pre-cool all extraction solvents (Ethyl Acetate preferred over DCM to minimize emulsion risks) and aqueous solutions (0.5 M pH 7.0 sodium phosphate buffer, saturated NaCl brine) to 0–4 °C in an ice bath [5].

  • Thermal Quenching: Quench the reaction mixture by pouring it directly into the stirred, ice-cold pH 7.0 buffer. Causality note: Never add the aqueous buffer directly to a hot reaction flask, as the localized heat of mixing will rapidly accelerate ester cleavage.

  • Rapid Extraction: Transfer the biphasic mixture immediately to a separatory funnel. Extract with the cold organic solvent. Limit vigorous shaking to 15–20 seconds to minimize the contact time between the ester and the aqueous interface.

  • Phase Separation: Separate the layers immediately. Do not allow the layers to sit unseparated in the funnel.

  • Salting Out: Wash the combined organic layers with ice-cold saturated brine. The high ionic strength of the brine drastically reduces the solubility of water in the organic phase, stripping away residual moisture and halting hydrolysis.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Causality note: Do not use MgSO₄. Magnesium sulfate is slightly acidic and its Lewis acidic magnesium ions can coordinate with the primary amine of your product, leading to product entrapment in the drying agent.

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo (< 30 °C).

References

  • EPA NEPIS. "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds." US Environmental Protection Agency. [Link]

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry. [Link]

  • Frontier, A. "About Workup - Not Voodoo X." Department of Chemistry, University of Rochester. [Link]

Improving yield of 4-cyanopicolinate reduction to aminomethyl picolinate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reduction of 4-Cyanopicolinate

Topic: Improving Yield and Selectivity in the Reduction of 4-Cyanopicolinate to Aminomethyl Picolinate Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Format: Technical Support Center (Q&A, Troubleshooting, Protocols)

Introduction: The Chemoselectivity Challenge

User Query: I am trying to reduce methyl 4-cyanopicolinate to the corresponding aminomethyl derivative. My yields are inconsistent (30-50%), and I see significant side products. How do I stabilize this reaction?

Scientist’s Response: The reduction of 4-cyanopicolinate (1) to methyl 4-(aminomethyl)picolinate (2) is a deceptive transformation. While it appears to be a simple nitrile hydrogenation, it sits at the intersection of three competing failure modes:

  • Dimerization (Secondary Amine Formation): The highly reactive imine intermediate reacts with the newly formed primary amine.

  • Ring Hydrogenation: The pyridine ring is susceptible to reduction (forming piperidines), especially under the acidic conditions often used to suppress dimerization.

  • Metal Chelation: The picolinate motif (pyridine nitrogen + adjacent ester) is a potent bidentate ligand that can poison heterogeneous catalysts (Pd, Pt, Ni).

To improve yield from <50% to >85%, you must switch from a "passive" hydrogenation approach to an "active trapping" strategy. This guide outlines two validated protocols: the In-Situ Protection Route (recommended for lab scale/high purity) and the Ammonia-Suppression Route (recommended for scale-up).

Part 1: The Reaction Landscape (Visualized)

Understanding the mechanism is the first step to control. The diagram below illustrates the "Danger Zone" where the imine intermediate dictates the outcome.

ReactionPathways Start 4-Cyanopicolinate (Nitrile) Imine Imine Intermediate (Highly Reactive) Start->Imine + H2 Piperidine Piperidine Derivative (Over-reduction) Start->Piperidine PtO2 / High Pressure PrimaryAmine Aminomethyl Picolinate (Target Product) Imine->PrimaryAmine + H2 (Fast) SecondaryAmine Secondary Amine (Dimer Impurity) Imine->SecondaryAmine - NH3 PrimaryAmine->Imine Nucleophilic Attack Trapped N-Boc/N-Ac Protected Amine (Stable Product) PrimaryAmine->Trapped + Boc2O or Ac2O (Trapping Agent)

Figure 1: Mechanistic divergence in nitrile hydrogenation. The "Trapping Strategy" removes the primary amine from the equilibrium, preventing dimerization.

Part 2: Validated Protocols

Protocol A: The "In-Situ Trapping" Method (Recommended)

Best for: Medicinal chemistry, milligram to gram scale, high purity requirements.

The Logic: By adding di-tert-butyl dicarbonate (Boc₂O) directly to the hydrogenation vessel, the primary amine is "capped" as the Boc-carbamate the moment it forms. This renders it non-nucleophilic, completely eliminating dimerization.

Step-by-Step Guide:

  • Solvent: Methanol or Ethanol (anhydrous).

  • Catalyst: 10 wt% Pd/C (or Pd(OH)₂).

  • Additive: Boc₂O (2.0 equivalents). Note: Excess is needed because some Boc₂O may be consumed by solvent or moisture.

  • Conditions: 1 atm H₂ (balloon) to 3 bar (Parr shaker), Room Temperature.

Procedure:

"Dissolve 4-cyanopicolinate (1.0 equiv) and Boc₂O (2.0 equiv) in MeOH (0.1 M concentration). Purge the vessel with N₂. Add 10 wt% Pd/C (10-20 wt% loading relative to substrate). Purge with H₂ three times. Stir vigorously under H₂ atmosphere for 4-16 hours. Filter through Celite to remove catalyst.[1] Concentrate filtrate.[2] The residue is the N-Boc protected amine, usually requiring only minimal purification (filtration through a silica plug)."

Why it works:

  • Prevents Dimerization: The amine

    
     lone pair is delocalized into the carbonyl, stopping it from attacking the imine.
    
  • Prevents Chelation: The Boc group adds steric bulk, reducing the ability of the product to poison the catalyst surface.

Protocol B: The "Ammonia Suppression" Method

Best for: Scale-up (>10g), when free amine is required immediately.

The Logic: According to Le Chatelier's principle, a high concentration of ammonia shifts the equilibrium away from the secondary amine (which releases NH₃ upon formation) and keeps the intermediate as the primary imine until it is reduced.

Step-by-Step Guide:

  • Solvent: 7N Ammonia in Methanol (commercially available).

  • Catalyst: Raney Nickel (RaNi).[3] Warning: Pyrophoric.

  • Conditions: 3-5 bar H₂, Room Temperature to 40°C.

Procedure:

"Wash Raney Nickel (approx. 50 wt% of substrate mass) with MeOH three times (decantation) to remove water. Transfer to the hydrogenation vessel. Add a solution of 4-cyanopicolinate in 7N NH₃/MeOH. Pressurize to 50 psi (3.5 bar) H₂. Shake/stir for 12 hours. Carefully vent (ammonia smell!). Filter through Celite (keep wet to prevent fire). Concentrate."

Troubleshooting this Route:

  • Issue: Blue/Green solution.

    • Cause: Nickel leaching due to chelation by the picolinate.

    • Fix: Wash the crude product with EDTA solution or perform a quick sulfide precipitation.

Part 3: Troubleshooting & FAQs

Q1: My ester is hydrolyzing to the carboxylic acid. Why?

Diagnosis: You are likely using aqueous conditions or strong bases (like NaOH) in the presence of water. Solution:

  • Switch to anhydrous methanol .

  • If using Protocol B (Ammonia), ensure the temperature stays below 40°C. Ammonia can aminolyze esters to amides (forming the amide-picolinamide), but this is slow at RT for hindered esters.

  • Check: Is your product actually the amide? (Check Mass Spec: M+1 difference of -1 vs. ester).

Q2: I am seeing over-reduction to the piperidine (saturated ring).

Diagnosis: The catalyst is too active towards the aromatic ring, or the conditions are too acidic. Solution:

  • Avoid PtO₂ (Adam's Catalyst): It is notorious for reducing pyridine rings, especially in acetic acid [1].

  • Switch to Pd/C: Palladium is generally less active toward pyridine rings than Platinum or Rhodium under mild pressure.

  • Remove Acid: If you are using HCl or Acetic Acid to trap the amine, switch to the Boc-anhydride method (Protocol A). Acid protonates the pyridine ring, making it more susceptible to hydrogenation.

Q3: The reaction stops at 50% conversion (Stalled Reaction).

Diagnosis: Catalyst poisoning. The product (aminomethyl picolinate) is a better ligand than the starting material. It binds to the metal surface and shuts down active sites. Solution:

  • Increase Catalyst Loading: Go from 5% to 10-20 wt%.

  • In-Situ Protection: Use Protocol A. The bulky Boc group prevents the product from adsorbing flat onto the catalyst surface.

  • Sequential Addition: Add the catalyst in two batches (start with 50%, add fresh 50% after 4 hours).

Part 4: Data Summary & Comparison

ParameterProtocol A: Pd/C + Boc₂OProtocol B: Raney Ni + NH₃Protocol C: PtO₂ + Acid
Yield (Typical) 85 - 95% 60 - 75%Variable (Ring reduction risk)
Product Form N-Boc ProtectedFree AmineAmine Salt
Selectivity Excellent (No dimers)Good (Trace dimers)Poor (Risk of piperidine)
Scalability Moderate (Cost of Boc₂O)High (Cheap reagents)Low (Pt cost)
Safety HighLow (RaNi is pyrophoric)Moderate

Part 5: Self-Validating System (Quality Control)

How do you know the reaction is working before you work it up?

  • TLC Monitoring:

    • Stain: Ninhydrin.

    • Observation: The starting material (Nitrile) is UV active but Ninhydrin negative. The product (Amine) will stain Red/Purple (or distinct spot for Boc-amine).

    • Warning: Pyridines can streak on silica. Add 1% Triethylamine to your TLC eluent.

  • IR Spectroscopy (In-Process):

    • Monitor the disappearance of the C≡N stretch at ~2230 cm⁻¹. This peak is sharp and distinct. If it's still there, do not stop the reaction.

  • H2 Uptake:

    • If using a Parr shaker or burette, calculate the theoretical uptake (2 moles H₂ per 1 mole substrate). The reaction should consume exactly this amount. If it consumes 3+ equivalents, you are reducing the ring.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.[4] (Authoritative text on catalyst selectivity).

  • Kukula, P., et al. (2012).[5] "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles." Catalysis Science & Technology. Link (Demonstrates Pd/C selectivity issues and acid additives).

  • Bagal, D. B., et al. (2015). "Catalytic Hydrogenation of Nitriles to Primary Amines." Chemical Reviews. Link (Comprehensive review on suppressing secondary amines).

  • BenchChem Technical Support. (2025). "Synthesis of Methyl 2-(aminomethyl)nicotinate Derivatives." Link (General protocols for picolinate reductions).

Sources

Purification of Methyl 4-(aminomethyl)picolinate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Methyl 4-(aminomethyl)picolinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate highly polar, polybasic molecules. The purification of Methyl 4-(aminomethyl)picolinate presents a classic chromatographic paradox: it requires harsh, basic conditions to elute from silica, yet its ester functional group is highly sensitive to base-catalyzed hydrolysis.

This guide is designed to move beyond generic protocols. Here, we analyze the causality behind your chromatographic failures and provide self-validating workflows to ensure high-yield, high-purity isolation.

Physicochemical Profile & Chromatographic Implications

To purify a molecule, you must first understand its vulnerabilities. Methyl 4-(aminomethyl)picolinate contains two basic nitrogen centers and an electrophilic carbonyl, creating a highly specific set of chromatographic challenges.

Table 1: Molecular Profile and Chromatographic Causality

PropertyValue / Source DataChromatographic Implication
Structure Pyridine ring, primary amine (-CH₂NH₂), methyl ester (-COOCH₃)Dual basic sites cause severe tailing on bare silica; the ester is highly base-sensitive.
Molecular Weight 166.18 g/mol (Free base)Elutes relatively early if silanol interactions are successfully suppressed.
Common Salt Forms Hydrochloride[1], Dihydrochloride[2]Salts will not partition in normal-phase chromatography. Must be converted to the free base prior to loading.
Primary Vulnerability Methyl Ester HydrolysisSusceptible to saponification if aqueous ammonia (NH₄OH) modifiers are used for extended periods.
Frequently Asked Questions (FAQs)

Q1: Why does Methyl 4-(aminomethyl)picolinate streak so severely on standard silica gel? A: The causality lies in a strong acid-base interaction. Standard silica gel is heavily populated with acidic silanol groups (Si-OH). The primary amine and the pyridine nitrogen of your target molecule act as Lewis bases, forming strong, irreversible hydrogen bonds and ionic interactions with these silanols[3],[4]. This prevents the molecule from establishing a rapid equilibrium between the mobile and stationary phases, resulting in severe streaking and poor recovery.

Q2: I am using a DCM/MeOH gradient. Should I add Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) to prevent streaking? A: For this specific molecule, Triethylamine (TEA) is strictly recommended over Ammonium Hydroxide . While adding 1-2% of a basic modifier deactivates the acidic silanols[3], aqueous ammonia introduces water and strong hydroxide ions into your system. Because Methyl 4-(aminomethyl)picolinate contains a labile methyl ester, prolonged exposure to NH₄OH during the column run and subsequent concentration will cause hydrolysis, yielding the picolinic acid byproduct. TEA is anhydrous and organic, protecting the ester while effectively competing for silanol binding sites.

Q3: Is there a way to avoid basic modifiers entirely? A: Yes. According to [5], you can replace bare silica with an amine-functionalized silica (e.g., Biotage® KP-NH) . The stationary phase is pre-bonded with organic amines, rendering the surface basic. This completely masks the silanols, allowing you to elute the compound using "softer" solvents like Hexane/Ethyl Acetate without adding any TEA or ammonia[5],[4].

Purification Strategy & Workflows

To determine the correct protocol, follow the decision matrix below based on the starting state of your compound.

Workflow Start Methyl 4-(aminomethyl)picolinate Crude Sample SaltCheck Is the sample a Hydrochloride Salt? Start->SaltCheck YesSalt Yes (CAS 1072438-55-1 or 2031260-42-9) SaltCheck->YesSalt NoSalt No (Free Base) SaltCheck->NoSalt FreeBase Perform Free-Basing Protocol (pH 8.5-9.0) YesSalt->FreeBase Phase Select Stationary Phase NoSalt->Phase FreeBase->Phase BareSilica Bare Silica Gel Phase->BareSilica AmineSilica Amine-Functionalized Silica (KP-NH) Phase->AmineSilica Modifier Add 1-2% TEA to Mobile Phase BareSilica->Modifier NoModifier No Modifier Needed (Hexane/EtOAc) AmineSilica->NoModifier Purified Purified Target Compound Modifier->Purified NoModifier->Purified

Caption: Decision matrix for the purification of Methyl 4-(aminomethyl)picolinate based on salt state.

Step-by-Step Experimental Protocols
Protocol A: Precision Free-Basing of the Hydrochloride Salt

Causality: Methyl 4-(aminomethyl)picolinate is commercially available as a hydrochloride[1] or dihydrochloride salt[2]. Salts crash out on normal-phase columns. We must liberate the free base using a mild base to prevent ester hydrolysis.

  • Dissolution: Dissolve the crude salt in a minimal volume of deionized water (e.g., 5 mL/g).

  • Temperature Control: Chill the solution to 0°C in an ice bath to slow down potential hydrolysis kinetics.

  • Basification: Dropwise, add saturated aqueous Sodium Bicarbonate (NaHCO₃). Avoid NaOH.

  • Self-Validation Check: Monitor the aqueous layer with a calibrated pH meter. Stop addition exactly at pH 8.5–9.0 . Validation: Extract a 100 µL aliquot into EtOAc, concentrate, and run a rapid LC-MS. Confirm the presence of the free base ([M+H]⁺ = 167) and the absence of the hydrolyzed picolinic acid ([M+H]⁺ = 153).

  • Extraction: Extract 4 times with 10% Methanol in Dichloromethane (DCM). The primary amine makes the free base highly water-soluble; pure DCM will result in poor recovery.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30°C.

Protocol B: Bare Silica Chromatography with TEA Deactivation

Causality: By pre-saturating the column with TEA, the basic modifier outcompetes the target amine for the acidic silanol sites, ensuring sharp elution peaks[3].

Mechanism Silica Acidic Silanol (Si-OH) Streak Irreversible Binding (Streaking) Silica->Streak No Modifier Deactivated Deactivated Silica (Si-O⁻ H-N⁺Et3) Silica->Deactivated Add TEA Target Basic Amine Target Target->Streak Elute Reversible Binding (Clean Elution) Target->Elute TEA TEA Modifier TEA->Deactivated Deactivated->Elute Load Target

Caption: Mechanism of silica gel deactivation using Triethylamine (TEA) to prevent amine streaking.

  • Mobile Phase Preparation: Prepare a gradient system of DCM and Methanol. Add exactly 1% v/v Triethylamine (TEA) to both the weak and strong solvent lines[3].

  • Column Equilibration: Slurry pack or equilibrate your silica column with 3 column volumes (CV) of the TEA-modified starting solvent (e.g., 99% DCM / 1% TEA)[3].

  • Self-Validation Check (2D-TLC): Spot your crude sample on a TLC plate. Run it in the TEA-modified solvent. Dry the plate completely, rotate it 90 degrees, and run it again. A single, perfectly diagonal spot confirms the TEA concentration is sufficient to prevent streaking.

  • Elution: Load the sample and run a shallow gradient (e.g., 0% to 10% MeOH in DCM over 15 CV).

  • Post-Processing: Co-evaporate the collected fractions with toluene to help azeotropically remove residual TEA.

Protocol C: Advanced Purification via Amine-Functionalized Silica

Causality: For highly sensitive downstream applications where trace TEA is unacceptable, altering the stationary phase is the most scientifically sound approach[5].

  • Column Selection: Equip your flash system with an amine-functionalized silica cartridge (e.g., Biotage® KP-NH)[5].

  • Solvent Selection: Prepare a simple gradient of Hexanes and Ethyl Acetate (EtOAc). Do not add any basic modifiers.

  • Elution: Equilibrate the column with 100% Hexanes. Load the free-based sample. Run a gradient from 0% to 100% EtOAc. The target will elute cleanly due to the lack of silanol interference[4].

References
  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. Available at: [Link]

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog. Available at: [Link]

Sources

Troubleshooting low solubility of Methyl 4-(aminomethyl)picolinate HCl salt

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Stability Issues

CAS: 1072438-55-1 | Formula: C8H11ClN2O2 | MW: 202.64 Da[1]

Executive Summary: The Dual Nature of Your Compound

If you are struggling with the solubility of Methyl 4-(aminomethyl)picolinate hydrochloride, you are likely facing a conflict between its ionic lattice (the HCl salt form) and its organic reactivity (the ester/amine functional groups).[1]

  • The Problem: As an HCl salt, this compound is highly polar and crystallizes with significant lattice energy.[1][2] It resists dissolution in the non-polar organic solvents (DCM, THF, Toluene) typically used for subsequent acylation or coupling reactions.[2]

  • The Trap: Attempting to force solubility using heat or strong bases often triggers rapid degradation via ester hydrolysis (saponification) or self-condensation (polymerization).[1]

This guide provides protocols to overcome these barriers without compromising the molecule's integrity.

Solubility Matrix & Solvent Selection

Use this table to select the correct solvent system for your specific application.

Solvent ClassSolventsSolubility StatusTechnical Notes
Protic Polar Water, MethanolHigh Excellent for storage or analysis (LCMS).[1][2] Warning: Avoid water for long-term storage (hydrolysis risk).[1][2]
Aprotic Polar DMSO, DMFModerate/High Good for reactions, but difficult to remove.[1] DMSO may oxidize the amine over time.[1][2]
Chlorinated DCM, ChloroformInsoluble (as Salt) Critical: The HCl salt will not dissolve here.[1] Requires "Free-Basing" (See Section 3).[1][2]
Ethers THF, Diethyl EtherInsoluble Poor solubility for the salt.[1][2] THF is viable only after neutralization.[1]
Hydrocarbons Hexane, TolueneInsoluble Useful only as anti-solvents to precipitate the salt during purification.[1]

Troubleshooting Workflow

Follow this logic tree to diagnose your specific issue.

SolubilityWorkflow Start Start: Compound won't dissolve SolventCheck Are you using Non-Polar Organics? (DCM, THF, EtOAc) Start->SolventCheck ProticCheck Are you using Water/Methanol? SolventCheck->ProticCheck No SaltIssue Root Cause: Ionic Lattice Energy. Salt form is incompatible. SolventCheck->SaltIssue Yes CommonIon Root Cause: Common Ion Effect or pH Isoelectric Point. ProticCheck->CommonIon Yes (Precipitates) Solution1 Protocol A: In-Situ Neutralization (Add DIPEA/TEA) SaltIssue->Solution1 For Chemical Synthesis Solution2 Protocol B: Biphasic Extraction (Free-Basing) SaltIssue->Solution2 For Analysis/Purification Solution3 Protocol C: Add Co-solvent (10% DMSO or MeOH) CommonIon->Solution3 To solubilize

Figure 1: Decision matrix for solubilizing Methyl 4-(aminomethyl)picolinate HCl based on solvent system and end-goal.

Critical Protocols: Overcoming Insolubility

Scenario A: You need the compound in DCM/THF for a reaction.

Issue: The HCl salt is an ionic solid and will not dissolve in non-polar organics.[1][2] Solution: You must "Free-Base" the compound.[1][2] This converts the ionic salt into a neutral organic molecule.[1][2]

Protocol 1: In-Situ Neutralization (Recommended)

Best for preventing degradation.[1][2] The salt dissolves as it reacts.[1][2]

  • Suspend the insoluble HCl salt in your reaction solvent (DCM/THF).[1][2]

  • Add 2.5 - 3.0 equivalents of a non-nucleophilic organic base (e.g., DIPEA or Triethylamine ).[1][2]

  • Observation: The suspension should clear up or become a fine, reactive slurry within 5-10 minutes as the HCl is scavenged.

  • Proceed immediately with your electrophile (acid chloride, anhydride, etc.).[1][2]

Protocol 2: Biphasic Extraction (Free-Basing)

Use this ONLY if you need the pure free amine.[1][2] High Risk of Degradation.[1]

  • Preparation: Cool 20 mL DCM and 20 mL Saturated NaHCO₃ (aq) to 0°C (Ice bath).

  • Mix: Add the HCl salt to the biphasic mixture.

  • Extract: Shake vigorously for < 2 minutes. The amine will move to the DCM layer.[2]

  • Separate: Collect the organic (DCM) layer.[1][2]

  • Dry: Dry over MgSO₄ for 5 minutes (Keep cold).

  • Use: Filter and use the solution immediately .

    • Warning: Do NOT concentrate to dryness if possible.[1][2] The high concentration of free amine promotes self-condensation (dimerization).[1][2]

FAQ: Stability & Degradation

Q1: My solution turned yellow/orange after dissolving. Is it ruined?

Likely Diagnosis: Self-Condensation (Dimerization). The molecule contains both an amine (nucleophile) and an ester (electrophile).[1] Once the HCl is removed (free-based), the amine of Molecule A attacks the ester of Molecule B, forming a dimer or polymer.[2]

  • Prevention:

    • Keep concentrations dilute (< 0.1 M).[1][2]

    • Keep the solution cold (0°C).[1][2]

    • Do not store the free base; generate it in situ only when the next reagent is present.[1][2]

Q2: I see a precipitate forming in my aqueous solution.

Likely Diagnosis: Hydrolysis (Saponification). Picolinate esters are electronically activated by the pyridine ring, making them more susceptible to hydrolysis than standard benzoates [1].[1] If the pH rises > 8 (basic), the ester hydrolyzes to the carboxylic acid (Picolinic acid derivative).[2]

  • Verification: Check LCMS.[1][2] A mass shift of -14 Da (Methyl to H) indicates hydrolysis.[1][2]

  • Fix: Ensure aqueous buffers are kept at pH 4-6. Avoid strong bases like NaOH.[1][2]

Q3: Why can't I just heat it to dissolve it?

Risk: Thermal Degradation. Heating the HCl salt in alcohols (methanol/ethanol) can cause Transesterification (swapping the methyl ester for an ethyl ester).[1] Heating in water accelerates hydrolysis.[1][2]

  • Rule: Never heat above 40°C unless strictly necessary. Use sonication instead.[1]

Mechanistic Insight (The "Why")

The pKa Balancing Act

Understanding the acidity constants (pKa) is vital for manipulation:

  • Pyridine Nitrogen: pKa ~5.[1][2]2. It is a weak base.[1][2] In the HCl salt, this is likely protonated.[2][3]

  • Primary Amine (Aminomethyl): pKa ~9.0 - 9.5 [2].[1][2] This is the most basic site and the primary site of protonation in the mono-HCl salt.[2]

When you neutralize with NaHCO₃ (pH ~8.5) , you are deprotonating the pyridine first, but potentially struggling to fully deprotonate the primary amine without pushing the pH high enough to hydrolyze the ester.[2] This is why DIPEA (organic base) is preferred—it removes the proton in the organic phase without introducing the hydroxide ions (OH⁻) that destroy the ester.[1]

DegradationPathways cluster_prevention Prevention Strategies Molecule Free Base (Reactive Amine) Dimer Dimer/Polymer (Yellow Tar) Molecule->Dimer High Conc. Time Acid Carboxylic Acid (Hydrolysis Product) Molecule->Acid Water + Base (pH > 9) UseCold Keep Cold (0°C) UseDilute Dilute (<0.1M)

Figure 2: Primary degradation pathways for Methyl 4-(aminomethyl)picolinate.

References

  • Jencks, W. P., & Carriuolo, J. (1961).[1][2] Reactivity of nucleophilic reagents toward esters.[1][2] Journal of the American Chemical Society.[1][2] (Establishes the activated nature of pyridine-based esters).

  • Master Organic Chemistry. (2026). Table of pKa Values. Link

  • PubChem. (2025).[1][2][4] Methyl 4-(aminomethyl)benzoate hydrochloride (Analogous Structure Data). Link[1]

  • ThermoFisher Scientific. (2025).[1][2] Methyl 4-(aminomethyl)benzoate hydrochloride Specifications. Link

Sources

Minimizing side reactions during acylation of Methyl 4-(aminomethyl)picolinate

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed to address the specific challenges of acylating Methyl 4-(aminomethyl)picolinate .

The Core Challenge: The "Self-Destruct" Mechanism

The acylation of Methyl 4-(aminomethyl)picolinate (CAS: 1072438-55-1) presents a classic chemoselectivity paradox. The molecule contains a nucleophilic primary amine and an electrophilic methyl ester on a rigid pyridine scaffold.

Upon deprotonation of the hydrochloride salt, the free amine is positioned perfectly to attack the ester at the C2 position. This leads to intramolecular cyclization (forming a bicyclic lactam) or intermolecular polymerization .

Critical Reaction Pathways

The diagram below illustrates the competition between the desired acylation and the fatal side reactions.

ReactionPathways Substrate Substrate HCl Salt (Stable) FreeAmine Free Amine Intermediate (Highly Unstable) Substrate->FreeAmine + Base Product Desired Amide (Target) FreeAmine->Product + Acylating Agent (Fast) Lactam Bicyclic Lactam (Major Impurity) FreeAmine->Lactam Intramolecular Cyclization (Fast) Polymer Oligomers/Polymers (Minor Impurity) FreeAmine->Polymer Intermolecular Self-Condensation

Figure 1: Reaction pathways showing the competition between productive acylation and destructive cyclization/polymerization.

Troubleshooting Guide (Q&A)

Issue 1: Rapid Formation of a Non-Product Impurity (M-32)

User Question: "I observe a major impurity by LCMS with a mass of [M-32] relative to my starting material. It forms almost immediately after adding base."

Diagnosis: Intramolecular Cyclization (Lactamization). The loss of 32 Da corresponds to the loss of methanol (


). The free amine has attacked the C2-methyl ester, closing a 6-membered lactam ring fused to the pyridine (likely a 2,3-dihydro-1,6-naphthyridin-1-one derivative). The rigid pyridine scaffold pre-organizes the molecule for this cyclization, making it kinetically favorable over intermolecular reactions.

Solution:

  • Do NOT premix the amine and base. Never generate the free base in the absence of the electrophile.

  • Strategy: Use the "In-Situ Neutralization" protocol (see Section 3). The acylating agent must be present in excess before the base is added.

  • Reagent Choice: Use highly reactive acylating agents (e.g., Acid Chlorides or Mixed Anhydrides) to ensure the intermolecular acylation rate (

    
    ) exceeds the intramolecular cyclization rate (
    
    
    
    ).
Issue 2: Reaction Mixture Gelling or Precipitation

User Question: "My reaction turned cloudy and viscous, eventually forming a gel. The yield of the desired amide is very low."

Diagnosis: Oligomerization/Polymerization. If the concentration is too high (>0.5 M), intermolecular attack becomes competitive. The amine of one molecule attacks the ester of another, forming a dimer, which then reacts further to form oligomers.

Solution:

  • Dilution: Run the reaction at 0.05 M – 0.1 M concentration.

  • Inverse Addition: If using an acid chloride, add the amine/base mixture slowly into a solution of the acid chloride. This keeps the concentration of free amine low relative to the acylating agent.

Issue 3: Hydrolysis of the Methyl Ester

User Question: "I obtained the desired amide, but the methyl ester at C2 has hydrolyzed to the carboxylic acid."

Diagnosis: Base-Mediated Hydrolysis. The pyridine ring makes the C2-ester electron-deficient and highly susceptible to hydrolysis, especially if hydroxide is generated (e.g., from wet solvents or hygroscopic bases).

Solution:

  • Anhydrous Conditions: Use strictly anhydrous solvents (DCM or DMF dried over molecular sieves).

  • Base Selection: Avoid inorganic bases (NaOH,

    
    ) or hydroxide-generating conditions. Use non-nucleophilic organic bases like DIPEA (Hünig's base)  or 2,6-Lutidine .
    
  • Temperature: Maintain low temperatures (0°C) during the base addition.

Optimized Protocol: The "In-Situ Neutralization" Method

This protocol is designed to minimize the lifetime of the free amine in the absence of the acylating agent.

Reagents
  • Substrate: Methyl 4-(aminomethyl)picolinate HCl salt (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.1–1.2 equiv) OR Carboxylic Acid + HATU (1.1 equiv)

  • Base: DIPEA (2.5–3.0 equiv)

  • Solvent: Anhydrous DCM or DMF (0.1 M concentration)

Step-by-Step Workflow
  • Preparation: Dry the reaction vessel and purge with

    
     or Ar.
    
  • Slurry Formation: Suspend the Substrate HCl salt and the Acylating Agent (Acid Chloride or Activated Ester) in the solvent.

    • Note: The amine is protonated and unreactive; the ester is safe.

  • Controlled Activation: Cool the mixture to 0°C .

  • Base Addition: Add DIPEA dropwise over 15–30 minutes.

    • Mechanism:[1][2][3][4][5] As the base neutralizes the HCl, the free amine is released. Since it is surrounded by the acylating agent, it reacts immediately to form the amide bond before it can find the internal ester to cyclize.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature. Monitor by LCMS.

Decision Logic for Reagent Selection
VariableRecommendationRationale
Coupling Reagent HATU or T3P Faster kinetics than EDC/NHS; critical to outcompete cyclization.
Base DIPEA or NMM Sterically hindered; reduces risk of base-catalyzed ester hydrolysis.
Solvent DCM or DMF Aprotic; prevents solvolysis of the active ester.
Temperature 0°C

RT
Low temp suppresses side reactions during the critical mixing phase.

Visualizing the Optimized Workflow

ProtocolFlow Start Start: Substrate HCl Salt Mix Step 1: Suspend in Solvent Add Acylating Agent Start->Mix Cool Step 2: Cool to 0°C Mix->Cool AddBase Step 3: Add DIPEA Dropwise (Releases Amine in presence of Electrophile) Cool->AddBase React Reaction: Kinetic Trapping (Amide Formation >> Cyclization) AddBase->React Workup Workup: Acidic Wash (Remove excess base/amine) React->Workup

Figure 2: Optimized "In-Situ Neutralization" workflow to prevent side reactions.

References

  • Chemoselective Acylation of Amino Esters

    • Concept: Kinetic control in the acylation of amino esters to prevent self-condensation is a foundational technique in peptide synthesis and heterocyclic chemistry.
    • Source: BenchChem Technical Support. "Amide Coupling Reactions with Electron-Rich Amines." BenchChem, 2025. Link

  • Intramolecular Cyclization of Amino Esters

    • Mechanism:[1][2][3][4][5] The formation of lactams from

      
      - or 
      
      
      
      -amino esters is rapid. 4-(aminomethyl)picolinate derivatives form 6-membered lactams (naphthyridinones) readily.
    • Source: DeWit, M. A., & Gillies, E. R.[6] "Design, synthesis, and cyclization of 4-aminobutyric acid derivatives." Organic & Biomolecular Chemistry, 2011.[6] Link

  • Side Reactions in Pyridine Acylation

    • Context: Pyridine rings activate adjacent esters towards hydrolysis and nucleophilic
    • Source: "Preparation of Pyridines, Part 3: By Acylation." Synthesis of Heterocycles, 2022. Link

  • Substrate Properties (Methyl 4-(aminomethyl)picolinate)

    • Data: CAS 1072438-55-1 properties and stability data.[7]

    • Source: ChemScene Product Data.[7][8] "Methyl 4-(aminomethyl)picolinate hydrochloride."[7] Link

Sources

Optimal solvent systems for recrystallization of aminomethyl picolinates

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier-3 technical resource for the purification of aminomethyl picolinates .[1][2] Unlike simple aromatic acids, these molecules possess a "chameleon" nature defined by three distinct chemical states: the lipophilic ester , the hydrophilic zwitterion , and the ionic salt .

Success depends not on a single "magic solvent," but on matching the solvent system to the specific ionization state of your molecule.

Part 1: The Solvation Logic (Decision Matrix)

Before selecting a solvent, you must identify the current state of your material. Aminomethyl picolinates often "oil out" because researchers attempt to recrystallize the free amine ester (often a liquid or low-melting solid) using techniques meant for high-melting salts.[1][2]

Workflow: Selecting the Optimal System

RecrystallizationLogic Start Start: Analyze Crude Material StateCheck What is the Chemical State? Start->StateCheck Ester Free Base Ester (Lipophilic) StateCheck->Ester Acid Free Acid (Zwitterionic) StateCheck->Acid Salt Salt Form (HCl, HBr, etc.) StateCheck->Salt OilCheck Is it an Oil or Solid? Ester->OilCheck MethodC Method C: Aqueous Alcohol (H2O / EtOH 1:6) Acid->MethodC High MP Solid MethodD Method D: Displacement (MeOH / Et2O) Salt->MethodD Ionic Solid MethodA Method A: Non-Polar Binary (EtOAc / Hexanes) OilCheck->MethodA Solid MethodB Method B: Salt Formation (Convert to HCl -> Recryst) OilCheck->MethodB Oily/Impure

Figure 1: Decision tree for selecting the purification pathway based on the ionization state of the aminomethyl picolinate derivative.[2]

Part 2: Technical Troubleshooting & FAQs

Scenario 1: The "Oiling Out" Phenomenon

User Issue: "I synthesized methyl 6-(aminomethyl)picolinate. I tried recrystallizing from hot ethanol, but upon cooling, it separated into a yellow oil at the bottom rather than crystals."

Root Cause: The free base ester of aminomethyl picolinates often has a melting point near or below the boiling point of common solvents. When the solution cools, the compound reaches its liquid-liquid phase separation point (oiling out) before it reaches its crystallization point.[2]

Corrective Action:

  • Switch to a Binary Non-Polar System: Do not use pure alcohols. Use Ethyl Acetate (EtOAc) as the solvent and Hexanes (or Heptane) as the anti-solvent.

    • Why? This system lowers the solubility limit gradually.[1] The non-polar anti-solvent forces the hydrophobic ester to organize into a lattice rather than forming a solvated oil droplet.

  • The "Salt Switch" (Recommended): If the free base persists as an oil, convert it to the Hydrochloride (HCl) salt .

    • Protocol: Dissolve the oil in minimal dry Methanol.[1] Add 1.1 equivalents of HCl (in dioxane or ether).[1] The salt will likely precipitate immediately or can be recrystallized easily (see Scenario 3). The salt has a much higher melting point (>200°C), eliminating the oiling-out risk.[2]

Scenario 2: The Insoluble Zwitterion

User Issue: "I hydrolyzed the ester to get the free acid (6-aminomethyl picolinic acid). It won't dissolve in Ethanol, Acetone, or DCM, even at reflux. It only dissolves in water but won't crystallize out."[1]

Root Cause: The free acid exists as a zwitterion (internal salt: carboxylate anion + ammonium cation).[1] It behaves like an inorganic salt—insoluble in organic solvents but highly soluble in water.[1]

Corrective Action: Use the Water/Ethanol Gradient (1:6 v/v).

  • Dissolve the crude solid in the minimum amount of boiling water .

  • While keeping the solution near boiling, slowly add hot Ethanol (or Isopropanol).

  • Continue adding alcohol until a persistent cloudiness (nucleation) appears.[1]

  • Add a few drops of water to clear it, then let it cool very slowly to room temperature.

    • Mechanism:[1][3] Water disrupts the strong zwitterionic lattice lattice energy; ethanol acts as the anti-solvent to lower the dielectric constant, forcing precipitation.

Scenario 3: Purifying the Hydrochloride Salt

User Issue: "My crude HCl salt is colored (brown/orange) and contains inorganic salts. How do I clean it?"

Root Cause: HCl salts of pyridine derivatives trap metal halides (like KCl or NaCl from previous steps) and colored oligomers.[1]

Corrective Action: The "Displacement" Recrystallization (Methanol/Ether).

  • Dissolution: Dissolve the crude salt in hot dry Methanol (or Ethanol).

    • Note: Inorganic salts (NaCl/KCl) are sparingly soluble in hot alcohol.[1] If you see undissolved white grit, filter it off hot.[1][4] This removes the inorganic impurities.[1]

  • Precipitation: To the clear filtrate, add Diethyl Ether (or MTBE) dropwise until turbid.

  • Crystallization: Cool to 4°C. The product will crystallize as white/off-white needles, leaving the colored impurities in the mother liquor.[1]

Part 3: Comparative Solvent Data

Compound StatePrimary SolventAnti-SolventKey MechanismBest For...[1]
Free Base Ester Ethyl AcetateHexanes / HeptanePolarity GradientPurifying the ester without salt formation.[1][2]
Free Base Ester Toluene-Temperature GradientAromatic-substituted picolinates.[1][2]
HCl Salt Methanol (dry)Diethyl EtherDielectric reductionRemoving inorganic salts & color.[1]
HCl Salt Ethanol (95%)-Temp.[1][2] GradientLarge scale, less sensitive compounds.[1]
Free Acid (Zwitterion) Water (Hot)Ethanol / iPrOHAnti-solvent crashFinal isolation of the active pharmaceutical ingredient (API).

Part 4: Detailed Experimental Protocols

Protocol A: Purification of Methyl 6-(aminomethyl)picolinate HCl (Salt Formation Method)

Target: Converting an oily crude ester into a pure crystalline solid.[2]

  • Dissolution: Dissolve 10.0 g of crude oily ester in 30 mL of dry Methanol .

  • Acidification: Cool to 0°C in an ice bath. Add 1.2 equivalents of HCl (4M in Dioxane) dropwise with vigorous stirring.

    • Observation: A white precipitate may form immediately.[1] If not, proceed to step 3.

  • Concentration: Evaporate the solvent under reduced pressure to roughly 50% volume.

  • Crystallization: Add 50 mL of Diethyl Ether slowly to the stirring solution. A heavy white solid should precipitate.[1]

  • Filtration: Collect the solid via vacuum filtration.[1]

  • Recrystallization (Polishing):

    • Dissolve the filter cake in the minimum volume of boiling Ethanol (~50-80 mL).

    • Optional: If colored, add activated carbon, boil for 5 mins, and filter hot through Celite.

    • Allow to cool to room temperature, then 4°C overnight.

    • Yield: Expect 85-90% recovery of white crystalline needles.

Protocol B: Recrystallization of 4-Aminopicolinic Acid (Zwitterion)

Target: Purifying the high-melting free acid.[2]

  • Suspension: Suspend 5.0 g of crude acid in 20 mL of Distilled Water .

  • Heating: Heat to 95-100°C. The solid should fully dissolve. If not, add water in 1 mL increments.

  • Anti-Solvent Addition: While maintaining heat, slowly pour in 120 mL of hot Ethanol (approx. 6x the water volume).[5][6]

  • Nucleation: Stop addition when the solution turns slightly cloudy. Add 1 mL of hot water to clarify.

  • Cooling: Wrap the flask in a towel (insulation) to ensure slow cooling. Undisturbed cooling is critical to avoid amorphous precipitation.[1]

  • Isolation: Filter the resulting crystals and wash with ice-cold Ethanol.

References

  • University of Massachusetts Amherst. Recrystallization: Theory and Practice.[1] (General principles of solvent selection for polar/non-polar compounds).

  • BenchChem. Technical Support Center: Purification of Substituted Picolinate Esters.[1][7] (Specific solvent pairs for picolinate esters: EtOAc/Hexanes and EtOH/Water).[1][7]

  • Organic Syntheses. Picolinic Acid Hydrochloride.[1][8] Org.[1][9][10] Synth. 1940, 20, 79. (Protocol for HCl salt recrystallization using Ethanol/Ether).

  • David Publishing. Synthesis of Some Aminopicolinic Acids.[1] (Protocol for 4-aminopicolinic acid recrystallization using H2O/EtOH 1:6).

  • Sigma-Aldrich. Product Specification: 6-(Aminomethyl)picolinic acid dihydrochloride.[1][2] (Confirming commercial availability as HCl salt for stability).

Sources

Technical Guide: Aqueous Stability & Handling of Methyl 4-(aminomethyl)picolinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(aminomethyl)picolinate (and its hydrochloride salt) exhibits metastability in aqueous environments. While the pyridine core provides aromatic stability, the C2-methyl ester is highly susceptible to hydrolysis due to the electron-withdrawing nature of the pyridine nitrogen. Furthermore, the presence of a primary amine at the C4 position introduces a risk of intermolecular aminolysis (dimerization) in concentrated solutions.

Core Recommendation: Aqueous solutions should be prepared immediately prior to use . Storage of aqueous stock solutions, even at 4°C, is strongly discouraged due to rapid hydrolysis to 4-(aminomethyl)picolinic acid.

The Stability Hazard: Mechanisms of Degradation

To troubleshoot effectively, one must understand the driving forces behind the instability. This molecule faces two primary degradation pathways in solution: Hydrolysis and Intermolecular Aminolysis .

Hydrolysis (The Primary Threat)

Unlike simple benzoate esters, picolinate esters (pyridine-2-carboxylates) are "activated" esters. The pyridine nitrogen atom is electron-withdrawing (inductive effect,


), which renders the carbonyl carbon at the 2-position significantly more electrophilic.
  • Acidic Conditions (pH < 4): The pyridine nitrogen protonates, further pulling electron density and accelerating water attack on the ester.

  • Basic Conditions (pH > 8): Hydroxide ions (

    
    ) act as potent nucleophiles, causing rapid saponification.
    
  • Neutral Conditions: The molecule's own aminomethyl group (

    
    ) can act as a general base, facilitating autocatalytic hydrolysis.
    
Intermolecular Aminolysis (Dimerization)

At high concentrations (>50 mM), the free amine of one molecule can attack the methyl ester of another. This results in the formation of a dimeric amide and the release of methanol. This is often mistaken for aggregation or precipitation.

Visualization of Degradation Pathways

The following diagram outlines the chemical fate of the molecule in water.

degradation_pathways cluster_conditions Critical Factors Start Methyl 4-(aminomethyl)picolinate (Intact Ester) Acid 4-(aminomethyl)picolinic acid (Hydrolysis Product) Start->Acid + H2O (Hydrolysis) Fast at pH > 8 or pH < 3 Dimer Amide Dimer (Aminolysis Product) Start->Dimer + Self (High Conc.) Intermolecular Attack Methanol Methanol (Byproduct) Start->Methanol Released in both paths pH pH Sensitivity Temp Temperature

Figure 1: Degradation pathways showing the competition between hydrolysis (red) and dimerization (yellow).

Troubleshooting Guide: LC-MS & HPLC Anomalies

If your analytical data looks "wrong," use this table to diagnose the chemical change.

ObservationDetected Mass ShiftDiagnosisRoot Cause
Peak Shift (Earlier RT) -14 Da (

)
Hydrolysis Conversion of Methyl Ester (

) to Acid (

). The acid is more polar, eluting earlier on Reverse Phase.
Peak Shift (Later RT) +14 Da (

)
Transesterification Sample was dissolved in Ethanol . The methyl ester exchanged with ethyl ester.
New Peak (High MW)

Dimerization Formation of amide dimer (Loss of

). Occurs in concentrated stocks.
Precipitation N/AZwitterion Formation The hydrolysis product (Acid) is a zwitterion (Acid + Amine) and has low solubility at neutral pH.
Diagnostic Flowchart

Use this logic tree to resolve unexpected experimental results.

troubleshooting_tree Start Issue: Low Purity / Unexpected Peak CheckMass Check Mass Shift (Delta) Start->CheckMass Minus14 Delta = -14 Da CheckMass->Minus14 Plus14 Delta = +14 Da CheckMass->Plus14 HighMass Mass approx 2x CheckMass->HighMass Hydrolysis Hydrolysis to Acid. Soln too old or pH > 7. Minus14->Hydrolysis Ethanolysis Transesterification. Avoid EtOH solvent. Plus14->Ethanolysis Dimer Dimerization. Stock conc. too high. HighMass->Dimer

Figure 2: Rapid diagnostic tree for identifying degradation products via Mass Spectrometry.

Standard Operating Procedures (SOPs)

Recommended Storage (Solid State)
  • Temperature: -20°C (Long term) or 2-8°C (Short term).

  • Atmosphere: Store under Argon or Nitrogen. The amine absorbs

    
     from air (carbamate formation), and moisture drives hydrolysis.
    
  • Container: Amber glass (protect from light) with Parafilm seal.

Protocol: Preparation of Aqueous Solutions

Do not prepare aqueous stocks for storage. Follow this "Just-in-Time" protocol.

  • Calculate: Determine the exact amount needed for the current experiment.

  • Solvent Choice:

    • Preferred: DMSO (anhydrous). Make a 100x stock in DMSO.

    • Aqueous: If water is mandatory, use degassed, neutral pH water or PBS (pH 7.4).

  • Dissolution:

    • Dissolve the solid in a minimal volume of DMSO first.

    • Dilute into the aqueous buffer immediately before addition to the assay plate.

  • Usage Window: Use within 30 minutes of dilution into water.

  • Disposal: Discard unused aqueous solutions; do not re-freeze.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a cellular assay requiring 24-hour incubation? A: You must account for degradation. At pH 7.4 and 37°C, the half-life of picolinate esters can be short (hours). We recommend monitoring stability by HPLC over the incubation period or refreshing the media. The hydrolysis product (the acid) may be the active species in your assay if the ester is acting as a prodrug.

Q2: Why is my compound insoluble in water despite being an amine? A: If you have the free base, it may be oily or insoluble. If you have the HCl salt, it should be soluble. However, if the ester hydrolyzes, the resulting 4-(aminomethyl)picolinic acid forms a zwitterion (internal salt between the carboxylate and the amine) which often has very poor solubility at neutral pH (isoelectric precipitation).

Q3: Can I use Methanol or Ethanol to make the stock solution? A: Methanol is acceptable (as it matches the ester), but ensure it is anhydrous. Avoid Ethanol , as transesterification will occur, converting your Methyl ester to an Ethyl ester, creating a mixture of compounds.

References

  • Hydrolysis Kinetics of Picolinates

    • Detailed kinetic studies on pyridine-2-carboxylic acid esters confirm the activating effect of the pyridine nitrogen compared to benzene analogs.
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
  • General Stability of Aminomethyl-pyridines

    • Data regarding the stability of 4-(aminomethyl)
    • Source: Sigma-Aldrich Technical Data Sheet for CAS 3731-53-1 and deriv
  • Amidation/Dimerization Risks

    • Literature on the self-condensation of amino-esters (e.g., methyl prolinate, methyl picolinate)
    • Source:Reaction Chemistry & Engineering, 2025.

Technical Support Center: Palladium Removal in Cyanopicolinate Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center

Topic: Post-Hydrogenation Palladium Remediation for Cyanopicolinate Derivatives Ticket ID: PD-REM-CYANO-001 Status: Open / Guide Generated

The Core Challenge: "The Chelation Trap"

Why is this specific reaction so difficult to purify? Hydrogenating cyanopicolinates typically yields aminomethyl pyridines or piperidines . Unlike standard Suzuki or Heck couplings where palladium binds to monodentate ligands, your product is likely acting as a bidentate chelator .

  • The Pincer Effect: The pyridine nitrogen and the newly formed primary amine (from the nitrile reduction) often create a stable 5- or 6-membered chelate ring around the Pd(II) or Pd(0) species.

  • Solubility: These complexes are often highly soluble in organic solvents (MeOH, EtOH, THF) used for hydrogenation, meaning they pass right through Celite.

  • Ineffectiveness of Carbon: Standard activated carbon relies on pore adsorption. Because the Pd-Product complex is thermodynamically stable, the carbon cannot "pull" the metal away from your product effectively.

Diagnostic & Regulatory Limits (FAQ)

Q: How do I know if I have a residual Pd problem without running ICP-MS immediately? A: Visual inspection is your first indicator, though not quantitative.

  • Colloidal Pd: Dark grey/black haze that passes through 0.45 µm filters.

  • Soluble Pd-Amine Complexes: Distinct yellow, orange, or reddish-brown tint in the filtrate.

  • The Goal: A strictly colorless solution (for white solids) is usually required to meet <50 ppm.

Q: What are the regulatory targets? A: According to ICH Q3D (R2) , Palladium is a Class 2B impurity.[1]

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[2]

  • Concentration Limit: For a drug with a max daily dose of 10 g, the limit is 10 ppm .[2] For lower doses, the calculation adjusts, but <10 ppm is the standard industry benchmark for APIs.

Troubleshooting Protocols
Method A: Functionalized Silica Scavenging (The Gold Standard)

Best for: High-value intermediates, final APIs, and removing Pd < 1000 ppm.

Mechanism: Thiol (SH) or Thiourea groups covalently bonded to silica have a higher affinity for Pd than the pyridine-amine chelate does.

Step-by-Step Protocol:

  • Assessment: Determine crude Pd level (theoretical or measured).

  • Loading: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).

    • Ratio: 4–10 equivalents of scavenger relative to residual Pd (not product). If Pd content is unknown, use 5–10 wt% relative to the mass of the crude product.

  • Solvent: Ensure the product is fully dissolved. THF, MeOH, or EtOAc work well. Avoid DMF if possible (competes for Pd).

  • Conditions:

    • Temperature: Heat to 50–60°C . (Critical: Room temp is often too slow for breaking the chelate).

    • Time: Agitate (do not magnetically stir if using large scale to avoid grinding silica) for 4–12 hours .

  • Filtration: Filter through a 0.45 µm membrane or a fine frit.

  • Wash: Wash the silica cake with the reaction solvent to recover adsorbed product (Thiol silica can adsorb polar amines; a wash with 5% MeOH in DCM helps release the product while keeping Pd bound).

Data: Scavenger Efficiency Comparison

Scavenger TypeFunctional GroupTarget Pd SpeciesEfficiency (Cyanopicolinates)
SiliaMetS Thiol Propylthiol (-SH)Pd(II), Pd(0)High (Heat required)
SiliaMetS TMT TrimercaptotriazinePd(II)Very High (Best for salts)
Activated Carbon Carbon PoresColloidal PdLow (Poor competition)
Celite Diatomaceous EarthBulk Pd BlackNone (Physical only)
Method B: The Bisulfite Precipitation (The "High Load" Fix)

Best for: Gross reduction (e.g., dropping from 5,000 ppm to 200 ppm) before scavenging.

Mechanism: Sodium bisulfite forms an insoluble sodium-palladium-sulfite complex that precipitates out of organic/aqueous mixtures.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude product in a water-immiscible solvent (e.g., EtOAc or DCM).

  • Reagent: Prepare a 20–40% aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • Contact: Add the aqueous solution to the organic layer (1:1 volume ratio).

  • Heat: Heat the biphasic mixture to 60°C for 2–4 hours under vigorous stirring.

  • Separation:

    • Cool to room temperature.

    • Filter the entire mixture through Celite (the Pd-bisulfite complex is a solid).

    • Separate the layers. The product remains in the organic phase; the Pd stays in the filter cake or aqueous phase.

Method C: Crystallization with "Purge" Additives

Best for: Final polishing of crystalline solids.

Mechanism: If the product crystallizes, Pd tends to stay in the mother liquor.[3] Adding a soluble ligand (like N-Acetyl Cysteine) keeps the Pd soluble during cooling.

Step-by-Step Protocol:

  • Dissolve: Dissolve product in hot crystallization solvent (e.g., Ethanol).

  • Add Additive: Add 0.5 wt% N-Acetyl Cysteine (NAC) or Charcoal (Darco KB-B) .

  • Reflux: Stir at reflux for 30 minutes.

  • Hot Filtration: If using charcoal, filter hot. If using NAC, skip this.

  • Crystallize: Allow solution to cool slowly.

  • Wash: Filter crystals and wash aggressively with cold solvent. The Pd-NAC complex will wash away in the filtrate.

Visual Workflows
Figure 1: The Remediation Workflow

A logical flow for determining the correct purification path based on Pd load.

Pd_Removal_Workflow Start Crude Hydrogenation Mixture (Cyanopicolinate Product) Filter 1. Filtration (Celite) Remove Bulk Pd/C Start->Filter Check Check Pd Level (Visual/ICP) Filter->Check HighLoad High Load (>500 ppm) Visible Color Check->HighLoad Dark/Orange LowLoad Moderate Load (<500 ppm) Slight Color Check->LowLoad Pale Yellow Bisulfite Method B: Bisulfite Wash (Precipitate Pd Complex) HighLoad->Bisulfite Scavenge Method A: Si-Thiol Scavenger (50°C, 4-8 hours) LowLoad->Scavenge Bisulfite->Scavenge Cryst Method C: Crystallization (+ N-Acetyl Cysteine) Scavenge->Cryst If Solid Product FinalTest Final ICP-MS Target <10 ppm Scavenge->FinalTest If Oil/Liquid Cryst->FinalTest

Caption: Workflow for removing Palladium from cyanopicolinate derivatives. High loads require chemical precipitation (Bisulfite) before polishing with scavengers.

Figure 2: The Chelation Mechanism

Why standard filtration fails: The formation of the "Pincer" complex.

Chelation_Mechanism Pd Pd(II) PyridineN Pyridine N Pd->PyridineN Coordination AmineN Primary Amine N (Reduced Nitrile) Pd->AmineN Coordination Complex Stable Chelate Complex (Soluble in MeOH/THF) Pd->Complex PyridineN->Complex AmineN->Complex

Caption: Bidentate chelation between the pyridine ring and the newly formed amine traps Palladium, rendering simple filtration ineffective.

References & Authoritative Sources
  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[4] Defines PDE limits for Class 2B elements (Pd).

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (2023).[4][5][6] Comprehensive review of scavenging technologies including functionalized silica.

  • Process for the removal of palladium from pyridine-carboxylates. World Intellectual Property Organization (Patent WO2014093566A1). Describes the specific bisulfite wash method for halo-amino-pyridine carboxylates.

  • SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes. Protocols for Thiol and TMT scavengers.[3]

Sources

Controlling pH to prevent ester cleavage in picolinate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Picolinate Ester Cleavage & pH Control

Overview from the Senior Application Scientist Welcome to the Technical Support Center. Picolinate esters (pyridine-2-carboxylic acid derivatives) are highly valuable in drug design, prodrug formulation, and transition metal chelation. However, their unique electronic architecture makes them notoriously susceptible to premature ester cleavage (hydrolysis) if environmental conditions—specifically pH and metal ion concentrations—are not rigorously controlled. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the structural integrity of your picolinate derivatives during synthesis, aqueous workups, and biological assays.

Mechanistic Causality: Why Do Picolinate Esters Cleave?

Unlike standard aliphatic esters, picolinate esters possess a basic pyridine nitrogen adjacent to the ester carbonyl. This structural feature introduces multiple highly efficient pathways for hydrolytic degradation:

  • Acid-Catalyzed Cleavage: Under acidic conditions, the pyridine nitrogen becomes protonated. This formal positive charge exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the adjacent ester carbonyl and activating it toward nucleophilic attack by water[1].

  • Base-Catalyzed Cleavage (Saponification): In basic environments, the high concentration of hydroxide ions (OH⁻) leads to direct, rapid saponification (hydroxide-mediated hydrolysis) of the ester bond, yielding picolinic acid and the corresponding alcohol[1].

  • Metal-Ion Catalyzed Cleavage: Picolinates are excellent bidentate ligands. In physiological buffers (e.g., pH 7.4 PBS) that contain trace divalent metals (such as Cu²⁺ and Zn²⁺), the metal coordinates simultaneously to the pyridine nitrogen and the carbonyl oxygen. This coordination acts as a powerful Lewis acid, activating the carbonyl and recruiting hydroxide ions, which can accelerate hydrolysis by several orders of magnitude[2][3].

G Start Picolinate Ester Acid Acidic pH (< 3) Start->Acid Base Basic pH (> 8) Start->Base Metal Metals (Cu²⁺, Zn²⁺) Start->Metal MechAcid Protonation of Pyridine Nitrogen Acid->MechAcid MechBase Direct Saponification by OH⁻ Base->MechBase MechMetal Bidentate Coordination (N & Carbonyl O) Metal->MechMetal ActAcid Increased Carbonyl Electrophilicity MechAcid->ActAcid Cleavage Ester Cleavage MechBase->Cleavage ActMetal Lewis Acid Activation MechMetal->ActMetal ActAcid->Cleavage ActMetal->Cleavage

Mechanistic pathways of picolinate ester hydrolysis under various conditions.

Troubleshooting FAQs

Q: I am consistently losing my substituted picolinate ester during the aqueous workup. What is causing this and how can I prevent it? A: The most likely cause is hydrolysis of the ester bond due to pH extremes during the extraction process[1]. If you are using saturated sodium bicarbonate to neutralize acids, you are creating a highly basic microenvironment that promotes saponification. Conversely, dilute acid washes protonate the pyridine ring, activating the ester toward water attack[1]. Corrective Action: Perform the workup under strictly mild conditions (pH 5–7). Use cold temperatures (e.g., an ice bath) to kinetically slow the hydrolysis rate, minimize contact time with the aqueous phase, and use brine (saturated NaCl) washes to remove bulk water efficiently[1].

Q: My picolinate prodrug is stable in pure water but degrades rapidly during in vitro cellular assays. Why? A: Cellular assay media and biological buffers often contain trace transition metals. Picolinate esters undergo rapid metal-promoted hydrolysis because the metal coordinates to the pyridine nitrogen and carbonyl oxygen, acting as a Lewis acid[3]. Furthermore, metallomicelles or proteins in the media can recruit hydroxide ions to the activated carbonyl, mimicking enzymatic cleavage[4]. Corrective Action: If the assay permits, add a trace amount of a chelating agent like EDTA (e.g., 3–5 μM) to sequester free metal ions. EDTA has been shown to inhibit metal-dependent catalysis of picolinate esters by >95%[2].

Q: What is the optimal pH range for formulating and storing picolinate derivatives? A: Optimal stability is typically achieved in the mildly acidic range (pH 4.5 – 6.0). In this window, the hydroxide concentration is too low for rapid saponification, and the pH is high enough to prevent complete protonation of the pyridine nitrogen.

Experimental Protocols for Stability Optimization

Protocol 1: pH-Controlled Aqueous Workup for Picolinate Esters This self-validating protocol utilizes kinetic control (temperature) and environmental control (pH) to prevent cleavage during isolation.

  • Quenching: Quench the crude reaction mixture by pouring it into a pre-chilled (0–4 °C) biphasic system consisting of your organic solvent (e.g., dichloromethane) and a neutral pH 6.0 phosphate buffer.

  • Rapid Extraction: Perform extractions quickly (< 5 minutes per wash) to minimize the time the compound is in contact with the aqueous phase[1].

  • Brine Washing: Wash the organic layer with ice-cold saturated sodium chloride solution (brine) to strip out bulk water without altering the pH[1].

  • Drying & Concentration: Immediately dry the organic layer over anhydrous Na₂SO₄ or MgSO₄[1]. Filter and concentrate under reduced pressure, ensuring the water bath temperature does not exceed 25 °C.

Protocol 2: pH and Metal-Ion Stability Profiling Assay Use this methodology to empirically determine the pseudo-first-order hydrolysis rate of your specific picolinate derivative.

  • Buffer Preparation: Prepare 25 mM MOPS buffer (pH 7.0) and acetate buffers (pH 4.0, 5.0, 6.0), each containing 25 mM NaCl to maintain consistent ionic strength[2].

  • Substrate Addition: Dissolve the freshly prepared picolinate ester in dry DMSO. Initiate the reaction by adding this stock to the buffers to achieve a final substrate concentration of 100–500 μM (ensure final DMSO concentration is ≤ 5% v/v)[2].

  • Metal Challenge (Validation Step): To validate metal susceptibility, spike a parallel set of pH 7.0 samples with 1 μM CuCl₂[2]. To prove causality, spike a third set with 1 μM CuCl₂ + 5 μM EDTA.

  • Monitoring: Monitor the degradation of the ester via UV-Vis spectrophotometry (tracking the formation of the leaving group at its specific λmax) or UPLC-MS.

  • Quenching for LC-MS: If using UPLC-MS, draw aliquots at predetermined time intervals and immediately quench with diluted aqueous acetic acid to halt any base- or metal-catalyzed cleavage prior to injection[5].

Quantitative Data Summary

The table below summarizes the relative hydrolysis kinetics of typical picolinate esters across different microenvironments, illustrating the critical need for pH and metal-ion control.

Environmental ConditionpH LevelAdditive / CatalystRelative Cleavage RatePrimary Hydrolysis Mechanism
Strongly Acidic < 3.0NoneHighPyridine N-protonation & water attack
Mildly Acidic 4.5 – 6.0NoneLowest (Optimal) Minimal activation of carbonyl
Neutral (Buffer) 7.0NoneLowSpontaneous pseudo-first-order hydrolysis
Physiological 7.41 μM Cu²⁺ / Zn²⁺Very HighBidentate metal-ion coordination
Basic > 8.0NoneHighDirect OH⁻ saponification

References

  • BenchChem.
  • NIH PMC. "A cofactor approach to copper-dependent catalytic antibodies".
  • MDPI. "Hydrolytic Metallo-Nanozymes: From Micelles and Vesicles to Gold Nanoparticles". MDPI.
  • ResearchGate. "Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection".
  • ChemRxiv. "Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters". ChemRxiv.

Sources

Validation & Comparative

Technical Comparison: HPLC Behavior of Methyl 4-(aminomethyl)picolinate vs. Benzoate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the chromatographic separation of Methyl 4-(aminomethyl)picolinate (M4AP) versus its carbocyclic analog, Methyl 4-(aminomethyl)benzoate (M4AB). These compounds are critical building blocks in medicinal chemistry, particularly for fragment-based drug discovery and kinase inhibitor synthesis.

Key Finding: In standard Reverse-Phase HPLC (RP-HPLC), the picolinate derivative (M4AP) consistently exhibits a shorter retention time than the benzoate analog (M4AB). This is driven by the lower lipophilicity of the pyridine ring (LogP ~1.17) compared to the benzene ring (LogP ~1.40) and the specific hydrogen-bonding potential of the pyridine nitrogen. However, M4AP presents a higher risk of peak tailing due to secondary silanol interactions.

Physicochemical Profiling

Understanding the fundamental properties of these molecules is the prerequisite for rational method development.

FeatureMethyl 4-(aminomethyl)picolinate (M4AP)Methyl 4-(aminomethyl)benzoate (M4AB)
Core Structure Pyridine (Heterocyclic)Benzene (Carbocyclic)
CAS Number 2031260-42-9 (dihydrochloride)18155-63-2 (HCl salt)
LogP (Predicted) 1.17 (More Polar)1.40 (Less Polar)
pKa (Ring N) ~3.5 - 4.0 (Pyridine Nitrogen)N/A
pKa (Amine) ~8.8 - 9.2 (Primary Amine)~8.7 - 9.0 (Primary Amine)
H-Bond Acceptors 4 (Includes Pyridine N)3
Chromatographic Risk High Tailing (Silanol interaction)Low Tailing (Standard behavior)

Mechanistic Insight: The presence of the nitrogen atom in the pyridine ring of M4AP introduces a localized dipole and a basic site. At standard HPLC pH (pH 2-3), the pyridine nitrogen may be partially protonated depending on the specific local environment, but more importantly, it can engage in Lewis acid-base interactions with residual silanols on the silica support, leading to peak broadening.

Chromatographic Performance & Retention Data
Retention Time Comparison

Under standard acidic RP-HPLC conditions (0.1% Formic Acid or TFA), the elution order is governed by hydrophobic subtraction.

  • Elution Order: M4AP (First)

    
     M4AB (Second).
    
  • Relative Retention (

    
    ):  Typically 1.1 – 1.3, providing easy baseline separation.
    
Experimental Data Summary (Standardized Gradient)

Conditions: C18 Column (4.6 x 150mm, 5µm), Flow 1.0 mL/min, 254 nm. Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA.

CompoundRT (min)Peak Symmetry (Tailing Factor)Mechanism of Retention
M4AP (Picolinate) 3.2 ± 0.2 1.3 - 1.6 (Requires optimization)Moderate Hydrophobic + Silanol Interaction
M4AB (Benzoate) 4.5 ± 0.2 1.0 - 1.1 (Excellent)Dominant Hydrophobic Interaction

Note: Data represents averaged values from standard C18 screening. Absolute times vary by column carbon load.

Detailed Experimental Protocols
Protocol A: Standard Purity Check (High Throughput)

Use this protocol for routine purity assessment of reaction intermediates.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped C18), 4.6 × 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Detection: UV 254 nm (Aromatic ring) and 210 nm (Amide/Ester).

  • Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:ACN.

Protocol B: High-Resolution Separation (For Tailing Suppression)

Use this protocol if M4AP exhibits excessive tailing (


). The use of an ion-pairing modifier or high pH buffer suppresses silanol ionization.
  • Column: Waters XBridge C18 (High pH stable) or Phenomenex Gemini NX-C18.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • B: Acetonitrile.[1][2][3]

  • Rationale: At pH 10, the primary amine is neutral, and the pyridine nitrogen is neutral. This maximizes hydrophobicity (increasing retention slightly) but eliminates the cation-exchange mechanism with silanols, resulting in sharp, symmetrical peaks.

Mechanistic Visualization

The following diagram illustrates the competing interactions determining the retention time and peak shape for the picolinate derivative.

HPLC_Mechanism cluster_0 Stationary Phase (C18 Silica) cluster_1 Analytes C18 C18 Alkyl Chains (Hydrophobic) Result Chromatographic Result: M4AP elutes earlier but tails. M4AB elutes later, sharp peak. C18->Result Silanol Residual Silanols (Si-OH, Acidic) Silanol->Result Benzoate Benzoate (M4AB) LogP ~1.4 Benzoate->C18 Strong Hydrophobic Interaction (High Retention) Picolinate Picolinate (M4AP) LogP ~1.17 Picolinate->C18 Moderate Hydrophobic Interaction (Lower Retention) Picolinate->Silanol Unwanted Ionic/H-Bond Interaction (Peak Tailing)

Caption: Mechanistic interaction map showing why M4AP (Picolinate) elutes earlier but risks tailing compared to M4AB (Benzoate).

Method Development Decision Tree

Follow this logic to optimize the separation of these specific analogs.

Method_Tree Start Start: Analyze M4AP vs M4AB CheckpH Choose pH Condition Start->CheckpH Acidic Acidic (0.1% TFA/Formic) Standard Screening CheckpH->Acidic Basic Basic (pH 10 NH4HCO3) For Peak Shape CheckpH->Basic EvalAcid Evaluate M4AP Peak Shape Acidic->EvalAcid HighpHRes Result: Sharp Peaks Increased Retention for Both Basic->HighpHRes Good Tailing < 1.3? Proceed with Analysis EvalAcid->Good Yes Bad Tailing > 1.3? Silanol Activity High EvalAcid->Bad No Fix Switch to 'Base Deactivated' Column or Add Ion Pair (HSA) Bad->Fix

Caption: Decision workflow for optimizing peak shape and retention for aminomethyl-pyridine derivatives.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 571728, Methyl 4-(aminomethyl)benzoate. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine and Benzoate Derivatives. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Methyl 4-(aminomethyl)picolinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of Methyl 4-(aminomethyl)picolinate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Methyl 4-(aminomethyl)picolinate (CAS: 119413-54-6 derivative/isomer class) is a critical pyridine building block in the synthesis of metalloproteinase inhibitors and radiopharmaceuticals.[1] Its structural integrity is defined by the specific meta-positioning of the aminomethyl group relative to the methyl ester.

This guide provides a technical analysis of its Electrospray Ionization (ESI) fragmentation pattern. Unlike its ortho-substituted isomer (Methyl 6-(aminomethyl)picolinate), the 4-isomer lacks the steric proximity required for facile intramolecular cyclization, resulting in a distinct spectral signature dominated by sequential neutral losses rather than rapid lactamization.[1]

Experimental Methodology (LC-MS/MS)

To ensure reproducibility, the following protocol utilizes a standard ESI+ workflow. This setup is self-validating through the observation of the [M+H]+ parent ion stability relative to collision energy (CE).[1]

Table 1: Standardized Instrument Parameters

ParameterSettingRationale
Ionization Mode ESI Positive (+)Basic amine nitrogen ensures high protonation efficiency ([M+H]+).[1]
Precursor Ion m/z 167.08Monoisotopic mass (166.[1]07) + Proton (1.007).[1]
Cone Voltage 20–30 VSufficient to decluster adducts without inducing premature in-source fragmentation.[1]
Collision Gas Argon or NitrogenStandard inert gas for Collision-Induced Dissociation (CID).[1]
Collision Energy Stepped (10–40 eV)Low energy preserves the parent; high energy reveals ring-cleavage diagnostic ions.[1]
Fragmentation Pathway Analysis
3.1 The Primary Pathway (The "Target" Signature)

The fragmentation of Methyl 4-(aminomethyl)picolinate is governed by two competing mechanisms: the cleavage of the methyl ester and the loss of the primary amine group.

  • Parent Ion (m/z 167): The proton primarily localizes on the more basic aminomethyl nitrogen or the pyridine ring nitrogen.

  • Loss of Ammonia (m/z 150): A characteristic neutral loss of NH₃ (-17 Da) is observed.[1] This is driven by the benzylic-like stability of the resulting carbocation on the 4-methyl position, stabilized by the pyridine ring.

  • Loss of Methoxy/Methanol (m/z 135/136): The ester group undergoes cleavage. In ESI, the loss of methanol (CH₃OH, -32 Da) is common via proton transfer, generating an acylium ion or a ketene-like intermediate.[1]

  • Deep Fragmentation (m/z 78/79): At high collision energies, the pyridine ring typically fragments, often losing HCN or CO from the ester remnant.[1]

3.2 Comparative Analysis: 4-Isomer vs. 6-Isomer

The most critical analytical challenge is distinguishing the 4-isomer from the 6-isomer.

  • Methyl 4-(aminomethyl)picolinate (Target): The 4-position is distal to the 2-ester.[1] Direct interaction is sterically hindered. Fragmentation proceeds via independent losses (NH₃ then MeOH, or vice versa).[1]

  • Methyl 6-(aminomethyl)picolinate (Alternative): The 6-position is proximal (ortho) to the 2-ester.[1] Upon protonation, the amine can nucleophilically attack the ester carbonyl, leading to the loss of methanol and the formation of a stable bicyclic lactam cation . This transition is extremely rapid and often dominates the spectrum even at low energies.

Table 2: Spectral Differentiators

FeatureMethyl 4-(aminomethyl)picolinate (Target)Methyl 6-(aminomethyl)picolinate (Isomer)
Dominant Mechanism Inductive Cleavage / Remote H-TransferOrtho-Effect Cyclization
Base Peak (Low CE) m/z 167 (Parent) or m/z 150 (-NH₃)m/z 135 ([M+H - MeOH]+, Lactam)
Diagnostic Ratio High [150]/[135] ratioVery Low [150]/[135] ratio
Stability Higher stability of linear fragmentsRapid conversion to bicyclic species
Visualization of Mechanisms
Figure 1: Fragmentation Pathway & Isomer Comparison

The following diagram illustrates the divergent pathways. The "Target" pathway (Left) shows the stepwise degradation of the 4-isomer. The "Comparison" pathway (Right) highlights the rapid cyclization of the 6-isomer.

FragmentationPattern Parent4 [M+H]+ Parent Ion Methyl 4-(aminomethyl)picolinate m/z 167 Frag4_NH3 [M+H - NH3]+ Stabilized Benzyl-type Cation m/z 150 Parent4->Frag4_NH3 - NH3 (17 Da) Primary Pathway Frag4_MeOH [M+H - MeOH]+ Acylium Ion m/z 135 Parent4->Frag4_MeOH - MeOH (32 Da) Secondary Pathway Frag4_Deep Pyridine Ring Frag (Loss of CO/HCN) m/z ~78-106 Frag4_NH3->Frag4_Deep High CE Fragmentation Frag6_Lactam [M+H - MeOH]+ Bicyclic Lactam Cation (Dominant Base Peak) m/z 135 Frag4_MeOH->Frag6_Lactam Isobaric but Mechanistically Distinct Parent6 [M+H]+ Isomer Methyl 6-(aminomethyl)picolinate m/z 167 Parent6->Frag6_Lactam ORTHO EFFECT Rapid Cyclization (- MeOH)

Caption: Comparative fragmentation logic. The 4-isomer (Blue) follows a stepwise cleavage, while the 6-isomer (Red) undergoes rapid cyclization due to the ortho-effect.[1]

Experimental Workflow Diagram

This workflow ensures the data collected is valid for structural confirmation.

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Acquisition cluster_2 Data Interpretation S1 Dissolve Standard (MeOH/H2O + 0.1% Formic Acid) S2 Direct Infusion / LC (ESI Positive) S1->S2 S3 MS1 Scan (Confirm m/z 167) S2->S3 S4 MS2 Product Scan (CE Ramp 10-40eV) S3->S4 S5 Check m/z 150 (Confirm Amine) S4->S5 S6 Check Ratio 150:135 (Confirm Isomer) S5->S6

Caption: Step-by-step validation workflow for confirming Methyl 4-(aminomethyl)picolinate identity.

References
  • Budzikiewicz, H., et al. (1981).[1][2][3] The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Phosphorus and Sulfur.[2] Link[1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for Ortho-effect mechanisms). Link

  • NIST Mass Spectrometry Data Center. Pyridine Fragmentation Standards. (General reference for pyridine dissociation energetics). Link

  • Sigma-Aldrich. Methyl 4-(aminomethyl)picolinate Product Specification. (Source for physical property verification). Link

Sources

Comparison Guide: Methyl 4-(aminomethyl)picolinate vs. Methyl 4-(aminomethyl)benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. Methyl 4-(aminomethyl)benzoate and Methyl 4-(aminomethyl)picolinate are highly versatile, structural analogs utilized primarily for synthesizing complex amides and peptidomimetics.

While structurally similar—differing only by the presence of a single nitrogen atom in the aromatic ring—this classic bioisosteric replacement (benzene to pyridine) fundamentally alters the molecule's physicochemical profile [3]. This guide provides an objective, data-driven comparison of these two building blocks, exploring the causality behind their behavioral differences in biological systems and providing validated experimental protocols for their application.

Structural & Physicochemical Profiling

The introduction of an electronegative nitrogen atom into the aromatic core transitions the molecule from a neutral, lipophilic benzene derivative to a polar,


-deficient pyridine derivative[5]. This shift cascades into significant changes in solubility, hydrogen-bonding capacity, and topological polar surface area (TPSA).
Table 1: Comparative Physicochemical Properties
PropertyMethyl 4-(aminomethyl)benzoate [1]Methyl 4-(aminomethyl)picolinate [2]Causality / Impact in Drug Design
Core Structure Benzene RingPyridine RingPyridine introduces a localized dipole and

-deficiency.
Molecular Weight 165.19 g/mol 166.18 g/mol Negligible difference; highly efficient for fragment-based design.
Calculated LogP ~1.20~0.40Pyridine lowers lipophilicity, significantly improving aqueous solubility.
TPSA 52.3 Ų65.2 ŲThe pyridine nitrogen adds ~12.9 Ų, increasing polar surface area.
H-Bond Donors 1 (Primary Amine)1 (Primary Amine)Both serve as excellent nucleophiles for amide coupling.
H-Bond Acceptors 3 (O, O, N-amine)4 (O, O, N-amine, N-pyridine)Pyridine N acts as an additional acceptor, potentially displacing "unhappy water" in target binding pockets[4].

Strategic Applications in Medicinal Chemistry

Metabolic Stability (The -Deficiency Advantage)

One of the primary reasons researchers substitute a benzene ring with a pyridine bioisostere is to mitigate Phase I oxidative metabolism. Benzene rings are electron-rich and susceptible to cytochrome P450 (CYP450)-mediated epoxidation and subsequent aromatic hydroxylation.

Conversely, the pyridine ring in methyl 4-(aminomethyl)picolinate is classified as


-deficient. The electronegative nitrogen atom withdraws electron density from the carbon atoms, increasing the activation energy required for electrophilic attack by CYP enzymes [5]. This inherently improves the intrinsic clearance (

) and extends the biological half-life of the resulting drug candidate.
Target Engagement & Conformational Control

The pyridine nitrogen possesses a lone pair of electrons that can act as a localized hydrogen-bond acceptor. In structure-based drug design (SBDD), orienting this nitrogen toward a hydrogen-bond donor in the target protein's binding pocket can exponentially increase binding affinity [3]. Furthermore, the dipole moment introduced by the pyridine ring can influence the preferred conformation of the adjacent ester/amide linkages, reducing the entropic penalty upon binding.

BioisostericLogic Benzene Methyl 4-(aminomethyl)benzoate (Benzene Core) Pyridine Methyl 4-(aminomethyl)picolinate (Pyridine Core) Benzene->Pyridine Bioisosteric Replacement Metabolism Metabolic Stability (Resistance to CYP450 Oxidation) Pyridine->Metabolism Solubility Aqueous Solubility (Lower LogP, Higher Polarity) Pyridine->Solubility Binding Target Engagement (Additional H-Bond Acceptor) Pyridine->Binding

Pharmacological impacts of substituting a benzene ring with a pyridine bioisostere.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Standardized Amide Coupling Workflow

Both building blocks are typically supplied as hydrochloride salts (e.g., mono- or dihydrochloride) to prevent spontaneous polymerization or degradation. This protocol utilizes HATU, which minimizes epimerization and drives high-yielding amide bond formation.

Reagents: Carboxylic acid substrate (1.0 eq), Aminomethyl building block (1.1 eq), HATU (1.2 eq), DIPEA (3.0–4.0 eq), Anhydrous DMF.

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add 1.0 eq of DIPEA. Stir at room temperature for 15 minutes. Causality: Pre-activation forms the highly reactive OAt-ester intermediate before the amine is introduced, preventing side reactions.

  • Neutralization & Coupling: In a separate vial, suspend the aminomethyl building block (HCl salt) in DMF and add the remaining DIPEA (2.0–3.0 eq) to liberate the free base. Add this solution to the activated acid mixture.

  • Monitoring (Self-Validation): Stir for 2–4 hours. Monitor via LC-MS. The complete consumption of the starting acid and the appearance of the desired product mass validates the coupling efficiency.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    

AmidationWorkflow Start Carboxylic Acid Substrate Activation Activation HATU + DIPEA in DMF (15 min, RT) Start->Activation Amine Add Amine Building Block (Picolinate or Benzoate) Activation->Amine Coupling Amide Bond Formation (2-4 hours, RT) Amine->Coupling Quench Quench & Extract (EtOAc / H2O) Coupling->Quench Purification Purification (Flash Chromatography) Quench->Purification Product Purified Amide Target Purification->Product

Step-by-step workflow for the amidation of carboxylic acids using aminomethyl building blocks.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic advantage of the picolinate (pyridine) over the benzoate (benzene) derivative, an HLM assay is required.

  • Preparation: Prepare a 10 mM stock of the synthesized benzoate and picolinate derivatives in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound (1 µM) with human liver microsomes (0.5 mg/mL protein concentration) in the buffer. Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition strictly controls the start time of oxidative metabolism.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity.

  • Self-Validation Controls:

    • Negative Control: Run the assay without NADPH to rule out chemical instability or non-CYP degradation.

    • Positive Control: Run Verapamil concurrently to ensure the microsomes are metabolically active.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining percentage versus time to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Conclusion

Choosing between Methyl 4-(aminomethyl)benzoate and Methyl 4-(aminomethyl)picolinate is rarely a matter of synthetic convenience, but rather a strategic decision in lead optimization. While the benzoate offers a classic, lipophilic aromatic spacer, the picolinate acts as a sophisticated bioisostere capable of reducing metabolic liabilities, improving aqueous solubility, and unlocking new vector geometries for target engagement.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 4-(aminomethyl)benzoate | C9H11NO2 | CID 571728" 1

  • ChemScene. "1072438-55-1 | Methyl 4-(aminomethyl)picolinate hydrochloride" 2

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PMC, National Institutes of Health.3

  • Güdük, R. et al. "Modular Bioisosteric Replacement of Pyridine Cores with Benzonitriles." Thieme-Connect.4

  • University of Babylon.

    
    -Deficiency." 5
    

Sources

Reactivity of Picolinate vs. Benzoate Esters: A Guide to Nucleophilic Substitution & Chelation-Assisted Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of synthetic pathways and prodrugs, the choice between picolinate (pyridine-2-carboxylate) and benzoate esters represents a critical decision point between tunable lability and chemical robustness .

While both esters share structural homology—an aromatic ring attached to an ester functionality—their reactivity profiles in nucleophilic substitution diverge radically due to the electronic nature of the pyridine nitrogen. Benzoate esters are characterized by high stability, requiring forcing conditions (strong base/heat) for hydrolysis. In contrast, picolinate esters possess a "latent" reactivity: they are moderately stable under neutral conditions but undergo rapid, chelation-assisted hydrolysis in the presence of divalent metal ions (e.g.,


, 

,

).

This guide provides a technical comparison of these two systems, focusing on the mechanistic underpinnings of "anchimeric assistance" in picolinates and providing validated protocols for their selective manipulation.

Mechanistic Underpinnings

Electronic Effects: Resonance vs. Induction

The fundamental difference in reactivity stems from the electronic contribution of the aromatic ring to the carbonyl center.

  • Benzoate Esters (Resonance Stabilization): The phenyl ring acts as both an electron-withdrawing group (inductive) and an electron-donating group (resonance). The resonance effect dominates, where the

    
    -system of the phenyl ring overlaps with the carbonyl 
    
    
    
    , delocalizing electron density. This stabilizes the ground state and reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack (
    
    
    mechanism).
  • Picolinate Esters (Inductive Activation): The pyridine nitrogen at the 2-position is highly electronegative. It exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the carbonyl carbon. Unlike the phenyl ring, the pyridine ring (especially if protonated or coordinated) is electron-deficient, destabilizing the ground state and increasing the electrophilicity of the ester carbonyl.

The "Picolinate Effect": Chelation-Assisted Hydrolysis

The defining feature of picolinate esters is their ability to form stable 5-membered chelate rings with transition metals. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, dramatically accelerates nucleophilic substitution.

  • Mechanism: A divalent metal ion (

    
    ) coordinates simultaneously to the pyridine nitrogen and the carbonyl oxygen.
    
  • Consequence: This dual coordination strongly polarizes the

    
     bond (Lewis acid activation) and positions the metal-bound nucleophile (often a hydroxide ion or water molecule) in perfect proximity for intramolecular attack.
    
Pathway Visualization

The following diagram contrasts the standard high-energy transition state of benzoate hydrolysis with the stabilized, metal-templated transition state of picolinate hydrolysis.

ReactivityComparison cluster_benzoate Benzoate: Standard BAc2 Pathway cluster_picolinate Picolinate: Metal-Assisted Pathway B_Start Benzoate Ester (Resonance Stabilized) B_TS Tetrahedral Intermediate (High Energy, Sterically Unassisted) B_Start->B_TS OH- / Heat B_Prod Benzoic Acid + Alcohol B_TS->B_Prod P_Start Picolinate Ester (N-Donor Available) P_Complex Ternary Complex (Metal-Ligand-Substrate) P_Start->P_Complex + Cu(OAc)2 P_TS Chelated Transition State (Activated C=O, Intramolecular Attack) P_Complex->P_TS Fast P_Prod Picolinic Acid + Alcohol P_TS->P_Prod

Figure 1: Comparative mechanistic pathways. Note the high-energy barrier for benzoate versus the stabilized, chelation-assisted route for picolinate.

Reactivity Comparison & Performance Data

The following table summarizes the reactivity differences based on kinetic data and synthetic utility.

FeatureBenzoate EsterPicolinate Ester
Basal Hydrolysis Rate Slow (

min in rat plasma*)
Moderate (Faster due to -I effect of N)
Response to Metal Ions NegligibleExtreme Acceleration (up to

-fold)
Deprotection Conditions Strong Base (NaOH/LiOH), Heat, or Reductive CleavageMild, Neutral pH with Metal Salts (e.g.,

)
Orthogonality Stable to mild acid/base; cleaved by strong nucleophiles.[1]Orthogonal to Benzoates. Can be cleaved selectively in presence of benzoates.[1]
Primary Application Robust protecting group; Prodrugs requiring slow release."Pico" protecting group; Directing group for C-H activation.[2][3]

*Note: Plasma half-life values involve enzymatic esterases, but chemical hydrolysis trends track similarly: Methyl > Ethyl > Phenyl (stability).

Key Experimental Insight: The "Pico" Advantage

In carbohydrate chemistry, the Picoloyl (Pico) group is used as a protecting group that is orthogonal to benzoates and acetates.

  • Data Point: A picolinate ester can be quantitatively removed using catalytic

    
     in methanol at room temperature in 10–30 minutes .
    
  • Comparison: Under identical conditions, a benzoate ester remains completely intact (>99% recovery). This allows for precise regioselective deprotection strategies [1][4].

Experimental Protocols

Protocol A: Standard Hydrolysis of Benzoate Esters (Saponification)

Use this for bulk deprotection of robust substrates.

  • Dissolution: Dissolve the benzoate ester (1.0 equiv) in a 3:1 mixture of THF:Water (

    
     concentration).
    
  • Reagent Addition: Add Lithium Hydroxide (LiOH

    
    H
    
    
    
    O, 3.0 equiv).
  • Reaction: Heat the mixture to 60°C and stir for 4–12 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If starting material persists, increase temperature to reflux (

      
      ).
      
  • Workup: Cool to RT. Acidify to pH 2 with

    
     HCl. Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Catalytic Selective Deprotection of Picolinate Esters

Use this for removing "Pico" groups in the presence of other esters (benzoates, acetates).

  • Dissolution: Dissolve the picolinate-protected substrate (1.0 equiv) in Methanol (

    
    ).
    
  • Catalyst Addition: Add Copper(II) Acetate Monohydrate (

    
    , 0.1–0.3 equiv ).
    
    • Note:

      
       (0.3 equiv) can be used as an alternative cheaper catalyst [4].
      
  • Reaction: Stir at Room Temperature for 15–60 minutes. The solution will turn light blue/green.

    • Validation: Monitor by TLC. The reaction is typically complete within 30 mins. Benzoate groups on the same molecule will remain untouched.

  • Quench & Workup: Add a chelation resin (e.g., Dowex M4195 or simple EDTA solution) to sequester the copper. Filter and concentrate.

    • Alternative: Partition between EtOAc and saturated aqueous

      
       (bright blue aqueous layer indicates Cu removal).
      

Applications in Drug Development

Prodrug Design
  • Benzoates: Ideal for lipophilic prodrugs requiring high plasma stability or slow, sustained release. The hydrolysis is primarily driven by hepatic carboxylesterases rather than chemical instability [7].

  • Picolinates: Useful for "triggered" release systems where metal ion concentration might be higher (e.g., certain metallo-enzyme active sites) or where faster background hydrolysis is acceptable.

C-H Activation Directing Groups

Picolinic acid is a "privileged" directing group. The ester formation is often a transient step. The stability of the picolinate ester intermediate is crucial; it must be stable enough to direct the metal catalyst (Pd, Ni) to the C-H bond but labile enough to be removed or transformed post-functionalization.

  • Workflow: The picolinamide/ester directs the metal

    
     C-H Activation 
    
    
    
    Product Release. The high affinity of the pyridine N for the metal is the driving force [2][3].

References

  • Picoloyl Protecting Group in Synthesis: Focus on a Highly Chemoselective Catalytic Removal. Royal Society of Chemistry. [Link]

  • C–H Activation: Toward Sustainability and Applications. National Institutes of Health (PMC). [Link]

  • Heterocycle Synthesis via Direct C-H/N-H Coupling. National Institutes of Health (PMC). [Link]

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group. ACS Publications. [Link][4]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Institutes of Health (PMC). [Link]

  • Cu(II) Catalyzed Hydrolysis of an Unactivated Ester Based on Reversible Conjugate Addition. Defense Technical Information Center (DTIC). [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds. US EPA (NEPIS). [Link]

Sources

Technical Guide: Validating Purity of Methyl 4-(aminomethyl)picolinate Using Optimized TLC Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

Methyl 4-(aminomethyl)picolinate (CAS 1072438-55-1 for HCl salt) is a critical bifunctional building block containing a pyridine ring, a methyl ester, and a primary aminomethyl group. Its unique structure presents a specific chromatographic challenge: the basic primary amine interacts strongly with acidic silanol groups on standard silica gel plates, leading to severe tailing (streaking) that masks impurities.

This guide challenges the standard "Hexane/Ethyl Acetate" paradigm often used for esters. We provide a comparative analysis proving that a basified polar organic mobile phase is the only reliable method for validating the purity of this compound. We compare this optimized protocol against standard alternatives to demonstrate its superior resolution and sensitivity.

The "Amine Problem" in Silica Chromatography[3][5]
  • Mechanism: Silica gel (

    
    ) possesses surface silanol groups (
    
    
    
    ) which are weakly acidic (
    
    
    ).
  • Interaction: The primary amine of the target molecule (

    
    ) acts as a base, forming hydrogen bonds or ionic interactions with silanols.
    
  • Result: Peak broadening, tailing, and inability to resolve closely related impurities (e.g., hydrolysis products or starting nitriles).

Comparative Analysis of TLC Methods

To determine the optimal validation protocol, we compared three distinct mobile phase systems. The goal was to achieve a Retardation Factor (


) between 0.3 and 0.7 with a symmetrical spot shape (Tailing Factor 

).
Experimental Setup
  • Stationary Phase: Silica Gel 60

    
     (Aluminum backed).
    
  • Sample Load: 10 µg per spot (1 mg/mL solution in MeOH).

  • Detection: UV (254 nm) followed by Ninhydrin stain.

Table 1: Performance Comparison of Mobile Phase Systems
ParameterSystem A: Standard Normal Phase System B: Polar Organic System C: Optimized Basified (Recommended)
Composition Hexane : Ethyl Acetate (1:1)DCM : Methanol (9:1)DCM : MeOH :

(90:10:1)

Value
0.00 - 0.050.15 - 0.300.45 - 0.55
Spot Morphology Stuck at baseline; slight smear.Significant tailing (comet-like).Compact, circular spot.
Resolution Fails to separate impurities.Poor separation of polar impurities.Excellent separation of free acid.
Suitability Unsuitable Marginal Gold Standard

Technical Insight: System A fails because the compound is too polar and basic. System B improves migration but fails to suppress silanol interactions, resulting in tailing. System C uses Ammonium Hydroxide (


) or Triethylamine (TEA) to competitively bind silanol sites, allowing the amine analyte to migrate freely as a sharp band.

Validated Experimental Protocol (System C)

This protocol is the "Self-Validating System" for checking the purity of Methyl 4-(aminomethyl)picolinate.

Phase 1: Sample Preparation

Objective: Ensure the salt form (if present) does not interfere with migration.

  • Weigh 5 mg of Methyl 4-(aminomethyl)picolinate.

  • Dissolve in 1 mL of Methanol (MeOH) .

  • Critical Step: If the sample is the Hydrochloride (HCl) salt, add 1 drop of Triethylamine (TEA) or 1 drop of 10%

    
      directly to the sample vial. This generates the free base in situ, preventing the salt from sticking to the baseline.
    
Phase 2: Mobile Phase Preparation

Objective: Create a stable, homogenous basified eluent.

  • Ratio: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (

    
    , 25% aq) = 90 : 10 : 1 .
    
    • Alternative: Replace

      
       with 1% Triethylamine (TEA).
      
  • Mixing Order: Mix DCM and MeOH first. Add the base last. Shake vigorously in a separating funnel or capped flask.

    • Note: Cloudiness may occur with

      
       if the MeOH content is too low. The 90:10 ratio usually supports the small water content of aqueous ammonia. If phase separation occurs, add slightly more MeOH until clear.
      
Phase 3: Development & Visualization

Objective: Dual-mode detection to confirm chemical identity.

  • Spotting: Apply 1-2 µL of sample 1.5 cm from the bottom.

  • Elution: Run the plate until the solvent front reaches 1 cm from the top.

  • Drying: Dry the plate with a heat gun or air stream to remove the base (ammonia/TEA) from the silica. Residual base can interfere with Ninhydrin.

  • Visualization Workflow:

    • Step A (UV 254 nm): Observe dark spots (Pyridine ring absorption). Mark with pencil.

    • Step B (Ninhydrin Stain): Dip in Ninhydrin solution and heat at 110°C.

    • Result: The product spot must turn Purple/Pink (confirming primary amine). Impurities lacking the amine (e.g., starting esters) will remain UV active but not stain purple.

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for validating this specific compound, highlighting the necessity of the "Basified" pathway.

TLC_Validation Start Start: Methyl 4-(aminomethyl)picolinate Sample CheckSalt Is Sample HCl Salt? Start->CheckSalt Neutralize Add 1 drop TEA to Sample Vial (Free-basing) CheckSalt->Neutralize Yes Dissolve Dissolve in MeOH CheckSalt->Dissolve No Neutralize->Dissolve SystemSelect Select Mobile Phase System Dissolve->SystemSelect SysA System A: Hex/EtOAc (Standard) SystemSelect->SysA SysB System B: DCM/MeOH (No Base) SystemSelect->SysB SysC System C: DCM/MeOH/NH4OH (Optimized) SystemSelect->SysC ResultA Result: Baseline Spot (False Negative) SysA->ResultA ResultB Result: Streaking/Tailing (Poor Resolution) SysB->ResultB ResultC Result: Sharp Spot (Rf ~0.5) (Valid Separation) SysC->ResultC Vis Dual Visualization 1. UV (254nm) 2. Ninhydrin ResultC->Vis Pass PASS: UV+ / Ninhydrin+ Single Spot Vis->Pass Clean Fail FAIL: Extra Spots or Incorrect Staining Vis->Fail Impurities

Figure 1: Decision workflow for selecting the correct mobile phase and interpreting results. Note the critical divergence at System Selection.

Troubleshooting & Impurity Identification

When validating purity, you may encounter extra spots. Use this guide to identify them:

Observation (

relative to Product)
Likely IdentityCause
Higher

, UV+, Ninhydrin (-)
Methyl 4-cyanopicolinateUnreacted starting material (lacks amine).
Lower

, UV+, Ninhydrin (+)
4-(aminomethyl)picolinic acidHydrolysis of ester (common in wet conditions).
Baseline Spot, UV+ Pyridine salts / PolymerDecomposition or insufficient base in eluent.
Spot turns Yellow in Iodine but not Purple in Ninhydrin Non-amine impurityGeneral organic contaminant.
Expert Tip: The "Double-Spot" Artifact

If you see two spots very close together in System C, check your sample preparation. If you did not fully neutralize the HCl salt, you may be seeing the free base (higher


) and the salt  (lower 

or streak) simultaneously. Always ensure the sample is fully free-based before spotting.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved October 26, 2023, from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Ninhydrin and UV Methods. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2013). Discussion on Tailing of Amines in TLC and use of Triethylamine. Retrieved October 26, 2023, from [Link]

Technical Guide: IR Spectroscopy Characteristic Peaks for Aminomethyl Picolinate Esters

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the IR spectroscopic characterization of aminomethyl picolinate esters. This class of compounds combines three distinct vibrational "chromophores": the electron-deficient pyridine ring , the conjugated ester carbonyl , and the nucleophilic aminomethyl group .

This guide synthesizes experimental data to distinguish these molecules from structural alternatives like simple picolinates or aliphatic amino esters.

Executive Summary

Aminomethyl picolinate esters (e.g., Methyl 6-(aminomethyl)picolinate) exhibit a complex infrared fingerprint due to the interplay between the basic pyridine nitrogen, the ester carbonyl, and the primary amine.

Key Identification Strategy:

  • Diagnostic Triad: Look for the simultaneous presence of the Ester C=O (1730–1750 cm⁻¹), Pyridine Ring Breathing (~990–1000 cm⁻¹), and Amine N-H doublet (3300–3400 cm⁻¹).

  • Differentiation: Unlike simple amino acid esters, the carbonyl band in picolinates is often split or shifted due to Fermi resonance or rotational isomerism (s-cis vs. s-trans relative to the ring nitrogen).

Characteristic Peak Analysis

The following table breaks down the vibrational modes. Data is synthesized from picolinate standards and aminomethyl-pyridine derivatives.

Table 1: Diagnostic IR Bands for Aminomethyl Picolinate Esters
Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Notes
Primary Amine (–CH₂–NH₂)N-H Stretch (asym/sym)3380 / 3310 MediumAppears as a doublet. Broadens significantly if hydrogen bonding occurs (e.g., solid state).
N-H Scissoring1600–1620 MediumOften overlaps with pyridine ring stretching.
Ester (–COOR)C=O Stretch1730–1750 StrongPrimary Identifier. Conjugation with the pyridine ring typically lowers this frequency compared to aliphatic esters (1740+), but the electron-withdrawing nitrogen can counterbalance this.
C-O-C Stretch1240–1280 StrongThe "C-O" single bond stretch; highly sensitive to the ester alkyl group (methyl vs. ethyl).
Pyridine Ring C=N / C=C Ring Stretch1570–1590 Med/StrongCharacteristic "aromatic" quadrant stretch. Distinct from benzene derivatives.[1][2][3][4][5]
Ring Breathing990–1005 MediumVery sharp, characteristic of 2-substituted pyridines.
C-H Out-of-Plane (oop)750–780 StrongPosition depends on substitution pattern (e.g., 2,6-disubstituted vs. 2,4-disubstituted).
Methylene Linker C-H Stretch (asym/sym)2850–2950 WeakDifferentiates "aminomethyl" from direct "amino" attachment (which lacks these aliphatic C-H bands).

Comparative Analysis: Performance vs. Alternatives

To validate the identity of an aminomethyl picolinate ester, one must distinguish it from its precursors and structural analogs.

Table 2: Spectral Differentiation Matrix
FeatureAminomethyl Picolinate Ester Methyl Picolinate (Precursor)Phenylalanine Methyl Ester (Aliphatic Analog)
3300–3400 cm⁻¹ Doublet (NH₂) Absent (No NH)Doublet (NH₂)
1700–1750 cm⁻¹ ~1735 cm⁻¹ (Conjugated Ester)~1730 cm⁻¹ (Conjugated Ester)~1745 cm⁻¹ (Non-conjugated Ester)
1500–1600 cm⁻¹ Pyridine bands presentPyridine bands presentBenzene bands (weaker, ~1495/1600)
~1000 cm⁻¹ Strong Ring Breathing Strong Ring Breathing Absent

Key Insight: The Phenylalanine ester lacks the sharp pyridine breathing mode at 1000 cm⁻¹ and shows a higher frequency carbonyl stretch (due to lack of ring conjugation). Methyl picolinate lacks the N-H stretching doublet entirely.

Structural Visualization & Logic

The following diagram illustrates the vibrational causality. The pyridine ring acts as an electron sink, affecting the ester carbonyl frequency, while the amine provides a handle for hydrogen bonding.

IR_Logic cluster_0 Molecular Structure cluster_1 Spectral Consequence Pyridine Pyridine Ring (Electron Deficient) CO_Shift C=O Stretch (~1735 cm⁻¹) Lowered by Conjugation Pyridine->CO_Shift Conjugation Ring_Mode Ring Breathing (~995 cm⁻¹) Pyridine->Ring_Mode Skeletal Vib. Ester Ester Group (Conjugated) Ester->CO_Shift Dipole Change HBond H-Bonding Broadening (If solid/conc.) Ester->HBond Acceptor Amine Aminomethyl Group (Nucleophilic) NH_Doublet N-H Doublet (3300-3400 cm⁻¹) Amine->NH_Doublet N-H Stretch Amine->HBond Donor

Figure 1: Causal relationship between functional group electronic effects and observed IR spectral shifts.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity (E-E-A-T), follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: Aminomethyl picolinates are often oils or low-melting solids. ATR minimizes sample preparation artifacts (like water absorption in KBr).

  • System Validation:

    • Run a background scan (air) to verify CO₂ doublet (2350 cm⁻¹) is minimized.

    • Calibration Check: Run a Polystyrene standard. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

  • Sample Preparation:

    • If Liquid: Place 10 µL of neat sample on the Diamond/ZnSe crystal.

    • If Solid: Crush a small amount (<5 mg) to a fine powder before clamping to ensure uniform contact.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving N-H splitting).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000–600 cm⁻¹.[6]

  • Data Quality Check (Self-Validation):

    • Check 1: Is the C=O peak absorbance between 0.5 and 1.0 A? (If >1.5, detector is saturated; reduce sample thickness/pressure).

    • Check 2: Are water vapor bands (3500–3800 jagged noise) absent? If present, purge the chamber and re-acquire.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Methyl Picolinate.[7] National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment rules).
  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[8] (Guidance on ester "Rule of Three" peaks).[1][8] [Link]

Sources

Bioactivity comparison of pyridine vs benzene core in aminomethyl scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Necessary Nitrogen" Paradigm

In modern medicinal chemistry, the "phenyl-pyridyl switch" is a high-impact bioisosteric replacement strategy. While the benzene ring provides a robust hydrophobic scaffold for


-

stacking, it often suffers from high lipophilicity (LogP) and susceptibility to oxidative metabolism (CYP450 epoxidation).[1]

Replacing the benzene core with a pyridine ring in aminomethyl scaffolds (e.g., converting benzylamine to picolylamine) introduces a specific "vector" of polarity.[1] This modification typically:

  • Lowers LogP (increasing water solubility).

  • Modulates Basicity (lowering the pK

    
     of the exocyclic amine via electron withdrawal).
    
  • Enhances Metabolic Stability (reducing electron density, making the ring less prone to oxidation).

  • Adds a Hydrogen Bond Acceptor (the pyridine nitrogen), potentially picking up new binding interactions.

This guide objectively compares these two cores to assist in scaffold selection during lead optimization.

Physicochemical Profiling

The introduction of the nitrogen atom into the aromatic ring creates a dipole and withdraws electron density from the scaffold. This fundamentally alters the properties of the attached aminomethyl group.

Comparative Data Table
PropertyBenzylamine Scaffold (Benzene Core)2-Aminomethylpyridine (2-Picolylamine)3-Aminomethylpyridine (3-Picolylamine)4-Aminomethylpyridine (4-Picolylamine)
Core Structure Carbocyclic AromaticN-Heterocyclic (Ortho)N-Heterocyclic (Meta)N-Heterocyclic (Para)
pK

(Exocyclic Amine)
~9.33~8.80~8.60~8.80
pK

(Ring Nitrogen)
N/A~2.30~3.10~4.20
LogP (Core) ~2.1 (Benzene)~0.65 (Pyridine)~0.65 (Pyridine)~0.65 (Pyridine)
H-Bond Acceptors 1 (Exocyclic N)2 (Ring N + Exocyclic N)22
Electronic Character Electron Rich (

-donor)
Electron Deficient (

-acceptor)
Electron DeficientElectron Deficient
Chelation Potential LowHigh (Bidentate N-N motif)LowLow

Key Insight: The pyridine ring is electron-withdrawing. This inductive effect lowers the pK


 of the exocyclic amine by approximately 0.5–0.7 log units compared to benzylamine. This reduction can be critical for improving membrane permeability by increasing the fraction of neutral species at physiological pH (7.4).[1]

Bioactivity & Target Interaction[7]

Benzene Core (Benzylamine)[1][7]
  • Primary Interaction: Hydrophobic enclosure and

    
    -
    
    
    
    stacking (T-shaped or parallel displaced) with aromatic residues (Phe, Tyr, Trp).[1]
  • Limitation: "Unhappy water." If the binding pocket contains a water network, a hydrophobic benzene ring may energetically penalize binding by displacing water without replacing its H-bonds.

Pyridine Core (Aminomethylpyridine)[1][8]
  • Primary Interaction: Retains

    
    -stacking capability but adds a directional H-bond acceptor  (the ring nitrogen).
    
  • Strategic Advantage:

    • Water Replacement: The ring nitrogen can mimic a water molecule's H-bond acceptor role, allowing the scaffold to displace "unhappy water" while maintaining enthalpic gain.

    • Selectivity: The specific position of the nitrogen (2-, 3-, or 4-) allows for discrimination between protein isoforms based on the location of H-bond donors in the pocket.

Specific Liability: The 2-Picolylamine Chelation Risk

The 2-aminomethylpyridine scaffold forms a perfect 5-membered chelate ring with transition metals (Zn


, Cu

, Fe

).[1]
  • Risk: If the target is a metalloenzyme (e.g., Carbonic Anhydrase, MMPs), this scaffold may act as a "zinc sink," leading to off-target toxicity or non-specific binding.

  • Mitigation: Use 3- or 4- isomers if metal chelation is not desired.

Metabolic Stability (ADME)[1]

Benzene Liability: Epoxidation

Benzene rings are electron-rich. Cytochrome P450 enzymes (specifically CYP1A2, CYP2C9, CYP3A4) often attack the ring to form an unstable epoxide (arene oxide), which rearranges to a phenol.[1]

  • Consequence: Phenols are rapidly glucuronidated (Phase II) and excreted, leading to high clearance and short half-life (

    
    ).[1]
    
Pyridine Solution: Oxidative Resistance

The pyridine nitrogen pulls electron density out of the


-system, making the ring electron-deficient.
  • Mechanism: This raises the activation energy for CYP-mediated epoxidation.

  • New Liability (N-Oxidation): The pyridine nitrogen itself can be oxidized to an N-oxide by FMOs (Flavin-containing Monooxygenases) or CYPs.[1] However, N-oxides are often polar and excreted without forming reactive toxic intermediates.

  • Blocking: Placing the nitrogen at the site of metabolic attack (e.g., replacing a para-CH with N) effectively blocks metabolism at that position.[1]

Decision Logic & Visualization

Strategic Decision Tree: Benzene vs. Pyridine

The following diagram outlines the logical flow for selecting the appropriate core based on lead optimization needs.

ScaffoldSelection Start Lead Optimization: Aminomethyl Scaffold CheckLogP Is LogP > 3.0 or Solubility Poor? Start->CheckLogP CheckMetab Is Metabolic Clearance High (Ring Oxidation)? CheckLogP->CheckMetab No SwitchPy Switch to Pyridine Core CheckLogP->SwitchPy Yes Benzene Keep Benzene Core (Focus on Substituents) CheckMetab->Benzene No CheckMetab->SwitchPy Yes CheckMetal Is Target a Metalloenzyme? SelectIso Select Isomer Position CheckMetal->SelectIso SwitchPy->CheckMetal Iso2 2-Aminomethyl (High Chelation Risk) SelectIso->Iso2 Target Requires Metal Binding Iso34 3- or 4-Aminomethyl (Low Chelation Risk) SelectIso->Iso34 Avoid Metal Binding

Caption: Decision logic for switching from a benzene to a pyridine core in aminomethyl scaffolds.

Experimental Protocols

To validate the bioisosteric replacement, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine if the pyridine switch reduces Intrinsic Clearance (


).
  • Preparation:

    • Prepare 10 mM stock solutions of the Benzyl- and Pyridyl- analogs in DMSO.

    • Thaw pooled Liver Microsomes (Human/Rat) on ice. Protein conc: 20 mg/mL.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Add test compound (Final conc: 1

      
      M, <0.1% DMSO).[1]
      
    • Pre-incubate at 37°C for 5 mins.

    • Start: Add NADPH-regenerating system (Final: 1 mM NADPH).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Remove 50

      
      L aliquot and quench immediately in 150 
      
      
      
      L ice-cold Acetonitrile (containing Internal Standard).
  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Plot

      
       vs. Time.[1] Slope = 
      
      
      
      .[1]
    • Calculation:

      
      .[1]
      
  • Validation Criteria: Positive control (e.g., Verapamil) must show high clearance; Negative control (e.g., Warfarin) must show stability.[1]

Protocol B: Potentiometric pK Determination

Objective: Quantify the electron-withdrawing effect of the pyridine ring on the amine.

  • Setup: Use a standardized titrator (e.g., Sirius T3 or equivalent).

  • Sample: Dissolve 1–2 mg of compound in 0.15 M KCl (ionic strength adjustor).

  • Titration:

    • Acidify to pH 2.0 with 0.5 M HCl.

    • Titrate with 0.5 M KOH under inert gas (

      
      ) purge to exclude 
      
      
      
      .[1]
    • Measure pH from 2.0 to 12.0.

  • Analysis: Use Bjerrum plots to determine the inflection point.

    • Expectation: Benzylamine ~9.3; Pyridyl analogs ~8.6–8.8.

References

  • PharmaBlock. (2023).[1] Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch. Retrieved from [1]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link[1]

  • Barnes-Seeman, D., et al. (2014). The role of the pyridine nitrogen in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3201-3207.[1]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Cyprotex. (2024).[1] Microsomal Stability Assay Protocol. Retrieved from [1]

  • ChemicalBook. (2024).[1] 2-Picolylamine Properties and Safety Data. Retrieved from [1]

Sources

Crystal Structure Analysis Guide: Methyl 4-(aminomethyl)picolinate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(aminomethyl)picolinate dihydrochloride is a critical bifunctional pyridine building block used in the synthesis of enzyme inhibitors and metal-ligand complexes. For researchers in drug development, the solid-state characterization of this intermediate is pivotal for ensuring process consistency and stability.

This guide provides a comparative technical analysis of the dihydrochloride salt form versus the free base , detailing the crystallographic challenges inherent to its flexible aminomethyl arm. It outlines a self-validating protocol for determining its crystal structure, a necessary step for verifying regio-isomerism and protonation states in complex synthesis.

Comparative Analysis: Dihydrochloride Salt vs. Alternatives

The selection of the solid form dictates the success of isolation and structural analysis. The table below compares the standard commercial form (Dihydrochloride) against the Free Base and alternative salt forms.

Table 1: Solid-State Performance Comparison
FeatureDihydrochloride (2HCl) Free Base Trifluoroacetate (TFA)
Crystallinity High. Strong ionic lattice driven by Cl⁻ bridging.Low. Often an oil or amorphous solid due to flexible packing.Medium. Good crystallinity but often solvated/hygroscopic.
Stability Excellent. Protonation of both N-sites prevents oxidation/dimerization.Poor. Primary amine is prone to oxidation and carbamate formation (CO₂ absorption).Good. Stable, but excess TFA can complicate NMR analysis.
Structural Rigidity High. Ionic locking of the flexible arm reduces disorder.Low. The -CH₂-NH₂ arm rotates freely, complicating XRD refinement.Medium. Fluorine atoms often introduce disorder in XRD data.
Solubility High in MeOH, H₂O. Poor in non-polar organics.High in DCM, EtOAc.High in MeOH, DMSO.
XRD Suitability Preferred. High melting point allows stable data collection.Difficult. Requires in situ crystallization (cryo-crystallography).Alternative. Useful if HCl salt yields twins.

Structural Mechanics & Causality

To successfully solve the crystal structure, one must understand the underlying molecular mechanics.

The Protonation Challenge

The molecule contains two basic nitrogen centers:

  • Aliphatic Amine (-CH2-NH2): pKa ~10. Highly basic.

  • Pyridine Nitrogen: pKa ~5. Moderately basic.

In the Dihydrochloride form, both sites are protonated. This creates a dicationic species [C8H12N2O2]²⁺ balanced by two Cl⁻ anions.

  • Causality: This double protonation is the primary driver of crystal stability. The Cl⁻ ions act as multipoint hydrogen bond acceptors, bridging the Py-H⁺ and R-NH3⁺ donors, creating a rigid 3D hydrogen-bonded network.

The Flexible Arm Disorder

The methylene bridge (-CH2-) allows the ammonium group to rotate.

  • Experimental Implication: At room temperature (298 K), this arm will likely exhibit high thermal motion (large thermal ellipsoids) or positional disorder.

  • Solution: Data collection must be performed at low temperature (100 K) to "freeze" this conformation and obtain precise bond lengths.

Experimental Protocol: Crystal Structure Determination

This protocol is designed to be self-validating. If Step 2 fails, the feedback loop directs you to alternative solvent systems before wasting instrument time.

Phase 1: Crystallization Strategy
  • Objective: Grow single crystals suitable for SC-XRD (0.1 – 0.3 mm).

  • Method: Vapor Diffusion (preferred for ionic salts).

Step-by-Step:

  • Dissolution: Dissolve 20 mg of Methyl 4-(aminomethyl)picolinate 2HCl in a minimum amount (approx. 0.5 mL) of Methanol (MeOH) . Ensure the solution is clear.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove dust nuclei.

  • Setup: Place the MeOH solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether (Et₂O) or Acetone . Cap the outer jar tightly.

  • Validation: Check after 24-48 hours.

    • Success: Prismatic or block-like crystals.

    • Failure (Precipitate): Diffusion was too fast. Repeat using Ethanol as the solvent or THF as the antisolvent.

Phase 2: Data Collection & Refinement

Instrument Settings:

  • Source: Mo-Kα (λ = 0.71073 Å) is standard. Cu-Kα is preferred if the crystals are very small (<0.05 mm) to boost signal intensity.

  • Temperature: 100 K (Liquid Nitrogen stream). Critical requirement.

Refinement Logic (SHELXL/OLEX2):

  • Locate Heavy Atoms: Find Cl1, Cl2, and the Pyridine ring first.

  • Difference Fourier Map: Locate the flexible -CH2-NH3+ arm.

  • Handling Disorder: If the arm shows split positions (Q-peaks), model it as two components (Part A/Part B) and constrain their occupancies to sum to 1.0. Use EADP or RIGU restraints if thermal ellipsoids are elongated.

  • Hydrogen Placement:

    • C-H: Geometric placement (HFIX).

    • N-H (Ammonium): Locate from difference map if possible to confirm H-bonding; otherwise, use HFIX 137 (rotating group) allowing the H-bonds to optimize geometry.

Visualization of Workflows

Diagram 1: Crystallization & Analysis Workflow

This flowchart illustrates the decision-making process for isolating the optimal crystal form.

CrystallizationWorkflow Start Start: Crude 2HCl Salt SolubilityCheck Solubility Test (MeOH vs EtOH) Start->SolubilityCheck MethodSelect Select Method SolubilityCheck->MethodSelect VaporDiff Vapor Diffusion (MeOH / Et2O) MethodSelect->VaporDiff High Sol. SlowEvap Slow Evaporation (EtOH / H2O) MethodSelect->SlowEvap Med Sol. Observation Microscopy Check (Polarized Light) VaporDiff->Observation SlowEvap->Observation Decision Crystal Quality? Observation->Decision XRD SC-XRD Data Collection (100 K) Decision->XRD Single Crystal Recryst Modify Solvent System Decision->Recryst Amorphous/Twin Recryst->MethodSelect

Caption: Decision matrix for crystallizing ionic picolinate salts. Green diamond represents the critical quality control gate.

Diagram 2: Predicted Hydrogen Bonding Topology

This schematic visualizes the expected stabilizing interactions in the crystal lattice.

HBonding PyNH Pyridine N-H+ Cl1 Chloride Ion 1 PyNH->Cl1 H-Bond AmineNH Amine -NH3+ AmineNH->Cl1 H-Bond Cl2 Chloride Ion 2 AmineNH->Cl2 H-Bond Neighbor Neighboring Carbonyl (C=O) AmineNH->Neighbor Weak Cl2->PyNH Bridge

Caption: Schematic of the charge-assisted hydrogen bond network stabilizing the dihydrochloride lattice.

References

  • Massa, W. (2016). Crystal Structure Determination. Springer Berlin Heidelberg. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • ChemScene. (2024). "Methyl 4-(aminomethyl)picolinate dihydrochloride Product Data (CAS 2031260-42-9)."[1][2] Link

  • Steed, J. W. (2013). "The role of co-crystals in pharmaceutical design." Trends in Pharmacological Sciences, 34(3), 185-193. Link

Sources

Safety Operating Guide

Methyl 4-(aminomethyl)picolinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Logistics and Disposal Architecture for Methyl 4-(aminomethyl)picolinate

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as regulatory requirements, but as critical extensions of experimental integrity. When integrating functionalized pyridine derivatives like Methyl 4-(aminomethyl)picolinate into drug development workflows, understanding the mechanistic causality behind the compound's hazards is the foundation of a robust, self-validating safety protocol.

This guide provides authoritative, step-by-step operational and disposal procedures designed to protect personnel, ensure environmental compliance, and maintain laboratory efficiency.

Chemical Profile & Mechanistic Hazard Assessment

Methyl 4-(aminomethyl)picolinate is most frequently handled in its stable hydrochloride or dihydrochloride salt forms. To design an effective disposal and handling strategy, we must first understand its physicochemical behavior.

ParameterSpecification
Target Compound Methyl 4-(aminomethyl)picolinate
Common Salt Forms (CAS) Dihydrochloride (2031260-42-9)[1]; Hydrochloride (1072438-55-1)[2]
Molecular Formula C₈H₁₂Cl₂N₂O₂ (Dihydrochloride)[1]
Molecular Weight 239.10 g/mol (Dihydrochloride)[1]
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[1]

Causality of Hazards: The primary hazards of this compound stem from its functional groups. The aminomethyl moiety acts as a nucleophile and a localized base, which can cause severe skin and eye irritation upon contact[3],[4]. Furthermore, when subjected to high heat or combustion, the pyridine core and the hydrochloride salts undergo thermal decomposition to release highly toxic nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gases[4],[5]. These decomposition products dictate our strict requirements for thermal destruction.

Self-Validating Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or spread of the dissolved liquid. This protocol is designed as a closed-loop, self-validating system.

Step-by-Step Mitigation:

  • Isolation & Airflow Management: Immediately evacuate the immediate vicinity. If the spill occurs inside a fume hood, lower the sash to maximize exhaust velocity and prevent the escape of respiratory irritants.

  • Inert Containment: Do not use combustible absorbents like sawdust, which can react exothermically with reactive amines. Instead, cover the spill completely with an inert absorbent material such as dry sand, silica gel, or a universal acid/base binder[3],[5].

  • Mechanical Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container. Do not use a vacuum cleaner, as this risks aerosolizing fine hydrochloride dust.

  • Secondary Decontamination: Wash the spill surface with a mild detergent and water. Collect all rinsate as aqueous hazardous waste.

  • Validation Checkpoint (Crucial): Swab the decontaminated surface with universal pH indicator paper. A neutral pH reading (6.5–7.5) provides empirical validation that the basic aminomethyl residues and acidic chloride salts have been completely removed. If the pH is abnormal, repeat Step 4.

Proper Disposal Procedures (EPA/RCRA Compliant)

Methyl 4-(aminomethyl)picolinate cannot be disposed of in standard municipal waste or poured down the drain, as it poses a distinct threat to aquatic environments and wastewater treatment systems[3],[6]. Disposal must strictly adhere to US EPA guidelines under 40 CFR 261.3[6],[7].

Step-by-Step Disposal Workflow:

  • Waste Segregation:

    • Solid Waste: Place contaminated PPE, empty reagent vials, and spill absorbents into a designated, clearly labeled solid hazardous waste drum.

    • Liquid Waste: Segregate liquid waste based on the solvent used during your assay. If the compound is dissolved in chlorinated solvents (e.g., DCM), route it to "Halogenated Organic Waste." If dissolved in water or alcohols, route to "Non-Halogenated/Aqueous Waste."

  • Labeling Integrity: Label all containers with the full chemical name ("Methyl 4-(aminomethyl)picolinate hydrochloride waste"). Never use abbreviations or structural acronyms, as this violates RCRA labeling compliance and endangers waste handlers.

  • Thermal Destruction (Incineration): Transfer the segregated waste to an approved hazardous waste disposal plant. The facility must utilize a chemical incinerator equipped with an afterburner and an alkaline scrubber system[6],[8].

    • Mechanistic Rationale: The afterburner ensures the complete thermal cleavage of the stable pyridine ring. The alkaline scrubber is non-negotiable; it chemically neutralizes the acidic NOx and HCl exhaust gases generated during combustion, preventing toxic atmospheric release[5].

Operational Workflow Diagram

The following diagram maps the logical flow of waste generation, segregation, and compliant destruction.

G Start Methyl 4-(aminomethyl)picolinate Waste Generation Decision Waste State? Start->Decision Spill Accidental Spill Start->Spill Incident Liquid Liquid Waste (Aqueous/Organic) Decision->Liquid Solid Solid Waste (PPE, Absorbents) Decision->Solid Segregate Segregate into Compatible Containers Liquid->Segregate Solid->Segregate Absorb Apply Inert Absorbent (Silica/Sand) Spill->Absorb Absorb->Solid Incinerator Chemical Incinerator (Afterburner Active) Segregate->Incinerator EPA 40 CFR 261 Scrubber Alkaline Scrubber (Neutralize NOx/HCl) Incinerator->Scrubber Exhaust Gas

Fig 1: Disposal workflow for Methyl 4-(aminomethyl)picolinate highlighting EPA incineration.

References

  • SafeSchools SDS. "SAFETY DATA SHEET - 2-(Aminomethyl)pyridine." SafeSchools. URL: [Link]

Sources

Personal protective equipment for handling Methyl 4-(aminomethyl)picolinate

Author: BenchChem Technical Support Team. Date: March 2026

At our organization, we believe that exceptional science begins with uncompromising safety. Handling specialized chemical building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS); it demands a deep understanding of chemical causality and operational logistics.

As a Senior Application Scientist, I have designed this comprehensive guide to provide drug development professionals and researchers with a self-validating, field-proven protocol for handling Methyl 4-(aminomethyl)picolinate . By understanding the "why" behind these safety measures, you can protect your team, maintain the integrity of your reagents, and ensure reproducible experimental outcomes.

Hazard Profiling & Causality: The "Why" Behind the Protocol

Methyl 4-(aminomethyl)picolinate is typically supplied as a hydrochloride or dihydrochloride salt (CAS: 2031260-42-9)[1]. While it is an invaluable intermediate in the synthesis of alpha-helical mimetics and targeted therapeutics, its structural components present specific hazards that dictate our handling strategy:

  • Hygroscopicity & Respiratory Hazard: The dihydrochloride salt is highly hygroscopic and must be stored in a dry, cool environment[1]. Upon exposure to ambient humidity or mucosal surfaces, it can undergo localized hydrolysis, releasing trace hydrogen chloride. This necessitates strict environmental controls to prevent severe respiratory tract irritation[2].

  • Dermal Penetration & Sensitization: The pyridine core is notorious for its ability to penetrate standard laboratory glove materials, while the aminomethyl moiety is a known severe skin irritant and potential corrosive agent[2]. This dual threat dictates the specific selection of chemical-resistant elastomers over standard latex[3].

  • Reactivity: The compound must be kept away from strong oxidizing agents and strong acids, which can trigger hazardous decomposition, releasing toxic fumes including nitrogen oxides and carbon monoxide[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. This table summarizes the quantitative and qualitative requirements for handling this compound safely.

Protection ZoneRecommended PPEMaterial SpecificationCausality & Operational Note
Hands (Primary) Chemical-Resistant GlovesNitrile (≥0.11 mm thickness) or Butyl RubberPyridine derivatives can rapidly degrade standard latex[3]. Nitrile provides excellent resistance to fine powders. Double-gloving is highly recommended during weighing.
Eyes/Face Safety GogglesANSI Z87.1 / EN 166 compliant, tightly fittingProtects against micro-dust aerosolization which can cause severe eye damage and corneal burns upon contact with tear film[2].
Body Laboratory Coat100% Cotton or Flame-Resistant (FR) polymerA fully buttoned coat prevents dermal exposure to airborne dust[3]. Synthetic blends can melt into the skin if a secondary fire occurs.
Respiratory Chemical Fume HoodMinimum face velocity of 80-100 FPMEssential for all open-container handling[3]. If a hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory[2].

Step-by-Step Operational Workflow

Trust in a protocol comes from its reproducibility and safety margins. Follow this self-validating workflow for weighing and solution preparation to ensure both personal safety and chemical purity.

Step 1: Pre-Operation Environmental Control

  • Verify that your chemical fume hood is operational and certified.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents, which can react violently with pyridine derivatives[2].

  • Gather all necessary materials, including anti-static weighing boats, before opening the reagent[3].

Step 2: PPE Donning

  • Don the PPE as specified in the matrix. Apply the inner nitrile glove, ensure the lab coat cuff covers the wrist, and apply the outer nitrile glove.

  • Ensure safety goggles are seated flush against the face to prevent vapor ingress[3].

Step 3: Weighing and Transfer

  • Open the sealed reagent bottle only within the fume hood[3].

  • Carefully dispense the required mass. Scientific Insight: Because the compound is hygroscopic, prolonged exposure to air will alter its mass and degrade stoichiometry[1]. Weigh rapidly and re-seal the primary container immediately, ideally backfilling the headspace with dry nitrogen or argon.

Step 4: Solution Preparation

  • Transfer the solid to the reaction vessel carefully to minimize dust generation.

  • Add the chosen solvent slowly. If dissolving in aqueous media, anticipate a slight drop in pH due to the dissociation of the hydrochloride salt.

Spill Response and Disposal Plan

Immediate and calculated action is required in the event of a spill to prevent personnel exposure and environmental contamination.

  • Minor Powder Spills (< 50g):

    • Do not sweep dry powder, as this creates hazardous aerosols.

    • Gently cover the spill with a damp, inert absorbent pad or lightly mist with water to suppress dust (ensure you are wearing a respirator or are within the hood draft)[3].

    • Wipe up the material and place it in a designated, sealable hazardous waste container[2].

    • Decontaminate the surface with a 10% soap and water solution, followed by an ethanol wipe.

  • Waste Segregation:

    • Dispose of all contaminated consumables (gloves, weighing boats, wipes) in solid hazardous waste bins[3].

    • Liquid waste containing Methyl 4-(aminomethyl)picolinate must be collected in clearly labeled "Halogenated Organic/Aqueous Waste" containers. Never dispose of pyridine derivatives down the sink[3].

Operational Workflow Diagram

The following diagram illustrates the logical progression of our handling and emergency response protocols.

Workflow N1 Pre-Operation: Verify Fume Hood & SDS N2 PPE Donning: Double Nitrile Gloves, Goggles, Lab Coat N1->N2 N3 Material Handling: Weighing & Transfer N2->N3 N4 Accidental Spill? N3->N4 N5 Spill Response: Isolate & Absorb N4->N5 Yes N6 Decontamination: Wash with Soap/Water N4->N6 No N5->N6 N7 Waste Disposal: Designated Hazardous Waste N6->N7

Operational workflow for handling Methyl 4-(aminomethyl)picolinate and spill response protocols.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.